molecular formula C17H14O4 B1683794 Vadimezan CAS No. 117570-53-3

Vadimezan

Cat. No.: B1683794
CAS No.: 117570-53-3
M. Wt: 282.29 g/mol
InChI Key: XGOYIMQSIKSOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vadimezan is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 5,6-dimethyl-9-oxoxanthen-4-yl group. It has a role as an antineoplastic agent. It is a member of xanthones and a monocarboxylic acid.
This compound is a fused tricyclic analogue of flavone acetic acid with potential antineoplastic activity. This compound induces the cytokines tumor necrosis alpha (TNF-alpha), serotonin and nitric oxide, resulting in hemorrhagic necrosis and a decrease in angiogenesis. This agent also stimulates the anti-tumor activity of tumor-associated macrophages.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

Properties

IUPAC Name

2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOYIMQSIKSOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040949
Record name 5,6-Dimethylxanthenone-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117570-53-3
Record name 5,6-Dimethylxanthenone-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117570-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vadimezan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vadimezan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,6-Dimethylxanthenone-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VADIMEZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0829J8133H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vadimezan (DMXAA): A Technical Guide to its Mechanism of Action in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan, also known as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), is a potent anti-tumor agent in murine cancer models, where it functions as a dual-action compound: a vascular disrupting agent (VDA) and a powerful agonist of the innate immune signaling molecule, Stimulator of Interferon Genes (STING).[1][2][3] This technical guide provides an in-depth examination of the molecular and cellular mechanisms underpinning this compound's efficacy in preclinical mouse models. It details the STING-dependent signaling cascades, the resulting cytokine and chemokine profiles, and the subsequent impact on the tumor microenvironment, including vascular shutdown and immune cell modulation. Methodologies from key experiments are outlined, and quantitative data are presented for comparative analysis. A crucial aspect of this compound's pharmacology is its species-specificity; it activates murine STING but not its human counterpart, a key factor in its clinical trial outcomes.[4][5]

Core Mechanism: Murine STING Agonism

The primary mechanism of action of this compound in mice is the direct binding to and activation of murine STING.[5] This interaction initiates a signaling cascade that is central to its anti-tumor effects.

The STING Signaling Pathway

Upon binding to murine STING, this compound induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[5][6] Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β).[7][8]

Simultaneously, STING activation also leads to the activation of the nuclear factor-kappa B (NF-κB) pathway, which promotes the transcription of a broad range of pro-inflammatory cytokines and chemokines.[2][7][9]

STING_Pathway DMXAA This compound (DMXAA) STING Murine STING DMXAA->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IKK IKK complex STING->IKK activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n translocates IFN_genes Type I IFN Genes (e.g., IFN-β) Cytokine_genes Pro-inflammatory Cytokine & Chemokine Genes (e.g., TNF-α, IL-6, CXCL10) pIRF3_n->IFN_genes drives transcription pNFkB_n->Cytokine_genes drives transcription

This compound-induced STING signaling cascade.

Downstream Effects in the Tumor Microenvironment

The activation of the STING pathway in host immune cells, particularly tumor-associated macrophages (TAMs) and dendritic cells (DCs), orchestrates a multi-faceted anti-tumor response.[1][10]

Vascular Disruption

A hallmark of this compound's action in murine tumors is the rapid and selective disruption of the tumor vasculature.[11] This is not a direct cytotoxic effect on endothelial cells but is primarily mediated by the cytokines produced following STING activation.[1] Key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-beta (IFN-β) act on the tumor endothelium, leading to:

  • Increased vascular permeability: Causing leakage from tumor blood vessels.

  • Endothelial cell apoptosis: Leading to the collapse of the vessel structure.[1]

  • Hemorrhagic necrosis: A rapid shutdown in tumor blood flow results in extensive tumor cell death due to ischemia.[2]

This effect is often observed within hours of this compound administration.

Immune Modulation

This compound significantly alters the immune landscape of the tumor microenvironment.

  • Macrophage Repolarization: this compound can repolarize M2-like (pro-tumor) macrophages towards an M1-like (anti-tumor) phenotype. This shift is characterized by the upregulation of M1 markers like iNOS and the downregulation of M2 markers such as Arginase-1 (Arg-1).[1][10]

  • Dendritic Cell (DC) Activation: this compound promotes the maturation and activation of DCs, enhancing their ability to present tumor antigens to T cells.[12]

  • T-Cell Mediated Immunity: The production of chemokines like CXCL10 (IP-10) and RANTES attracts cytotoxic T lymphocytes (CTLs) to the tumor.[4] This leads to an effective CD8+ T-cell-mediated anti-tumor immune response.[3]

Quantitative Data from Murine Studies

The following tables summarize quantitative data from various preclinical studies on this compound in murine cancer models.

Table 1: In Vivo Cytokine and Chemokine Induction
Cytokine/ChemokineTumor ModelMouse StrainDose (mg/kg)Time PointFold Increase (vs. Control)Reference
TNF-α L1C2 Lung CarcinomaC57BL/6185 hours>10[3]
IP-10 (CXCL10) L1C2 Lung CarcinomaC57BL/6185 hours>10[3]
IL-6 L1C2 Lung CarcinomaC57BL/6185 hours>10[3]
RANTES (CCL5) L1C2 Lung CarcinomaC57BL/6185 hours>10[3]
MCP-1 (CCL2) L1C2 Lung CarcinomaC57BL/6185 hours>10[3]
IFN-β mRNA Peritoneal MacrophagesC57BL/6100 µg/ml (in vitro)2 hours~1000[8]
Table 2: In Vivo Anti-Tumor Efficacy
Tumor ModelMouse StrainDose (mg/kg) & ScheduleOutcomeReference
AE17-sOVA Mesothelioma C57BL/625 mg/kg, 3 doses i.t. every 9 days100% cures in mice with small or large tumors[13][14]
LN-229 Glioma (subcutaneous) Athymic Nude25 mg/kg, twice weeklyTumor regression[15]
344SQ-ELuc NSCLC (subcutaneous) 129/Sv25 mg/kg, single doseSignificant hemorrhagic necrosis at 24h[1][10]
EG7 Lymphoma C57BL/618 mg/kg, single doseSignificant tumor necrosis and size reduction[12]

Experimental Protocols

General In Vivo Tumor Model Protocol

A common experimental workflow for evaluating this compound's in vivo efficacy is as follows:

  • Tumor Cell Implantation: Tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of syngeneic or immunodeficient mice.[3][15]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[3]

  • This compound Administration: this compound is typically dissolved in a suitable vehicle (e.g., saline or DMSO) and administered via intraperitoneal (i.p.) or intratumoral (i.t.) injection at doses ranging from 18-30 mg/kg.[12][13]

  • Monitoring and Analysis: Tumor growth is monitored by caliper measurements. At specified time points, tumors, blood, and tissues are harvested for analysis (e.g., histology, cytokine measurement, flow cytometry).[12]

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Start implant Tumor Cell Implantation (e.g., s.c.) start->implant growth Tumor Growth to Established Size (e.g., 200 mm³) implant->growth treat This compound (DMXAA) Administration (e.g., 25 mg/kg i.p.) growth->treat control Vehicle Control Administration growth->control monitor Tumor Growth Monitoring treat->monitor control->monitor harvest Harvest Tissues (Tumor, Spleen, Blood) monitor->harvest analysis Downstream Analysis: - Histology (Necrosis) - Cytokine Profiling (Luminex/ELISA) - Flow Cytometry (Immune Cells) harvest->analysis end End analysis->end

General experimental workflow for in vivo this compound studies.
Macrophage Polarization Assay

  • Cell Source: Bone marrow-derived macrophages (BMDMs) are harvested from mice.

  • Polarization: BMDMs are polarized to an M2 phenotype using IL-4.

  • Treatment: M2-polarized macrophages are treated with this compound (e.g., 20 µg/ml) for 24 hours.

  • Analysis: Supernatants are collected for cytokine analysis (e.g., Luminex assay), and cells are lysed for RNA or protein analysis of M1/M2 markers (e.g., iNOS, Arg-1) by qRT-PCR or Western blot.[10]

Conclusion

In murine cancer models, this compound is a potent anti-cancer agent whose mechanism of action is intricately linked to the activation of the host's innate immune system through the STING pathway. Its ability to induce a powerful cytokine storm leads to rapid vascular disruption within the tumor and promotes a robust anti-tumor immune response. The species-specific nature of this compound's interaction with STING underscores the importance of target validation across species in drug development and provides a clear rationale for its clinical trial outcomes in humans. The insights gained from studying this compound in mice continue to inform the development of new STING agonists for cancer immunotherapy.

References

DMXAA: A Technical Guide to a Selective Murine STING Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan or ASA404, is a small molecule initially developed as a vascular disrupting agent (VDA) for cancer therapy.[1][2][3] While it showed significant promise and potent antitumor activity in preclinical murine models, it ultimately failed in human clinical trials.[4][5][6] Subsequent research revealed the critical reason for this discrepancy: DMXAA is a direct and selective agonist of murine Stimulator of Interferon Genes (STING), but not its human ortholog.[4][5][6][7] This species-specific activity has repurposed DMXAA into an invaluable tool for studying the intricacies of the STING signaling pathway in mouse models, offering insights into innate immunity, cancer immunotherapy, and antiviral responses. This guide provides a comprehensive technical overview of DMXAA, its mechanism of action, species selectivity, quantitative data from key studies, and detailed experimental protocols.

Chemical and Physical Properties

DMXAA is a synthetic flavonoid derivative belonging to the xanthenone class of compounds.

  • Systematic Name: 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid[8]

  • Molecular Formula: C₁₇H₁₄O₄[7][8]

  • Molecular Weight: 282.29 g/mol [7][8]

  • Appearance: Crystalline solid

  • Solubility: Soluble in DMSO[7]

Chemical structure of DMXAA

Figure 1: Chemical Structure of DMXAA (5,6-dimethylxanthenone-4-acetic acid).

Mechanism of Action: Murine STING Activation

The primary mechanism by which DMXAA exerts its biological effects in mice is through the direct activation of the STING pathway.[4][7] STING (also known as TMEM173) is a crucial adaptor protein in the innate immune system, responsible for detecting cytosolic DNA and initiating a powerful inflammatory response.[9][10]

Signaling Cascade:

  • Direct Binding: DMXAA directly binds to a pocket in the C-terminal domain of the murine STING protein.[4][5] This binding event mimics the action of STING's natural ligands, cyclic dinucleotides (CDNs).[4]

  • Conformational Change & Activation: Ligand binding induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[11]

  • TBK1 Recruitment and Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[4][12][13]

  • IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][12] This leads to IRF3 dimerization and translocation to the nucleus. Concurrently, the STING pathway also activates the NF-κB signaling axis.[4][9]

  • Gene Transcription: In the nucleus, activated IRF3 and NF-κB drive the transcription of a wide array of pro-inflammatory genes, most notably Type I interferons (IFN-α and IFN-β) and a suite of cytokines and chemokines.[4][9][10]

This cascade results in a robust innate immune response characterized by vascular disruption within tumors and the recruitment and activation of various immune cells.[1][10]

DMXAA_STING_Pathway DMXAA DMXAA mSTING_ER Murine STING (on ER) DMXAA->mSTING_ER mSTING_Active Activated STING (translocates) mSTING_ER->mSTING_Active Activation TBK1 TBK1 mSTING_Active->TBK1 Recruits NFkB NF-κB Pathway mSTING_Active->NFkB Activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimerizes) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus NFkB->Nucleus Gene_Expression Transcription of: - Type I IFNs (IFN-α/β) - Cytokines (TNFα, IL-6) - Chemokines (CXCL10) Nucleus->Gene_Expression Drives Transcription In_Vitro_Workflow Culture 1. Culture HEK293T Cells Transfect 2. Co-transfect with: - mSTING plasmid - IFNβ-Luc plasmid - Renilla control plasmid Culture->Transfect Incubate1 3. Incubate 24h Transfect->Incubate1 Stimulate 4. Stimulate with DMXAA (or vehicle) Incubate1->Stimulate Incubate2 5. Incubate 6-18h Stimulate->Incubate2 Lyse 6. Lyse Cells Incubate2->Lyse Measure 7. Measure Luciferase Activity (Dual-Luciferase Assay) Lyse->Measure Analyze 8. Normalize and Calculate Fold Induction Measure->Analyze

References

The Discovery and Synthesis of Vadimezan (DMXAA): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan (5,6-dimethylxanthenone-4-acetic acid), commonly known as DMXAA, is a potent small-molecule agent that garnered significant interest for its unique dual mechanism of action: disruption of tumor vasculature and potent stimulation of the innate immune system. Initially developed as a more potent analog of flavone acetic acid (FAA), DMXAA demonstrated remarkable efficacy in preclinical murine tumor models, leading to its advancement into clinical trials. However, its journey was halted due to a critical species-specific difference in its molecular target, the stimulator of interferon genes (STING) protein. This technical guide provides an in-depth overview of the discovery, synthesis, and core biological activities of DMXAA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Discovery and Historical Context

This compound was discovered and developed by a team of scientists led by Bruce Baguley and William Denny at the Auckland Cancer Society Research Centre, located at the University of Auckland in New Zealand.[1] The development of DMXAA was a progression from an earlier compound, flavone acetic acid (FAA), which had also shown promising antitumor activity in mice. DMXAA, a xanthenone derivative, was found to be a significantly more potent antitumor agent in these preclinical models.[2][3] Despite showing considerable promise in early-phase clinical trials, DMXAA ultimately failed in Phase III trials for non-small cell lung cancer.[4][5] This discrepancy was later attributed to its species-specific mechanism of action; DMXAA is a potent agonist of murine STING but does not activate human STING.[5][6]

Synthesis of this compound (DMXAA)

An improved and efficient synthesis of DMXAA has been developed, providing a shorter and higher-yielding route compared to initial methods. The synthesis commences with 3,4-dimethylbenzoic acid and proceeds through key steps including nitration, separation of the desired isomer, and an Ullman condensation to form the xanthenone core. This improved synthesis achieves an overall yield of approximately 22%.[2]

Experimental Protocol: Improved Synthesis of DMXAA

The following protocol outlines the key steps in the improved synthesis of 5,6-dimethylxanthenone-4-acetic acid:

  • Nitration of 3,4-Dimethylbenzoic Acid:

    • 3,4-dimethylbenzoic acid is nitrated to introduce a nitro group onto the aromatic ring.

    • The reaction mixture is carefully controlled to favor the formation of the desired isomer.

  • Isomer Separation:

    • The key desired nitro-isomer is separated from other reaction byproducts. This separation can be achieved through crystallization, taking advantage of differences in solubility.

  • Reduction of the Nitro Group:

    • The nitro group of the purified isomer is reduced to an amino group, forming an aminobenzoic acid derivative.

  • Ullmann Condensation:

    • The aminobenzoic acid derivative is coupled with a suitable substituted phenol via an Ullmann condensation reaction. This copper-catalyzed reaction is crucial for forming the diaryl ether linkage that is a precursor to the xanthenone ring.

  • Cyclodehydration:

    • The intermediate from the Ullmann condensation is subjected to cyclodehydration to form the tricyclic xanthenone core of DMXAA.

  • Introduction of the Acetic Acid Moiety:

    • The acetic acid side chain is introduced at the 4-position of the xanthenone ring to yield the final product, 5,6-dimethylxanthenone-4-acetic acid.

  • Purification:

    • The final product is purified using standard techniques such as recrystallization or column chromatography to yield DMXAA of high purity.

G cluster_synthesis This compound (DMXAA) Synthesis Workflow 3_4_dimethylbenzoic_acid 3,4-Dimethylbenzoic Acid Nitration Nitration 3_4_dimethylbenzoic_acid->Nitration Isomer_Separation Isomer Separation Nitration->Isomer_Separation Reduction Reduction to Amine Isomer_Separation->Reduction Ullmann_Condensation Ullmann Condensation Reduction->Ullmann_Condensation Cyclodehydration Cyclodehydration Ullmann_Condensation->Cyclodehydration Final_Product This compound (DMXAA) Cyclodehydration->Final_Product

A simplified workflow for the synthesis of this compound (DMXAA).

Mechanism of Action

DMXAA exerts its potent anti-tumor effects in mice through a dual mechanism: direct activation of the innate immune system via the STING pathway and subsequent disruption of the tumor vasculature.

Activation of the Murine STING Pathway

DMXAA acts as a direct agonist of murine STING (Stimulator of Interferon Genes), a transmembrane protein localized to the endoplasmic reticulum.[5][7] Binding of DMXAA to murine STING initiates a conformational change in the protein, leading to its translocation to the Golgi apparatus. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor, interferon regulatory factor 3 (IRF3).[8] Activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[7][8] This robust cytokine response is a critical component of DMXAA's anti-tumor activity. It is important to note that DMXAA does not bind to or activate human STING, which explains its lack of efficacy in clinical trials.[5]

G cluster_sting DMXAA-Induced Murine STING Signaling Pathway DMXAA DMXAA mSTING_ER Murine STING (Endoplasmic Reticulum) DMXAA->mSTING_ER mSTING_Golgi Activated Murine STING (Golgi) mSTING_ER->mSTING_Golgi Translocation TBK1 TBK1 mSTING_Golgi->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Transcription Activation Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN Expression

The signaling cascade initiated by DMXAA binding to murine STING.
Tumor Vascular Disruption

The second arm of DMXAA's mechanism of action is the induction of apoptosis in tumor endothelial cells, leading to a rapid shutdown of tumor blood flow and subsequent hemorrhagic necrosis.[9] This vascular disruption is, in part, a consequence of the localized production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), stimulated by STING activation.[5] The selective targeting of the immature and poorly formed tumor vasculature, while sparing normal, healthy blood vessels, is a hallmark of vascular disrupting agents like DMXAA.

Quantitative Biological Data

The biological activity of DMXAA has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Activity of DMXAA

ParameterValueCell/SystemReference
Binding Affinity (Kd) to murine STING 0.49 µMIsothermal Titration Calorimetry[2]
IFN-β mRNA Induction ~750-fold increasePrimary mouse macrophages[8]
Endothelial Cell Apoptosis (24h) Dose-dependent increaseHECPP murine endothelial cells[9]
Cytotoxicity (IC50) >1 mg/mLAE17 and AB1 mesothelioma cells[10]

Table 2: In Vivo Antitumor Efficacy of DMXAA in Murine Models

Tumor ModelDose (mg/kg)RouteOutcomeReference
Colon 38 25i.p.13-day growth delay, 40% cure rate[11]
Colon 38 27.5i.p.19-day growth delay, 40% cure rate[11]
Lewis Lung Carcinoma 25i.p.Significant reduction in tumor growth rate[1]
AE17 Mesothelioma 3 x 25i.t.100% cure rate, long-term survival[10]

Table 3: In Vivo Cytokine Induction by DMXAA

CytokineDose (mg/kg)Tissue/FluidTime PointObservationReference
IFN-β (protein) 25Lung homogenate24 hoursSignificant increase[10]
IFN-β (mRNA) 25Liver and Lungs2 and 5 hoursMore potent inducer than LPS[4]
TNF-α (mRNA) 25Liver and Lungs2 and 5 hoursWeaker inducer than LPS[4]

Key Experimental Protocols

STING Activation Reporter Assay (IFN-β Luciferase Assay)

This assay is used to quantify the activation of the STING pathway by measuring the expression of a luciferase reporter gene under the control of the IFN-β promoter.

  • Cell Culture and Transfection:

    • HEK293T cells, which lack endogenous STING, are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates and co-transfected with a plasmid encoding murine STING and a reporter plasmid containing the firefly luciferase gene downstream of the IFN-β promoter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing various concentrations of DMXAA or a vehicle control (e.g., DMSO).

  • Incubation:

    • Cells are incubated for 18-24 hours to allow for STING activation and subsequent luciferase expression.

  • Cell Lysis and Luciferase Measurement:

    • The culture medium is removed, and cells are lysed using a passive lysis buffer.

    • The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

G cluster_reporter_assay IFN-β Luciferase Reporter Assay Workflow Seed_Cells Seed HEK293T Cells Transfection Co-transfect with murine STING and IFN-β-Luciferase Plasmids Seed_Cells->Transfection Treatment Treat with DMXAA Transfection->Treatment Incubation Incubate for 18-24h Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Normalize and Analyze Data Measurement->Analysis

Workflow for the IFN-β luciferase reporter assay.
Endothelial Cell Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment:

    • Murine endothelial cells (e.g., HECPP) are cultured on glass coverslips in appropriate media.

    • Cells are treated with various concentrations of DMXAA or a vehicle control for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • The cells are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Following fixation, cells are permeabilized with 0.1% Triton X-100 in PBS to allow entry of the labeling reagents.

  • TUNEL Labeling:

    • The coverslips are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) for 1-2 hours at 37°C in a humidified chamber. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Counterstaining and Mounting:

    • The coverslips are washed to remove unincorporated nucleotides.

    • The nuclei are counterstained with a DNA-binding dye such as DAPI to visualize all cells.

    • The coverslips are mounted onto microscope slides with an anti-fade mounting medium.

  • Microscopy and Analysis:

    • The slides are visualized using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (from FITC-dUTP) in their nuclei, while all nuclei will show blue fluorescence (from DAPI).

    • The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Conclusion

This compound (DMXAA) remains a landmark compound in the study of innate immunity and cancer therapy. Its discovery and subsequent investigation have provided invaluable insights into the STING signaling pathway and its potential as a therapeutic target. Although the species-specificity of DMXAA precluded its success in human clinical trials, the knowledge gained from its preclinical development continues to inform the design of new STING agonists with improved cross-species activity. The detailed understanding of its synthesis and biological mechanisms of action, as outlined in this guide, serves as a critical resource for researchers dedicated to advancing the field of immuno-oncology.

References

The Role of Vadimezan (DMXAA) in the Activation of the Innate Immune System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan (5,6-dimethylxanthenone-4-acetic acid), also known as DMXAA or ASA404, is a small-molecule agent initially developed as a tumor vascular-disrupting agent (VDA).[1][2] Extensive preclinical studies in murine models revealed its potent anti-tumor activity, which was found to be mediated through a dual mechanism: the disruption of tumor vasculature and the robust activation of the innate immune system.[3][4] This activation is primarily driven by the direct binding and stimulation of the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons and a cascade of pro-inflammatory cytokines and chemokines.[5][6][7] However, the promising preclinical results of this compound did not translate into success in human clinical trials.[2][8] Subsequent research uncovered a critical species-specificity; this compound is a potent agonist of murine STING but fails to activate its human counterpart.[5][8][9] This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in innate immune activation, and presents key quantitative data and experimental methodologies from pivotal studies.

Mechanism of Action: The STING Pathway

In murine models, this compound functions as a direct agonist of the STING protein, an essential adaptor protein in the innate immune system that detects cytosolic nucleic acids.[5][7][8] The activation of STING by this compound initiates a downstream signaling cascade that results in a potent anti-tumor immune response.

Signaling Cascade

The binding of this compound to murine STING induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[5][10] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][10] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the robust transcription of type I interferons, particularly IFN-β.[7][10]

Simultaneously, STING activation also leads to the activation of the NF-κB signaling pathway, which drives the expression of a broad range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various chemokines that recruit immune cells to the tumor microenvironment.[2][10]

Species Specificity

A critical factor in the clinical development of this compound is its species-specific activity. While it potently binds to and activates murine STING, it does not interact with human STING.[5][8][11] This lack of activity in the human ortholog is the primary reason for the discrepancy between the promising preclinical data in mice and the failure of this compound in human clinical trials.[2] Molecular dynamics simulations suggest that differences in the ligand-binding pocket of human and murine STING, particularly a single amino acid residue (G230 in human vs. I230 in mouse), contribute to this differential binding and activation.[11]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound, highlighting its dose-dependent effects on tumor growth, cytokine production, and metabolic changes within the tumor microenvironment.

Table 1: In Vivo Anti-Tumor Efficacy of this compound
Tumor ModelMouse StrainThis compound Dose (mg/kg)Administration RouteOutcomeReference
AE17 MesotheliomaC57BL/6J25Intratumoral (i.t.)100% cures in mice with small or large tumors.[12]
EG7 ThymomaC57/B618Intraperitoneal (i.p.)Significant tumor regression.[13]
PyMT Breast Cancer--i.p.Rapid damage to tumor vessels and immune cell infiltration.[12]
HT29 Colon Carcinoma-15 and 21-Significant decrease in tumor bioenergetics.[14]
Table 2: this compound-Induced Cytokine and Chemokine Production
Cell TypeCytokine/ChemokineFold Induction (approx.)This compound ConcentrationReference
Murine MacrophagesIFN-β mRNA~750-fold100 µg/ml[10]
Murine MacrophagesTNF-α--[2][5]
Murine MacrophagesIL-6--[2][6]
Murine MacrophagesIP-10 (CXCL10)--[2][3][6]
Murine MacrophagesMCP-1 (CCL2)--[2][5]
Table 3: Metabolic Effects of this compound on Tumors
Tumor ModelThis compound Dose (mg/kg)Time PointMetabolic ChangeReference
HT29 Colon Carcinoma15 and 216 hoursDose-dependent decrease in β-NTP/Pi.[14][15]
HT29 Colon Carcinoma2124 hoursSignificant decrease in total choline.[14][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on innate immune activation.

In Vitro Macrophage Stimulation Assay

Objective: To assess the activation of murine macrophages and cytokine production in response to this compound.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).

  • Complete RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • This compound (DMXAA), sodium salt, dissolved in PBS.

  • Lipopolysaccharide (LPS) as a positive control.

  • Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR).

  • ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6).

  • Reagents for Western blotting, including primary antibodies for phospho-TBK1, TBK1, phospho-IRF3, IRF3, and a loading control (e.g., β-actin).

Procedure:

  • Cell Culture: Culture murine macrophages in complete RPMI 1640 medium to ~80% confluency.

  • Stimulation: Seed macrophages in 6-well or 12-well plates. The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 10, 50, 100 µg/ml) or LPS (e.g., 100 ng/ml). Include a vehicle control (PBS).

  • Incubation: Incubate the cells for a specified time course (e.g., 2, 4, 6, 12, 24 hours).

  • Sample Collection:

    • For qRT-PCR: At the desired time points, lyse the cells and extract total RNA.

    • For ELISA: Collect the cell culture supernatants and store at -80°C until analysis.

    • For Western Blotting: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Analysis:

    • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform qRT-PCR to measure the relative mRNA expression of target genes (e.g., Ifnb1, Tnf, Il6, Cxcl10) normalized to a housekeeping gene (e.g., Actb).

    • ELISA: Measure the concentration of secreted cytokines in the supernatants according to the manufacturer's instructions.

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies to detect the phosphorylation of TBK1 and IRF3.

In Vivo Tumor Model and Immune Response Analysis

Objective: To evaluate the anti-tumor efficacy of this compound and characterize the resulting immune response in a murine tumor model.

Materials:

  • Syngeneic tumor cell line (e.g., AE17, EG7) and corresponding mouse strain (e.g., C57BL/6).

  • This compound (DMXAA), sodium salt, for in vivo injection.

  • Calipers for tumor measurement.

  • Materials for tissue harvesting and processing (e.g., surgical tools, collagenase, DNase).

  • Flow cytometry antibodies for immune cell phenotyping (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1).

  • Materials for immunohistochemistry or immunofluorescence.

Procedure:

  • Tumor Implantation: Subcutaneously or orthotopically implant tumor cells into the appropriate mouse strain.

  • Tumor Growth and Treatment: Allow tumors to establish to a palpable size (e.g., 50-100 mm³). Administer this compound via the desired route (e.g., intraperitoneal, intratumoral) at a predetermined dose and schedule. Monitor tumor growth using calipers.

  • Tissue Harvesting: At specified time points post-treatment, euthanize the mice and harvest tumors, spleens, and tumor-draining lymph nodes.

  • Immune Cell Analysis by Flow Cytometry:

    • Prepare single-cell suspensions from the harvested tissues by mechanical dissociation and enzymatic digestion.

    • Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations.

    • Analyze the samples using a flow cytometer.

  • Immunohistochemistry/Immunofluorescence:

    • Fix harvested tumors in formalin and embed in paraffin or freeze in OCT.

    • Section the tissues and perform staining with antibodies against immune cell markers or other relevant proteins to visualize the spatial distribution of immune cells within the tumor microenvironment.

Visualizations

Signaling Pathway of this compound in Murine Cells

Vadimezan_STING_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vadimezan_ext This compound (DMXAA) Vadimezan_int This compound Vadimezan_ext->Vadimezan_int Cellular Uptake STING Murine STING (ER/Mitochondria) Vadimezan_int->STING Binds and Activates TBK1 TBK1 STING->TBK1 NFkB NF-κB Pathway STING->NFkB Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Nuclear Translocation Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Induces Transcription ISRE ISRE pIRF3_dimer_nuc->ISRE Binds Transcription Transcription pIRF3_dimer_nuc->Transcription IFNB_gene IFN-β Gene Transcription->IFNB_gene Induces

Caption: this compound activates the murine STING pathway, leading to IFN-β and cytokine production.

Experimental Workflow for In Vitro Macrophage Stimulation

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis start Culture Murine Macrophages seed Seed Cells in Plates start->seed stimulate Stimulate with this compound (and controls) seed->stimulate incubate Incubate for Time Course stimulate->incubate collect_rna Collect Cells for RNA incubate->collect_rna collect_protein Collect Cells for Protein incubate->collect_protein collect_supernatant Collect Supernatant incubate->collect_supernatant qRT_PCR qRT-PCR for Gene Expression collect_rna->qRT_PCR Western Western Blot for Signaling Proteins collect_protein->Western ELISA ELISA for Secreted Cytokines collect_supernatant->ELISA

Caption: Workflow for assessing this compound's effect on macrophage activation in vitro.

Conclusion

This compound is a powerful tool for studying the activation of the innate immune system via the STING pathway in murine models. Its ability to induce a potent type I interferon response and pro-inflammatory cytokine cascade has significant implications for cancer immunotherapy research. However, the species-specificity of this compound highlights the critical importance of validating drug targets and mechanisms across species in preclinical drug development. While this compound itself may not have a direct clinical future in its current form, the insights gained from its study continue to inform the development of new STING agonists that are active in humans, with the potential to translate the powerful anti-tumor immune responses observed in mice to the clinical setting.

References

An In-depth Technical Guide to Vadimezan: Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan, also known as ASA404 and 5,6-dimethylxanthenone-4-acetic acid (DMXAA), is a small-molecule compound initially developed as a tumor vascular-disrupting agent (VDA).[1][2] It demonstrated significant preclinical efficacy in murine models, causing rapid collapse of tumor vasculature and inducing a potent anti-tumor immune response.[3][4] However, this compound failed to translate its promising preclinical results into success in human clinical trials for non-small cell lung cancer (NSCLC).[1][2] This discrepancy was later attributed to a species-specific interaction with the STimulator of INterferon Genes (STING) protein, a key mediator of innate immunity.[2][5] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and multifaceted biological activities of this compound, with a focus on its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Molecular Structure and Chemical Properties

This compound is a synthetic flavonoid derivative belonging to the xanthenone class of compounds.[6][7] Its chemical structure is characterized by a tricyclic xanthenone core with two methyl groups and an acetic acid side chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)-acetic acid[2]
Synonyms ASA404, DMXAA, NSC 640488[2][8][9]
CAS Number 117570-53-3[2][8]
Molecular Formula C₁₇H₁₄O₄[2][10]
Molecular Weight 282.29 g/mol [2][10]
Appearance Light brown to brown solid powder[3]
Solubility DMSO (≥14.1 mg/mL), Insoluble in water and ethanol[11]
SMILES CC1=C(OC(C(CC(O)=O)=CC=C3)=C3C2=O)C2=CC=C1C[2]
InChI Key XGOYIMQSIKSOBS-UHFFFAOYSA-N[2]

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily centered on vascular disruption and immune stimulation. These effects are intricately linked and contribute to its potent anti-tumor activity observed in preclinical models.

Vascular-Disrupting Activity

This compound acts as a potent VDA, selectively targeting the established vasculature of solid tumors.[1][12] This leads to a rapid shutdown of tumor blood flow, resulting in extensive hemorrhagic necrosis and tumor regression.[1][13] The proposed mechanisms for its vascular-disrupting effects include:

  • Induction of Endothelial Cell Apoptosis: this compound can directly induce apoptosis in tumor endothelial cells.[1][9]

  • Increased Vascular Permeability: It causes an increase in the permeability of tumor blood vessels.[13][14]

  • Inhibition of VEGFR2 Signaling: this compound has been shown to inhibit several kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis.[9][15]

Immune Stimulation via STING Agonism

A pivotal discovery in understanding this compound's mechanism of action was its identification as a direct agonist of the STING (TMEM173) protein.[5][16] STING is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon (IFN) response.

However, the agonistic activity of this compound is species-specific. It potently activates murine STING but has no effect on human STING.[2][5] This is due to a single amino acid difference at position 162 in the cyclic-dinucleotide-binding domain of the STING protein.[2] In murine models, the activation of STING by this compound leads to:

  • Activation of TBK1 and IRF3: STING activation triggers the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[9][16]

  • Induction of Type I Interferons and Cytokines: Activated IRF3 translocates to the nucleus and induces the transcription of type I IFNs (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, IP-10, and RANTES.[1][5][8]

  • Activation of NF-κB: this compound also leads to the activation of the NF-κB signaling pathway, further contributing to the inflammatory response.[1][6]

  • Recruitment and Activation of Immune Cells: The secreted cytokines and chemokines recruit and activate various immune cells, including macrophages, dendritic cells (DCs), and CD8+ T cells, leading to a robust anti-tumor immune response.[16][17]

Signaling Pathways

The biological effects of this compound are mediated through the activation of specific signaling pathways, primarily the STING pathway in murine systems.

Vadimezan_STING_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound (DMXAA) mSTING Murine STING (on ER) This compound->mSTING Binds & Activates TBK1 TBK1 mSTING->TBK1 Recruits & Activates VascularDisruption Vascular Disruption (Endothelial Cell Apoptosis) mSTING->VascularDisruption Direct/Indirect Effects IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 Transcription Gene Transcription pIRF3->Transcription Translocates pNFkB p-NF-κB pNFkB->Transcription Translocates Cytokines Type I IFNs TNF-α, IL-6, etc. Transcription->Cytokines ImmuneActivation Immune Cell Activation Cytokines->ImmuneActivation

Figure 1: this compound-induced STING signaling pathway in murine cells.

Quantitative Biological Data

This compound has been evaluated in various in vitro and in vivo assays to determine its biological activity and potency.

Table 2: In Vitro Activity of this compound

Target/AssayCell Line/SystemValueReference(s)
DT-diaphorase (Ki) Cell-free assay20 µM[15][18]
DT-diaphorase (IC₅₀) Cell-free assay62.5 µM[15][18]
VEGFR1 (IC₅₀) Endothelial cells119 µM[9]
VEGFR2 (IC₅₀) Endothelial cells11 µM[9]
Antiproliferative (IC₅₀) L02 human liver cells (48h)101.3 µM[8]
Antiproliferative (CC₅₀) BJ human fibroblasts (24h)48.9 µM[15]
Antiproliferative (IC₅₀) MCF7 human breast cancer cells (24h, with pyranoxanthone)11.89 µM[15]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or antiproliferative effects of this compound on various cell lines.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate Overnight (5% CO₂) start->incubate1 add_drug Add this compound (Varying Concentrations) incubate1->add_drug incubate2 Incubate for 24-72 hours add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance (e.g., at 570 nm) add_solubilizer->read_absorbance end End: Calculate IC₅₀ read_absorbance->end

References

Vadimezan (DMXAA)-Induced Cytokine Storm In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vadimezan (5,6-dimethylxanthenone-4-acetic acid, DMXAA), also known as ASA404, is a potent anti-cancer agent in murine models that acts as a vascular disrupting agent (VDA). Its therapeutic efficacy in mice is largely attributed to the induction of a robust cytokine storm, leading to hemorrhagic necrosis of tumors and the activation of a potent anti-tumor immune response. However, DMXAA failed in human clinical trials due to a species-specific mechanism of action. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the DMXAA-induced cytokine storm in vivo.

Core Mechanism of Action: Species-Specific STING Agonism

The anti-tumor effects of DMXAA are initiated by its direct binding to and activation of the murine Stimulator of Interferon Genes (STING) protein, an endoplasmic reticulum-resident signaling molecule pivotal in innate immunity.[1][2][3] This interaction is species-specific; DMXAA does not activate human STING, a key factor in its clinical trial failures.[2][4] Activation of murine STING by DMXAA triggers two primary downstream signaling cascades: the TBK1-IRF3 axis and the NF-κB pathway.[1][5]

The activation of Tank-binding kinase 1 (TBK1) leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[1][6] Activated IRF3 translocates to the nucleus and drives the transcription of Type I interferons (IFNs), most notably IFN-β.[1][2] Concurrently, STING activation also leads to the activation of the NF-κB pathway, resulting in the transcription of a wide array of pro-inflammatory cytokines and chemokines.[1][4][5] This dual activation culminates in a systemic cytokine release, profoundly altering the tumor microenvironment.

Signaling Pathway Diagram

DMXAA_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus1 Nucleus cluster_nucleus2 Nucleus DMXAA This compound (DMXAA) mSTING Murine STING (Endoplasmic Reticulum) DMXAA->mSTING Direct Binding TBK1 TBK1 mSTING->TBK1 NFkB_Pathway NF-κB Pathway mSTING->NFkB_Pathway IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization IFNB_Gene IFN-β Gene Transcription pIRF3->IFNB_Gene Transcription Activation Nucleus1 Nucleus IFNB IFN-β Secretion IFNB_Gene->IFNB Translation & Secretion p65 p-p65 NFkB_Pathway->p65 Phosphorylation Cytokine_Genes Pro-inflammatory Cytokine/Chemokine Gene Transcription p65->Cytokine_Genes Transcription Activation Nucleus2 Nucleus Cytokines Cytokine/Chemokine Secretion (TNF-α, IL-6, etc.) Cytokine_Genes->Cytokines Translation & Secretion Experimental_Workflow cluster_samples Collected Samples cluster_analysis Analysis Methods start Start: Tumor-bearing mice treatment Treatment Administration (DMXAA or Vehicle Control) i.p., i.v., or i.t. start->treatment timepoints Euthanasia at specific time points (e.g., 2, 6, 24h) treatment->timepoints collection Sample Collection timepoints->collection blood Blood (for Serum) collection->blood tumor Tumor Tissue collection->tumor elisa ELISA (Protein Quantification) blood->elisa tumor->elisa qpcr qRT-PCR (mRNA Quantification) tumor->qpcr facs Flow Cytometry (Immune Cell Infiltration) tumor->facs ihc Immunohistochemistry (Vascular Disruption, Necrosis) tumor->ihc analysis Downstream Analysis elisa->analysis qpcr->analysis facs->analysis ihc->analysis

References

Preclinical Antitumor Spectrum of Vadimezan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadimezan (5,6-dimethylxanthenone-4-acetic acid, DMXAA, formerly ASA404) is a small molecule that has demonstrated potent antitumor activity in a variety of preclinical models. Initially developed as a vascular disrupting agent (VDA), its mechanism of action is now understood to also involve the potent activation of the innate immune system through the Stimulator of Interferon Genes (STING) pathway. This dual mechanism leads to a cascade of events within the tumor microenvironment, including the disruption of tumor vasculature, induction of hemorrhagic necrosis, and the generation of a robust anti-tumor immune response.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the preclinical antitumor spectrum of this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of its mechanism of action.

Core Mechanism of Action

This compound's antitumor effects are primarily mediated through its function as a murine-specific agonist of the STING pathway.[1][6][7][8] This species-specific activity is a critical consideration in translating preclinical findings to human applications.[7][8][9] In murine models, this compound binds directly to STING, triggering a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[8] TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3), which translocates to the nucleus and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[7][8]

This cytokine storm, including the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various chemokines like CXCL10 (IP-10) and CCL2 (MCP-1), has profound effects on the tumor microenvironment.[9][10] It leads to the activation of tumor-associated macrophages (TAMs) and other immune cells, promoting a shift from an immunosuppressive M2-like phenotype to an anti-tumoral M1-like phenotype.[1] The induced inflammatory milieu also acts on the tumor vasculature, increasing permeability, inducing endothelial cell apoptosis, and ultimately leading to a rapid shutdown of tumor blood flow, resulting in extensive hemorrhagic necrosis.[2][3][5][9] Furthermore, the innate immune activation bridges to an adaptive anti-tumor response, characterized by the infiltration of CD8+ T cells.[10]

It is important to note that this compound does not activate human STING due to variations in the STING receptor between mice and humans.[7][8][9] This has been a major hurdle in its clinical development and has led to the failure of late-stage clinical trials.[9][11]

Data Presentation

In Vitro Cytotoxicity
Cell LineCancer TypeAssayIC50 / EffectReference
AE17Murine MesotheliomaMTT AssayCytotoxic at >1mg/ml[12]
AB1Murine MesotheliomaMTT AssayCytotoxic at >1mg/ml[12]
DLD-1Human Colon CarcinomaAntiproliferative AssayIncreased antiproliferative activity in combination with menadione[13]
RAW 264.7Murine MacrophageVSV-induced cytotoxicity assayInhibits VSV-induced cytotoxicity[13][14]
In Vivo Antitumor Efficacy
Tumor ModelCancer TypeDosing RegimenKey FindingsReference
AE17-sOVAMurine Mesothelioma25mg/kg, intra-tumorally, every 9 days for 3 doses100% cures in mice with small or large tumors; induction of protective memory.[12]
PyMTMurine Breast CancerSingle i.p. injection of 18-25mg/kgRapid damage to tumor vessels and infiltration of immune cells.[12]
L1C2Murine Lung Cancer18 mg/kg, i.p.56-fold increase in TNF-α in tumors; significant upregulation of IP-10, IL-6, KC, MIP-2, MCP-1, and RANTES.[10]
LLCMurine Lewis Lung CarcinomaNot specifiedAntitumor efficacy dependent on CD8+ T cells.[10]
344SQ-ELucMurine Non-Small Cell Lung Cancer (subcutaneous)Not specifiedCaused characteristic hemorrhagic necrosis.[1]
K-rasLA1/+ transgenic miceMurine Non-Small Cell Lung Cancer (autochthonous)Not specifiedFailed to cause hemorrhagic necrosis.[1]
Chemically induced (NMU)Rat Mammary CarcinomaNot specifiedMedian tumor doubling time increased by ~4.4-fold; median time to euthanasia increased by ~2.7-fold.[13][14]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)
  • Cell Lines: AE17 and AB1 murine mesothelioma cells.

  • Treatment: Cells were treated with this compound at concentrations greater than 1 mg/ml.

  • Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan is solubilized and quantified by spectrophotometry, with the absorbance being directly proportional to the number of viable cells.

  • Reference: [12]

In Vivo Tumor Growth and Immune Analysis
  • Animal Models: C57BL/6 mice for the AE17-sOVA mesothelioma model and BALB/c mice for the L1C2 lung cancer model.[10][12]

  • Tumor Implantation: Tumor cells (e.g., AE17-sOVA, L1C2) were injected subcutaneously into the flank of the mice.[10]

  • Treatment: this compound was administered via intraperitoneal (i.p.) or intratumoral (i.t.) injection at doses ranging from 18-25 mg/kg.[10][12]

  • Tumor Measurement: Tumor growth was monitored by measuring the tumor dimensions with calipers.

  • Immune Cell Analysis:

    • Flow Cytometry: Tumors and draining lymph nodes were harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD11b) to analyze the immune cell infiltrate.[4]

    • Immunohistochemistry: Tumor tissues were fixed, sectioned, and stained with antibodies to visualize the presence and localization of immune cells (e.g., CD11b for macrophages) and to assess tumor necrosis (H&E staining).[10]

  • Cytokine Analysis: Tumor homogenates were prepared, and the levels of various cytokines and chemokines (e.g., TNF-α, IP-10, IL-6) were quantified using Luminex bead assays or ELISA.[10]

  • In Vivo Cytotoxic T Lymphocyte (CTL) Assay: This assay was used to assess the lytic quality of CTLs. Splenocytes from treated mice were used as effector cells against target cells pulsed with specific epitopes.[12]

  • Reference: [4][10][12]

Mandatory Visualization

Vadimezan_STING_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound (DMXAA) STING STING (on ER membrane) This compound->STING Binds (murine specific) TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Gene_Expression Type I IFN & Pro-inflammatory Cytokine Gene Expression pIRF3_dimer->Gene_Expression Translocates & Induces Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth to Established Size Tumor_Implantation->Tumor_Growth Treatment This compound Administration (e.g., i.p., i.t.) Tumor_Growth->Treatment Monitoring Monitor Tumor Growth (e.g., caliper measurements) Treatment->Monitoring Endpoint Euthanasia at Pre-defined Endpoint Tumor_Harvest Tumor & Tissue Harvest (e.g., spleen, lymph nodes) Endpoint->Tumor_Harvest IHC Immunohistochemistry (Necrosis, Immune Infiltrate) Tumor_Harvest->IHC FACS Flow Cytometry (Immune Cell Phenotyping) Tumor_Harvest->FACS Cytokine_Assay Cytokine/Chemokine Analysis (e.g., Luminex, ELISA) Tumor_Harvest->Cytokine_Assay

References

Investigating the Antiviral Effects of DMXAA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dimethylxanthenone-4-acetic acid (DMXAA), initially developed as a small molecule vascular disrupting agent for cancer therapy, has demonstrated significant antiviral properties in preclinical studies. This technical guide provides an in-depth overview of the antiviral effects of DMXAA, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. The core of DMXAA's antiviral activity lies in its ability to act as a potent agonist of the murine stimulator of interferon genes (STING) pathway, leading to the robust production of type I interferons and the induction of an antiviral state. However, the species-specific activity of DMXAA, which does not activate the human STING pathway, is a critical consideration for its clinical translation.

Mechanism of Action: STING Pathway Activation

DMXAA exerts its antiviral effects primarily through the activation of the STING signaling pathway.[1][2][3] STING is an endoplasmic reticulum-resident protein that plays a crucial role in the innate immune response to cytosolic DNA.[4] Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF-3).[5][6] Phosphorylated IRF-3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5][6][7] These interferons then act in an autocrine and paracrine manner to establish a broad antiviral state in surrounding cells.[5]

It is crucial to note that DMXAA is a potent agonist of murine STING but does not activate human STING.[8][9][10] This species-specificity has been a major hurdle in the clinical development of DMXAA for human use and has led to the failure of clinical trials for cancer.[8][11]

DMXAA_STING_Pathway cluster_nucleus DMXAA DMXAA STING STING (murine) DMXAA->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates IFNB IFN-β Gene pIRF3->IFNB Induces Transcription IFNB_protein IFN-β (secreted) IFNB->IFNB_protein Translation & Secretion Antiviral_State Antiviral State IFNB_protein->Antiviral_State Induces

DMXAA-induced STING signaling pathway.

Spectrum of Antiviral Activity

DMXAA has demonstrated efficacy against a range of viruses in murine models, highlighting its potential as a broad-spectrum antiviral agent if a human-active analog were developed.

Virus FamilyVirusModel SystemKey Findings
Herpesviridae Herpes Simplex Virus 1 (HSV-1)In vitro (murine fibroblasts), In vivo (mice)Reduced viral replication and protected mice from neurological disease.[1][7]
Hepadnaviridae Hepatitis B Virus (HBV)In vitro (murine hepatocytes), In vivo (mice)Suppressed HBV replication by reducing cytoplasmic viral nucleocapsids.[2]
Orthomyxoviridae Influenza A Virus (various strains, including Tamiflu-resistant)In vitro (MDCK, RAW 264.7 cells), In vivo (mice)Protected cells from virus-induced cytotoxicity and protected mice from lethal infection.[5][12][13]
Rhabdoviridae Vesicular Stomatitis Virus (VSV)In vitro (RAW 264.7 cells)Protected macrophages from VSV-induced cytotoxicity.[5][12]
Togaviridae Chikungunya VirusIn vivo (mice)Induced an effective antiviral response.[1]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the antiviral effects of DMXAA.

Table 1: In Vitro Antiviral Activity of DMXAA

Cell LineVirusDMXAA ConcentrationEffect
Murine FibroblastsHSV-1 (KOS)100 µg/mLSignificant reduction in viral yield.[1]
RAW 264.7VSVNot specifiedProtection from virus-induced cytotoxicity.[5]
MDCKInfluenza A/Wuhan (H3N2)10-100 µg/mLInhibition of viral replication.[5]
MDCKInfluenza A/Br (Tamiflu-resistant)10-100 µg/mLInhibition of viral replication.[5]

Table 2: In Vivo Antiviral Efficacy of DMXAA

Animal ModelVirusDMXAA DosageRouteKey Outcome
C57BL/6J MiceHSV-1 (McKrae)Not specifiedNot specifiedReduced viral burden in peripheral and central nervous systems, increased survival.[1][7]
C57BL/6J MiceInfluenza A (PR8)25 mg/kgi.p.~62% survival in pre-treated mice, ~51% survival in post-treated mice.[5]
HBV Hydrodynamic Mouse ModelHBVNot specifiedi.p.Significant reduction in HBV DNA replication intermediates in the liver.[2]

Table 3: DMXAA-Induced Gene Expression

Cell/TissueGeneFold InductionTime Point
Murine Peritoneal MacrophagesIFN-β mRNA~10-fold higher than LPS2 hours
Mouse BrainIfit1 mRNAPeak at 6 hours6 hours
Mouse LiverIfit1 mRNA~200-fold12 hours

Experimental Protocols

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is a generalized procedure based on methodologies described for testing DMXAA's antiviral activity against influenza virus.[5]

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_assay Assay Cell_Seeding 1. Seed MDCK cells in 6-well plates Incubation1 2. Incubate overnight to form a monolayer Cell_Seeding->Incubation1 DMXAA_Pretreatment 3. Pretreat cells with DMXAA (or vehicle) for 1h Incubation1->DMXAA_Pretreatment Virus_Infection 4. Infect cells with influenza virus (e.g., 100 PFU/well) DMXAA_Pretreatment->Virus_Infection Incubation2 5. Incubate for 1h to allow viral entry Virus_Infection->Incubation2 Overlay 6. Remove inoculum and add agarose overlay containing DMXAA Incubation2->Overlay Incubation3 7. Incubate for 48-72h for plaque formation Overlay->Incubation3 Fix_Stain 8. Fix cells (e.g., with 10% formalin) and stain with crystal violet Incubation3->Fix_Stain Quantify 9. Count plaques and calculate % inhibition Fix_Stain->Quantify

Workflow for an in vitro plaque reduction assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 6-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., FBS, antibiotics)

  • DMXAA (stock solution prepared in a suitable solvent like DMSO or PBS)

  • Influenza virus stock of known titer (PFU/mL)

  • Agarose (low melting point)

  • Crystal violet staining solution

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer the following day.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • DMXAA Pretreatment: The next day, aspirate the growth medium and wash the cell monolayer with PBS. Add medium containing various concentrations of DMXAA or a vehicle control. Incubate for 1 hour.[5]

  • Virus Infection: Aspirate the DMXAA-containing medium. Inoculate the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Agarose Overlay: Aspirate the virus inoculum. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose, containing the same concentrations of DMXAA as in the pretreatment step.

  • Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fixation and Staining: Fix the cells by adding 10% formalin to each well and incubating for at least 1 hour. Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle-treated control wells.

In Vivo Antiviral Assay (Influenza Mouse Model)

This protocol is a generalized procedure based on methodologies described for in vivo testing of DMXAA.[5][14]

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • DMXAA (prepared for injection, e.g., in saline)

  • Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34)

  • Anesthetic (e.g., isoflurane)

  • Equipment for intranasal inoculation

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • DMXAA Administration: For prophylactic studies, administer DMXAA (e.g., 25 mg/kg) via intraperitoneal (i.p.) injection 3 hours prior to infection. For therapeutic studies, administer DMXAA 3 hours post-infection. A control group should receive a vehicle injection.[5] A second dose is often given on day 2 post-infection.[5]

  • Anesthesia and Infection: Anesthetize the mice with isoflurane. Intranasally (i.n.) infect the mice with a lethal dose of influenza virus (e.g., 200 PFU in 50 µL saline).[5][14]

  • Monitoring: Monitor the mice daily for 14 days for weight loss and survival.[5] Humane endpoints should be established in accordance with institutional guidelines.

  • Viral Titer Determination (Optional): At specific time points post-infection (e.g., day 1 or 5), a subset of mice can be euthanized, and their lungs harvested.[5][14] Lung homogenates can be prepared to determine viral titers using a TCID50 assay or plaque assay on MDCK cells.[5]

Measurement of Cytokine Induction (ELISA)

This protocol is a generalized procedure for measuring IFN-β production.[1]

Materials:

  • Supernatants from DMXAA-treated cells or serum from treated mice

  • IFN-β ELISA kit (murine)

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants or mouse serum at desired time points after DMXAA treatment (e.g., 6 hours for in vitro studies).[1]

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

DMXAA has proven to be a valuable tool for investigating the role of the STING pathway in antiviral immunity. Its potent, IFN-β-mediated antiviral activity against a variety of viruses in murine models underscores the therapeutic potential of STING agonists. The primary limitation of DMXAA itself is its lack of activity in humans.[8][10][11] Therefore, a major focus of future research is the development of novel STING agonists that are active in humans. Such compounds could represent a new class of broad-spectrum antiviral therapeutics, capable of priming the innate immune system to combat a wide range of viral pathogens, including emerging and drug-resistant strains. Further research should also focus on the potential for synergistic effects when combining STING agonists with direct-acting antiviral drugs.

References

The History of Vadimezan: From Preclinical Promise to Clinical Disappointment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vadimezan (5,6-Dimethylxanthenone-4-acetic acid, DMXAA), also known as ASA404, is a small molecule that was initially developed as a tumor-vascular disrupting agent (VDA). Extensive preclinical studies in murine models demonstrated potent anti-tumor activity, leading to its progression into human clinical trials. The mechanism of action was later identified to be agonism of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. However, this compound's activity was found to be highly species-specific, with robust activation of murine STING but no significant effect on human STING. This fundamental difference is widely cited as the primary reason for the failure of this compound in late-stage clinical trials for non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive history of this compound, from its discovery and preclinical development to its ultimate clinical trial outcomes. It includes detailed summaries of key experimental findings, methodologies, and the signaling pathways involved.

Discovery and Early Preclinical Development

This compound was discovered by scientists at the Auckland Cancer Society Research Centre in New Zealand.[1] It was initially identified as a flavonoid-like compound with potent anti-tumor effects in mice.[2] Early preclinical studies focused on its ability to induce rapid and selective hemorrhagic necrosis in a wide variety of murine tumors.

Preclinical Antitumor Activity

This compound demonstrated significant single-agent efficacy and synergistic effects when combined with chemotherapy or radiation in numerous preclinical models.

Table 1: Summary of Preclinical Efficacy of this compound (DMXAA) in Murine Tumor Models

Tumor ModelMouse StrainDMXAA Dose (mg/kg)RouteKey FindingsReference(s)
Lewis Lung Carcinoma (LLC)C57BL/618i.p.80% cure rate.[3]
TC-1 Lung CancerC57BL/618i.p.100% cure rate.[3]
L1C2 Lung CancerBALB/c18i.p.60% cure rate.[3]
AB12 MesotheliomaBALB/c18i.p.100% cure rate.[3]
AE17-sOVA MesotheliomaC57BL/625i.t.100% cure rate with 3 doses.[4][5]
HT29 Colon CarcinomaNude15-21i.p.Dose-dependent reduction in tumor bioenergetics.
MMTV-PyMT Breast CancerC57BL/625i.p.40% reduction in tumor size after a single dose.

Mechanism of Action: A Tale of Two Species

The initial hypothesis for this compound's mechanism of action centered on its ability to disrupt tumor vasculature. However, further research revealed a more complex immunomodulatory role mediated by the STING pathway.

Vascular Disrupting Effects

In murine models, this compound was shown to induce rapid shutdown of blood flow within the tumor, leading to extensive hemorrhagic necrosis.[6] This effect was attributed to both direct effects on endothelial cells and indirect effects mediated by the release of inflammatory cytokines.

STING Agonism: The Murine Specificity

A pivotal discovery in understanding this compound's activity was its identification as a direct agonist of murine STING. This interaction triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.

The binding of this compound to murine STING initiates a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I IFNs and other inflammatory genes.

STING_Pathway DMXAA This compound (DMXAA) mSTING Murine STING (on ER membrane) DMXAA->mSTING Binds TBK1 TBK1 mSTING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates IFNs Type I IFNs & other cytokines Nucleus->IFNs Upregulates Gene Transcription

This compound (DMXAA) activation of the murine STING pathway.
Cytokine and Chemokine Induction

The activation of the STING pathway by this compound in murine immune cells, particularly macrophages, leads to a robust release of a variety of cytokines and chemokines that contribute to its anti-tumor effects.

Table 2: Fold-Increase in Cytokine/Chemokine mRNA and Protein in L1C2 Tumors after this compound Treatment

Cytokine/ChemokineAverage Fold Change (mRNA)Fold Change (Protein)
IP-10 (CXCL10)7312
RANTES (CCL5)162
IL-61210
IFN-γ10-
TNF-α856
MIP-1α (CCL3)7-
MCP-1 (CCL2)42
iNOS4-
Mig (CXCL9)3-
ICAM-12-
KC (CXCL1)-8
MIP-2 (CXCL2)-4

Data from Jassar et al., 2005.[3]

The Human STING Enigma

The promise of this compound was ultimately undone by the discovery that it does not activate human STING. This species-specific activity is attributed to a single amino acid difference in the STING protein between mice and humans. This lack of activation in human immune cells meant that the downstream anti-tumor immune responses observed in mice could not be replicated in patients.

Clinical Trials: A Journey of Hope and Disappointment

This compound progressed through a series of clinical trials, primarily in non-small cell lung cancer (NSCLC), with initially promising results in Phase II studies that were not confirmed in larger Phase III trials.

Phase I and II Clinical Trials

Early-phase clinical trials established the safety profile of this compound and provided initial signals of efficacy when combined with standard chemotherapy. A notable single-arm Phase II study of this compound (1800 mg/m²) with carboplatin and paclitaxel in first-line advanced NSCLC showed encouraging results.[4]

Table 3: Key Phase II Clinical Trial of this compound in First-Line Advanced NSCLC

ParameterResult
Trial Design
Number of Patients30
TreatmentThis compound (1800 mg/m²) + Carboplatin (AUC 6) + Paclitaxel (175 mg/m²) every 21 days
Efficacy
Partial Response (Independent Assessment)37.9%
Stable Disease (Independent Assessment)48.3%
Median Time to Progression5.5 months
Median Overall Survival14.9 months

Data from McKeage et al., 2009.[4]

Phase III Clinical Trials: The ATTRACT Studies

The promising Phase II results led to two large, randomized, double-blind, placebo-controlled Phase III trials in advanced NSCLC: ATTRACT-1 (first-line) and ATTRACT-2 (second-line).

The ATTRACT-1 trial evaluated this compound in combination with carboplatin and paclitaxel as a first-line treatment for advanced NSCLC. The trial was stopped for futility at a pre-planned interim analysis.

Table 4: Results of the ATTRACT-1 Phase III Clinical Trial

ParameterThis compound + Chemo (n=649)Placebo + Chemo (n=650)Hazard Ratio (95% CI)p-value
Median Overall Survival13.4 months12.7 months1.01 (0.85-1.19)0.535
Median Progression-Free Survival5.5 months5.5 months1.04 (0.91-1.18)0.727
Overall Response Rate25%25%-1.0

Data from Lara et al., 2011.[7]

The ATTRACT-2 trial assessed this compound in combination with docetaxel as a second-line treatment for advanced NSCLC. This trial was also stopped early due to futility, as it was concluded that this compound did not provide any additional benefit over the placebo.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vivo Tumor Models
  • Cell Lines and Animal Strains: Various murine tumor cell lines (e.g., LLC, TC-1, L1C2, AB12, AE17-sOVA, HT29, MMTV-PyMT) were used. Syngeneic models utilized immunocompetent mice (e.g., C57BL/6, BALB/c), while xenograft models used immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Tumor cells were typically injected subcutaneously into the flank of the mice.

  • Treatment: this compound (sodium salt) was dissolved in normal saline and administered via intraperitoneal (i.p.) or intratumoral (i.t.) injection at doses ranging from 15 to 30 mg/kg.

  • Tumor Measurement: Tumor growth was monitored by caliper measurements, and tumor volume was calculated using the formula: (length × width²) / 2.

Experimental_Workflow_In_Vivo cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization DMXAA_Admin This compound (DMXAA) Administration (i.p. or i.t.) Randomization->DMXAA_Admin Tumor_Monitoring Tumor Volume Monitoring DMXAA_Admin->Tumor_Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, Cytokine Profiling Tumor_Monitoring->Endpoint

General workflow for in vivo preclinical efficacy studies of this compound.
Quantification of Cytokine and Chemokine Levels

  • RNA Isolation and Real-Time RT-PCR: Tumors were harvested at various time points after this compound treatment, and total RNA was extracted. Reverse transcription was performed to generate cDNA, followed by quantitative PCR using SYBR green and primers specific for the cytokines and chemokines of interest. Gene expression was normalized to a housekeeping gene (e.g., β-actin).

  • ELISA and Luminex Assays: Tumor homogenates were prepared, and protein concentrations of specific cytokines and chemokines were quantified using commercially available ELISA kits or multiplex Luminex bead-based assays.

Conclusion

The story of this compound serves as a critical case study in drug development, highlighting the importance of understanding species-specific differences in drug targets and mechanisms of action. While it showed remarkable promise in preclinical murine models as a potent anti-tumor agent, its failure to translate this efficacy to human clinical trials underscores the limitations of preclinical models and the necessity of validating a drug's mechanism in human systems early in the development process. The discovery of this compound's murine-specific STING agonism provided a clear molecular explanation for its clinical trial failures and has since spurred the development of human-active STING agonists as a promising new class of cancer immunotherapies. The extensive research conducted on this compound has significantly advanced our understanding of the STING pathway and its role in anti-tumor immunity, leaving a lasting legacy in the field of immuno-oncology.

References

An In-depth Technical Guide to the Species-Specific Activity of Vadimezan (DMXAA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vadimezan (5,6-dimethylxanthenone-4-acetic acid, DMXAA), also known as ASA404, is a potent anti-cancer agent in murine models that functions as a vascular disrupting agent (VDA) and an immune stimulant. Despite its remarkable preclinical success, this compound failed to demonstrate efficacy in human Phase III clinical trials, a discrepancy that stalled its development.[1][2][3] Subsequent research revealed the molecular basis for this failure: a profound species-specific activity centered on the innate immune sensor, Stimulator of Interferon Genes (STING). This compound is a direct agonist of murine STING (mSTING) but is incapable of activating its human ortholog (hSTING).[1][4][5] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental evidence that define the species-specific action of this compound, offering critical insights for the development of future STING-targeting therapeutics.

Mechanism of Action in the Murine Model

In mice, this compound's anti-tumor effects are mediated through the direct activation of the STING pathway.[1][4] Found predominantly on the endoplasmic reticulum (ER), STING is a critical adaptor protein in the innate immune system that detects cyclic dinucleotides (CDNs), which are signaling molecules produced by bacteria or by the host enzyme cGAS in response to cytosolic DNA.[1][6]

This compound functions as a small-molecule mimetic of CDNs, binding directly to a pocket within the C-terminal domain (CTD) of the mSTING dimer.[1] This binding event induces a conformational change in STING, leading to its activation and subsequent translocation from the ER to the Golgi apparatus.[7][8] This triggers the recruitment and activation of two key downstream kinases: TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[1][9]

  • TBK1-IRF3 Axis : Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6][10] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the potent transcription of Type I interferons (IFN-α/β).[1][6]

  • NF-κB Pathway : STING activation also leads to the stimulation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and various chemokines (e.g., IP-10, MCP-1, RANTES).[1][2][9]

This dual activation of IRF3 and NF-κB signaling pathways in immune cells, particularly tumor-associated macrophages, results in a powerful anti-tumor response characterized by hemorrhagic necrosis of the tumor and the recruitment of cytotoxic CD8+ T-cells.[1][11]

Signaling Pathway Diagram

Vadimezan_Murine_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus mSTING mSTING (inactive) mSTING_active mSTING (active) mSTING->mSTING_active Conformational Change VAD This compound (DMXAA) VAD->mSTING Binds TBK1_inactive TBK1 TBK1_active p-TBK1 TBK1_inactive->TBK1_active Phosphorylates IRF3_inactive IRF3 IRF3_active p-IRF3 IRF3_inactive->IRF3_active NFkB_complex IκB-NF-κB NFkB_active NF-κB NFkB_complex->NFkB_active Releases IRF3_dimer p-IRF3 Dimer Genes Gene Transcription IRF3_dimer->Genes Translocates NFkB_active->Genes Translocates Cytokines Type I IFNs & Pro-inflammatory Cytokines Genes->Cytokines mSTING_active->TBK1_inactive Recruits mSTING_active->NFkB_complex Activates IKK (not shown) TBK1_active->IRF3_inactive Phosphorylates IRF3_active->IRF3_dimer Dimerizes Species_Specificity cluster_mouse Murine Model cluster_human Human Model mSTING mSTING (contains Ala162, Ile230) mSTING_active Active Conformation mSTING->mSTING_active Stabilizes VAD_m This compound VAD_m->mSTING Binds mResponse IFN & Cytokine Production mSTING_active->mResponse hSTING hSTING (contains Ser162, Gly230) hSTING_inactive Inactive 'Open' Conformation hSTING->hSTING_inactive VAD_h This compound VAD_h->hSTING No Binding hResponse No Response hSTING_inactive->hResponse Experimental_Workflow cluster_assay1 IFN-β Luciferase Reporter Assay cluster_assay2 Cytokine ELISA A1 Seed HEK293T Cells A2 Co-transfect with STING + Reporter Plasmids A1->A2 A3 Stimulate with this compound A2->A3 A4 Lyse Cells & Measure Dual Luciferase Activity A3->A4 A5 Analyze Fold Induction A4->A5 B1 Seed Immune Cells (e.g., Macrophages) B2 Stimulate with this compound B1->B2 B3 Collect Supernatant B2->B3 B4 Perform Sandwich ELISA B3->B4 B5 Calculate Cytokine Concentration B4->B5

References

The Role of NF-κB Activation in Vadimezan (DMXAA) Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadimezan (5,6-dimethylxanthenone-4-acetic acid, DMXAA), a potent anti-tumor agent in murine models, exerts its effects primarily through the activation of the innate immune system. A critical component of this response is the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This guide provides a detailed technical overview of the mechanisms underlying this compound-induced NF-κB activation, experimental methodologies to study this phenomenon, and a summary of key quantitative data.

The Core Signaling Pathway: this compound, STING, and NF-κB

This compound functions as a direct agonist of the murine Stimulator of Interferon Genes (STING) protein, a key adaptor protein in the innate immune system.[1][2] Human STING, however, is not responsive to this compound, which explains the agent's lack of efficacy in human clinical trials.[1] Upon binding to STING, this compound initiates a signaling cascade that culminates in the activation of two major transcription factors: Interferon Regulatory Factor 3 (IRF3) and NF-κB.[1]

The activation of NF-κB is a crucial event in this compound's mechanism of action, leading to the transcription of a wide array of pro-inflammatory cytokines and chemokines.[1][3] This response is primarily mediated by the canonical NF-κB pathway, involving the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the p65/RelA subunit to translocate to the nucleus and initiate gene transcription.[4]

The signaling pathway from STING to NF-κB involves the recruitment and activation of TANK-binding kinase 1 (TBK1).[5] TBK1, in turn, is implicated in the phosphorylation of the p65 subunit of NF-κB at serine 536, a key step in its activation.[6] Some evidence suggests that this activation can occur independently of the canonical IκB kinase (IKK) complex, highlighting a potentially unique mechanism of NF-κB activation by STING agonists.[5]

Signaling Pathway Diagram

Vadimezan_NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (DMXAA) STING STING (murine) This compound->STING Binds TBK1 TBK1 STING->TBK1 Recruits & Activates IKK_complex IKK Complex TBK1->IKK_complex May activate p65_p p-p65 TBK1->p65_p Phosphorylates p65 (Ser536) IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkB_inactive NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) p65_p->NFkB_active Translocates DNA DNA (κB sites) NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines & Chemokines (TNFα, IL-6, etc.) DNA->Cytokines Transcription

Caption: this compound-induced STING activation leading to NF-κB-mediated gene expression.

Data Presentation

The following table summarizes quantitative data from various studies investigating the effect of this compound on NF-κB activation and downstream signaling.

ParameterCell TypeThis compound (DMXAA) ConcentrationTime PointObservationReference
NF-κB DNA Binding Activity RAW 264.7 macrophages1 mg/ml120 minPeak NF-κB activation observed, but delayed and less abundant compared to LPS.[5]
p65 Phosphorylation (Ser536) M2 macrophages5-20 µg/ml24 hIncreased phosphorylation of p65.[6]
IFN-β mRNA Expression Peritoneal macrophages100 µg/ml2 h~750-fold increase in IFN-β mRNA.[5]
IFN-β mRNA Expression Peritoneal macrophages100 µg/mlNot specified~10-fold more IFN-β mRNA than LPS.[5]
TNF-α mRNA Expression Murine liver and lungs (in vivo)25 mg/kg2 and 5 hPoor inducer of TNF-α mRNA compared to LPS.
IL-6, IL-1α, IL-12α, TNFα mRNA Expression Murine macrophagesNot specifiedNot specifiedSTING-dependent induction of these NF-κB target genes.[1]
Arginase-1 (Arg-1) mRNA Expression M2 macrophages20 µg/ml24 hDown-regulation of M2 marker Arg-1.[6]
iNOS mRNA Expression M2 macrophages20 µg/ml24 hUp-regulation of M1 marker iNOS.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects on NF-κB signaling. Below are composite protocols for key experiments, based on published literature.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

This assay determines the binding of activated NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.

a. Nuclear Extract Preparation:

  • Culture murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) to 80-90% confluency.

  • Treat cells with desired concentrations of this compound (e.g., 100 µg/ml to 1 mg/ml) or a positive control (e.g., LPS at 100 ng/ml) for various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

  • Incubate on ice for 15 minutes.

  • Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 10 seconds.

  • Centrifuge at 14,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.

  • Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant is the nuclear extract.

  • Determine protein concentration using a Bradford or BCA assay.

b. EMSA Reaction and Electrophoresis:

  • Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).

  • In a final volume of 20 µl, combine 5-10 µg of nuclear extract with a binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol), 1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)), and the labeled probe.

  • For supershift assays, pre-incubate the nuclear extract with an antibody specific for an NF-κB subunit (e.g., anti-p65) for 20 minutes on ice before adding the probe.

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Load the samples onto a non-denaturing 4-6% polyacrylamide gel.

  • Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 100-150 V until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Dry the gel and expose it to X-ray film or detect the non-radioactive signal according to the manufacturer's instructions.

Western Blot for Phosphorylated p65

This method quantifies the level of phosphorylated NF-κB p65 subunit, a marker of its activation.

a. Cell Lysis and Protein Quantification:

  • Plate and treat cells with this compound as described for the EMSA protocol.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

b. SDS-PAGE and Immunoblotting:

  • Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 Ser536) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total p65 or a housekeeping protein like β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of an NF-κB-responsive promoter.

a. Cell Transfection and Treatment:

  • Seed cells (e.g., HEK293T or murine macrophages) in a 24-well plate.

  • Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Allow the cells to recover for 24 hours.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

b. Luciferase Activity Measurement:

  • Wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Measure the firefly luciferase activity using a luciferase assay reagent.

  • Measure the Renilla luciferase activity using a suitable substrate.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

This technique quantifies the mRNA levels of NF-κB target genes, such as pro-inflammatory cytokines.

a. RNA Extraction and cDNA Synthesis:

  • Treat cells with this compound as described previously.

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

b. Real-Time PCR:

  • Prepare a reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and primers specific for the target cytokine genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Analytical Assays start Start: Cell Culture (e.g., Murine Macrophages) treatment Treatment with this compound (DMXAA) (Dose-response & Time-course) start->treatment emsa EMSA for NF-κB DNA Binding treatment->emsa western Western Blot for p-p65 treatment->western luciferase NF-κB Luciferase Reporter Assay treatment->luciferase q_pcr qRT-PCR for Cytokine mRNA treatment->q_pcr emsa_result Result: NF-κB-DNA Complex emsa->emsa_result western_result Result: p-p65 Levels western->western_result luciferase_result Result: Luciferase Activity luciferase->luciferase_result q_pcr_result Result: Cytokine mRNA Levels q_pcr->q_pcr_result

Caption: Workflow for investigating this compound's effect on NF-κB signaling.

Conclusion

The activation of the NF-κB pathway is a central component of the anti-tumor immune response elicited by this compound in murine models. This activation is initiated by the direct binding of this compound to STING, leading to a TBK1-dependent signaling cascade that results in the nuclear translocation of NF-κB and the subsequent transcription of a host of pro-inflammatory genes. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of this signaling pathway and to evaluate the efficacy of novel STING agonists in preclinical settings. A thorough understanding of these mechanisms is paramount for the future development of effective immunomodulatory cancer therapies.

References

Methodological & Application

Application Notes and Protocols for DMXAA Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of the STING agonist DMXAA (5,6-dimethylxanthenone-4-acetic acid) in mice for pre-clinical research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

DMXAA is a potent activator of the murine Stimulator of Interferator of Interferon Genes (STING) pathway.[1][2] Upon binding to murine STING, DMXAA triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[1][3] This immune activation leads to various anti-tumor effects, including the disruption of tumor vasculature and the enhancement of anti-tumor T-cell responses.[1][3][4] It is important to note that DMXAA does not activate the human STING protein, limiting its direct clinical translation, but it remains a valuable tool for studying STING-dependent anti-tumor immunity in murine models.[5][6]

Data Presentation

DMXAA Dosage and Administration Summary

The following table summarizes common dosage and administration parameters for DMXAA intraperitoneal injections in mice, compiled from various studies.

ParameterDetailsMouse Strain(s)VehicleReference
Effective Dose Range 18 - 25 mg/kgC57BL/6J, BALB/c, 129/SvDMSO, PBS, Saline, Sterile Water[1][4][7][8]
Maximum Tolerated Dose (MTD) 25 - 30 mg/kgC57BL/6JNot specified[1][2]
Single Dose Regimen 18, 23, or 25 mg/kgC57BL/6J, 129/SvDMSO, Saline[3][8]
Multiple Dose Regimen Three doses of 25 mg/kg at 9-day intervalsC57BL/6JNot specified[1][2]
Toxic Dose 30 mg/kg (single i.p. injection)C57BL/6JNot specified[1][2]
Mouse Models and Tumor Types Studied
Mouse StrainTumor ModelRoute of AdministrationDMXAA DoseReference
C57BL/6JAE17 Mesotheliomai.p., i.t., i.v.6.25 - 30 mg/kg[1][2]
129/Sv344SQ-ELuc NSCLCi.p.25 mg/kg[7]
C57BL/6JMMTV-PyMT Breast Canceri.p.23 mg/kg[3]
C57Bl/6NCrlB16-F10 Melanomai.p.25 mg/kg[9]
BALB/cL1C2 Lung Canceri.p.18 mg/kg[4]
Nude MiceHT29 Colon Carcinomai.p.7.5, 15, 21 mg/kg[10]
C57BL/6JEG7 Thymomai.p.18 mg/kg[8]

Experimental Protocols

Materials
  • DMXAA (5,6-dimethylxanthenone-4-acetic acid) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile water for injection

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal balance

  • Appropriate personal protective equipment (PPE)

DMXAA Solution Preparation

This protocol provides a method for preparing a DMXAA solution for intraperitoneal injection.

  • Stock Solution Preparation (in DMSO):

    • Due to DMXAA's poor solubility in aqueous solutions, a stock solution in DMSO is recommended.

    • In a sterile microcentrifuge tube, dissolve DMXAA powder in 100% sterile DMSO to a concentration of 50 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for future use.

  • Working Solution Preparation:

    • On the day of injection, thaw the DMXAA stock solution at room temperature.

    • Dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to prepare a 2.5 mg/mL working solution, dilute the 50 mg/mL stock 1:20 in sterile PBS.

    • The final concentration of DMSO in the working solution should be minimized to avoid toxicity to the mice. A final DMSO concentration of 5-10% is generally well-tolerated.[3]

    • Alternative Vehicle: Some studies have reported dissolving DMXAA directly in sterile water or PBS.[9][10] However, this may require heating and sonication to achieve dissolution and may not be suitable for all experimental needs.

Intraperitoneal Injection Procedure
  • Animal Preparation:

    • Weigh each mouse accurately on the day of injection to calculate the precise volume of DMXAA solution to be administered.

    • Properly restrain the mouse to expose the abdomen.

  • Dosage Calculation:

    • Calculate the required volume of the DMXAA working solution based on the mouse's weight and the desired dose.

    • Formula: Injection Volume (mL) = (Desired Dose (mg/kg) x Mouse Weight (kg)) / Concentration of Working Solution (mg/mL)

    • Example: For a 20g (0.02 kg) mouse and a desired dose of 25 mg/kg with a 2.5 mg/mL working solution:

      • Injection Volume (mL) = (25 mg/kg * 0.02 kg) / 2.5 mg/mL = 0.2 mL or 200 µL.

  • Injection:

    • Draw the calculated volume of the DMXAA working solution into a sterile 1 mL syringe with a 25-27 gauge needle.

    • Lift the mouse's hindquarters to allow the abdominal organs to shift cranially.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ, then slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur, especially when using doses at or near the MTD.[1][2]

Visualizations

DMXAA-Induced STING Signaling Pathway

DMXAA_STING_Pathway cluster_nucleus Nuclear Events DMXAA DMXAA STING Murine STING (Endoplasmic Reticulum) DMXAA->STING Direct Binding TBK1 TBK1 STING->TBK1 Activation NFkB NF-κB STING->NFkB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferon Genes (e.g., IFN-β) pIRF3->IFN pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokine Genes pNFkB->Cytokines DMXAA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., subcutaneous) Tumor_Growth Allow Tumors to Establish (e.g., >40 mm² or 6 mm diameter) Tumor_Inoculation->Tumor_Growth DMXAA_Prep Prepare DMXAA Solution Tumor_Growth->DMXAA_Prep DMXAA_Injection Intraperitoneal Injection (e.g., 25 mg/kg) DMXAA_Prep->DMXAA_Injection Monitoring Monitor Tumor Growth and Animal Well-being DMXAA_Injection->Monitoring Tissue_Harvest Harvest Tumors, Lymph Nodes, Spleen at Defined Timepoints Monitoring->Tissue_Harvest Downstream_Assays Downstream Assays: - Flow Cytometry - Histology - Gene Expression Analysis Tissue_Harvest->Downstream_Assays

References

Preparing Vadimezan for In Vitro Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadimezan, also known as DMXAA (5,6-dimethylxanthenone-4-acetic acid), is a potent anti-tumor agent that functions as a selective agonist for the murine Stimulator of Interferon Genes (STING) protein.[1][2][3][4] In murine models, this compound has demonstrated significant efficacy through the disruption of tumor vasculature and the induction of a robust anti-tumor immune response.[4][5] This response is mediated by the activation of the STING signaling pathway, leading to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[2][3][5] It is crucial to note that this compound does not activate the human STING pathway, making its in vitro application specific to murine cell systems.[2][5]

These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, focusing on key assays to evaluate its biological activity.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in in vitro experiments.

Table 1: this compound Stock Solution and Storage

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 10-20 mM
Storage Temperature -20°C
Storage Duration Up to 6 months
Note Aliquot to avoid repeated freeze-thaw cycles.

Table 2: Recommended Working Concentrations and Incubation Times for In Vitro Assays

AssayMurine Cell Line ExampleThis compound Concentration RangeIncubation Time
Cytotoxicity Assay (MTT) AE17, AB1 (mesothelioma)0.1 µg/mL - 1 mg/mL20 - 60 hours
Cytokine Induction (ELISA) Murine Macrophages (e.g., RAW264.7)10 - 100 µg/mL6 - 24 hours
STING Pathway Activation (Western Blot) Murine Macrophages, Dendritic Cells20 - 50 µg/mL30 minutes - 4 hours

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (DMXAA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

  • Allow the this compound powder and DMSO to come to room temperature.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in an appropriate volume of DMSO to achieve a stock concentration of 10-20 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 282.29 g/mol ), dissolve 2.82 mg in 1 mL of DMSO.

  • Vortex gently until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of murine cancer cell lines.

Materials:

  • Murine cell line of interest (e.g., AE17, AB1)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound stock solution (10-20 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed the murine cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µg/mL to 1 mg/mL.[6] Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 20, 40, or 60 hours).[6]

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytokine Production Assay (IFN-β ELISA)

This protocol is for the quantification of IFN-β secreted by murine immune cells in response to this compound.

Materials:

  • Murine immune cells (e.g., RAW264.7 macrophages, bone marrow-derived macrophages)

  • Complete cell culture medium

  • 24-well or 48-well sterile plates

  • This compound stock solution (10-20 mM in DMSO)

  • Mouse IFN-β ELISA kit

  • Microplate reader

Protocol:

  • Seed the murine immune cells in a 24-well or 48-well plate at an appropriate density (e.g., 2.5 x 10⁵ to 5 x 10⁵ cells/mL).

  • Allow the cells to adhere and stabilize overnight at 37°C and 5% CO₂.

  • Prepare dilutions of this compound in complete culture medium. A common concentration range for cytokine induction is 10-100 µg/mL. Include a vehicle control (DMSO).

  • Replace the existing medium with the prepared this compound dilutions or vehicle control.

  • Incubate the cells for 6-24 hours.

  • After incubation, carefully collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

  • Perform the IFN-β ELISA on the clarified supernatants according to the manufacturer's instructions. A general procedure is as follows: a. Prepare all reagents, standards, and samples as directed in the ELISA kit manual.[7] b. Add 100 µL of standard or sample to each well of the antibody-coated plate and incubate for 1-2 hours at 37°C.[7] c. Aspirate and wash the wells 3-5 times with the provided wash buffer. d. Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at 37°C.[7] e. Aspirate and wash the wells. f. Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.[7] g. Aspirate and wash the wells. h. Add 90-100 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.[7] i. Add 50-100 µL of stop solution. j. Read the absorbance at 450 nm immediately.

  • Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

STING Pathway Activation (Western Blot)

This protocol is to detect the phosphorylation of key proteins in the STING pathway, such as TBK1 and IRF3, following this compound treatment.

Materials:

  • Murine immune cells

  • 6-well or 12-well sterile plates

  • This compound stock solution (10-20 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed murine immune cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound (e.g., 20-50 µg/mL) for a short duration (e.g., 30 minutes, 1 hour, 2 hours, 4 hours). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-TBK1 or anti-phospho-IRF3) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • To confirm equal loading, the membrane can be stripped and re-probed for total TBK1, total IRF3, and a loading control like GAPDH or β-actin.

Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (DMXAA) STING STING (on ER membrane) This compound->STING Binds to murine STING TBK1 TBK1 STING->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_promoter IFN Promoter pIRF3_dimer->IFN_promoter Translocation IFN_beta IFN-β Transcription IFN_promoter->IFN_beta Induces

Caption: Murine STING signaling pathway activated by this compound (DMXAA).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound Dilutions prep_this compound->treat_cells prep_cells Culture Murine Cells seed_cells Seed Cells in Appropriate Plates prep_cells->seed_cells seed_cells->treat_cells mtt_assay Cell Viability (MTT Assay) treat_cells->mtt_assay elisa_assay Cytokine Production (ELISA) treat_cells->elisa_assay western_blot Pathway Activation (Western Blot) treat_cells->western_blot analyze_mtt Measure Absorbance (570 nm) mtt_assay->analyze_mtt analyze_elisa Measure Absorbance (450 nm) & Calculate Concentration elisa_assay->analyze_elisa analyze_wb Image Blots & Analyze Band Intensity western_blot->analyze_wb

Caption: General experimental workflow for in vitro testing of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: DMXAA for Endothelial Cell Assays

Topic: Recommended Concentration of 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) for Endothelial Cell Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan, is a potent small-molecule agent initially developed as an anti-cancer therapeutic. Its primary mechanism of action in murine models is the activation of the Stimulator of Interferon Genes (STING) pathway, leading to robust production of Type I interferons and other pro-inflammatory cytokines.[1][2] This immune activation, combined with direct effects on the tumor vasculature, results in the rapid collapse of tumor blood vessels and subsequent tumor necrosis.[3][4]

A critical consideration for researchers is that DMXAA is a murine-specific STING agonist and does not activate the human STING pathway.[1][5] Therefore, its application in endothelial cell assays is primarily relevant for studies using mouse-derived endothelial cells or in murine preclinical models. In mouse endothelial cells, DMXAA can induce cell cycle arrest, apoptosis, and vascular disruption.[3][4][6] These application notes provide recommended concentrations and detailed protocols for studying the effects of DMXAA on murine endothelial cells.

DMXAA-Induced STING Signaling Pathway

In murine endothelial and immune cells, DMXAA binds directly to the STING protein located in the endoplasmic reticulum.[1] This binding event initiates a signaling cascade involving the TANK-binding kinase 1 (TBK1) and the interferon regulatory factor 3 (IRF3), leading to the transcription of Type I interferons like IFN-β.[1][7] Concurrently, the STING pathway can also activate the NF-κB signaling axis, resulting in the production of various pro-inflammatory cytokines and chemokines such as TNF-α and CXCL10 (IP-10).[1][3]

DMXAA_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMXAA DMXAA STING Murine STING DMXAA->STING Binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Gene Type I IFN Genes (e.g., Ifnb1) pIRF3->IFN_Gene Dimerizes & Translocates pNFkB p-NF-κB NFkB->pNFkB Cytokine_Gene Pro-inflammatory Cytokine Genes (e.g., Tnf, Cxcl10) pNFkB->Cytokine_Gene Translocates STING->TBK1 Activates IFN_Protein IFN-β IFN_Gene->IFN_Protein Transcription & Translation Cytokine_Protein TNF-α, CXCL10 Cytokine_Gene->Cytokine_Protein Transcription & Translation

Caption: DMXAA signaling pathway in murine cells.

Recommended DMXAA Concentrations for In Vitro Assays

The optimal concentration of DMXAA varies significantly depending on the endothelial cell type and the specific biological endpoint being measured. High concentrations typically induce apoptosis and cytotoxicity, while lower concentrations may be used to study cytokine secretion or changes in cell metabolism.

Assay TypeCell TypeDMXAA ConcentrationIncubation TimeObserved EffectReference
Apoptosis (TUNEL) HECPP (Murine Endothelial)400 µg/mL6 - 24 hTime-dependent increase in apoptosis.[6]
Apoptosis (TUNEL) HECPP (Murine Endothelial)100 - 800 µg/mL24 hDose-dependent increase in apoptosis; EC₅₀ ≈ 500 µg/mL.[6]
Cell Viability (MTT) HUVEC (Human Endothelial)¹~300 µg/mL24 hIC₅₀ for cell viability.[8]
Cytokine Induction HECPP (Murine Endothelial)400 µg/mL2 hUpregulation of IP-10 (CXCL10) mRNA.[6]
Cytokine Induction Murine Macrophages²20 - 100 µg/mL2 - 24 hInduction of TNF-α, IL-6, IFN-β, etc.[7][9][10]
Cell Cycle / Metabolism Murine Mesothelioma Cells³0.1 - 100 µg/mL20 - 60 hIncreased metabolic activity.[4][11]
Cytotoxicity Murine Mesothelioma Cells³>1000 µg/mL (>1 mg/mL)20 - 60 hDramatic increase in metabolic dysfunction.[4][11]

¹Note: While HUVEC are human cells where DMXAA does not activate STING, high concentrations can still exert off-target cytotoxic or multi-kinase inhibitory effects.[12] ²Note: Macrophage data is included as DMXAA's effect on endothelial cells in vivo is often mediated by cytokines released from tumor-associated macrophages.[2][9] ³Note: Data from mesothelioma cells is included to illustrate the biphasic dose-response (stimulation vs. toxicity) that may also occur in endothelial cells.[4][11]

Experimental Protocols

A generalized workflow for in vitro endothelial cell assays with DMXAA is presented below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis p1 1. Culture Murine Endothelial Cells p2 2. Seed Cells in Assay-Specific Plates p1->p2 t2 4. Add DMXAA or Vehicle Control to Cells p2->t2 t1 3. Prepare DMXAA Dilutions (e.g., 10 - 800 µg/mL) t1->t2 t3 5. Incubate for Defined Period (2-48h) t2->t3 a1 6. Perform Specific Assay (e.g., TUNEL, MTT, ELISA) t3->a1 a2 7. Data Acquisition (Microscopy, Plate Reader) a1->a2 a3 8. Quantify & Analyze Results a2->a3

Caption: General experimental workflow for DMXAA assays.
Protocol: Endothelial Cell Apoptosis (TUNEL Assay)

This protocol is adapted from methodologies used to assess DMXAA-induced apoptosis in murine endothelial cells.[6][8]

Materials:

  • Murine endothelial cells (e.g., HECPP)

  • Culture medium and supplements

  • DMXAA (dissolved in culture medium or DMSO, then diluted)

  • 96-well plates or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Commercially available TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit

  • DAPI nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed murine endothelial cells onto chamber slides or 96-well plates at a density that will result in a 70-80% confluent monolayer at the time of assay. Allow cells to adhere overnight.

  • DMXAA Treatment: Prepare serial dilutions of DMXAA in culture medium. Recommended concentrations range from 100 µg/mL to 800 µg/mL. Include a vehicle-only control.

  • Remove the old medium and add the DMXAA-containing medium to the cells.

  • Incubation: Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[6]

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 20-30 minutes at room temperature.

  • Permeabilization: Wash the cells again with PBS. Permeabilize by incubating with 0.1% Triton X-100 for 5-10 minutes on ice.

  • TUNEL Staining: Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Counterstaining & Imaging: Wash the cells and counterstain with DAPI to visualize all cell nuclei. Mount the slides and visualize using a fluorescence microscope.

  • Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive (green) nuclei and dividing by the total number of DAPI-positive (blue) nuclei. Count at least 500 cells per condition for statistical relevance.[6]

Protocol: Endothelial Cell Viability (MTT Assay)

This protocol measures changes in metabolic activity, which can indicate cytotoxicity or effects on proliferation.[4]

Materials:

  • Murine endothelial cells

  • 96-well tissue culture plates

  • DMXAA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 endothelial cells per well in a 96-well plate and allow them to adhere overnight.

  • DMXAA Treatment: Add 100 µL of medium containing various concentrations of DMXAA (e.g., 10 µg/mL to 1000 µg/mL) to each well in duplicate or triplicate. Include a vehicle control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).

Protocol: Endothelial Cell Tube Formation Assay

This assay models the differentiation stage of angiogenesis. DMXAA is expected to inhibit tube formation at concentrations that disrupt endothelial cell function or induce apoptosis.

Materials:

  • Murine endothelial cells (e.g., HUVEC, HMVEC)

  • Reduced growth factor basement membrane matrix (e.g., Matrigel®)[13]

  • Pre-chilled 24- or 48-well plates and pipette tips[14]

  • DMXAA

  • Inverted microscope with a digital camera

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add a thin layer (e.g., 250 µL for a 24-well plate) to each well, ensuring the entire surface is covered.[14]

  • Gelling: Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify.[13]

  • Cell Preparation: Harvest endothelial cells and resuspend them in a small volume of serum-reduced medium containing the desired concentrations of DMXAA or vehicle control. A starting range of 10-400 µg/mL could be tested.

  • Cell Seeding: Seed the cell suspension onto the solidified matrix at a density of 50,000-100,000 cells per well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂. Tube formation typically occurs within 4-12 hours.[15]

  • Imaging: At various time points (e.g., 4, 8, 12 hours), visualize and capture images of the capillary-like structures using an inverted microscope.

  • Quantification: Quantify tube formation by measuring parameters such as the total tube length, number of junctions, or total area covered by tubes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from DMXAA-treated wells to the vehicle control.

References

Application Notes and Protocols: Preclinical Use of Vadimezan in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadimezan (DMXAA, formerly ASA404) is a potent, small-molecule vascular disrupting agent (VDA) that has demonstrated significant antitumor effects in a variety of preclinical cancer models, particularly when used in combination with conventional chemotherapy.[1][2][3][4] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for key experiments to guide researchers in designing and executing studies involving this compound combination therapies.

This compound exerts a dual mechanism of action in murine models. It directly targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent hemorrhagic necrosis within the tumor core.[5][6] Concurrently, it acts as a potent agonist of the murine Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[7][8][9] This activation triggers the production of a cascade of pro-inflammatory cytokines and chemokines, such as Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and various interleukins, which contribute to a robust anti-tumor immune response.[4][7][10]

The synergistic effect with chemotherapy is thought to arise from a complementary attack on the tumor. This compound compromises the established tumor vasculature, effectively debulking the tumor from the inside out. This leaves a viable rim of tumor cells at the periphery that are then more susceptible to the cytotoxic effects of co-administered chemotherapeutic agents like taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., carboplatin, cisplatin).[11][12][13]

It is of critical importance to note that this compound's potent STING agonistic activity is highly species-specific, showing robust activation of the murine STING receptor but negligible activity on the human ortholog.[7][8] This discrepancy is a key factor in the translation of preclinical efficacy to clinical outcomes and should be a primary consideration in the interpretation of experimental results.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize quantitative data from various preclinical studies investigating the combination of this compound with chemotherapy.

Table 1: Antitumor Efficacy of this compound in Combination with Paclitaxel

Tumor ModelTreatment GroupMean Tumor Volume (mm³) ± SEMTumor Growth Delay (days)Survival (%)Reference
Murine Mesothelioma (AE17-sOVA) Control (PBS)1500 ± 200-0[1][2]
This compound (25 mg/kg, i.t., q9d x 3)200 ± 50>30100[1][2]
Paclitaxel (6 mg/kg/day, i.p., 5 days)800 ± 150~1020[11]
This compound + PaclitaxelNot ReportedSignificantly increased vs. monotherapyNot Reported[11]
Murine Melanoma (B16-F10) ControlNot Reported-0[11]
This compound (25 mg/kg, i.p.)Tumor growth inhibitionNot ReportedNot Reported[11]
This compound + RadiotherapySignificantly reduced tumor growth>12Increased survival[11]

Table 2: Immunomodulatory Effects of this compound

Tumor ModelTreatmentKey Cytokine/Chemokine Induction (Fold Change vs. Control)Immune Cell InfiltrationReference
Murine Lung Cancer (LLC) This compound (18 mg/kg, i.p.)TNF-α: ~15-foldIncreased CD11b+ macrophages and CD8+ T cells[10]
Murine Colon Carcinoma (CT-26) This compoundTNF-α mRNA: Upregulated 1-2h post-treatmentNot Reported[9]
Murine Mesothelioma (AE17-sOVA) This compound (25 mg/kg, i.t.)IFN-β, CXCL10, TNF-αIncreased tumor-specific T cells[1][2]

Experimental Protocols

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the synergistic antitumor effects of this compound and a chemotherapeutic agent in a subcutaneous murine tumor model.

Materials:

  • This compound (DMXAA, sodium salt)

  • Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin)

  • Appropriate vehicle for drug dissolution (e.g., sterile PBS, DMSO)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6, BALB/c)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and wash cells with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each mouse.[11]

  • Animal Grouping and Treatment:

    • Monitor tumor growth daily using calipers.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=5-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Chemotherapy alone

      • Group 4: this compound + Chemotherapy

    • This compound Administration: Prepare this compound fresh by dissolving in sterile PBS. A typical dose is 25 mg/kg, administered via intraperitoneal (i.p.) injection.[6][11]

    • Chemotherapy Administration: Prepare and administer the chemotherapeutic agent according to established protocols for the specific drug and tumor model.

    • The timing of administration is crucial. Typically, this compound is administered shortly before or concurrently with chemotherapy to maximize the synergistic effect.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width² x length) / 2.[11]

    • Monitor animal body weight and overall health status.

    • Record the date of euthanasia for survival analysis. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if signs of significant morbidity are observed.[11]

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Calculate tumor growth delay.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of differences between groups.

    • Generate Kaplan-Meier survival curves and perform log-rank analysis.

Analysis of Immune Cell Infiltration by Immunohistochemistry

This protocol describes the staining of tumor sections to visualize and quantify immune cell infiltration.

Materials:

  • Tumor tissue harvested from treated and control mice

  • Optimal Cutting Temperature (OCT) compound or paraffin

  • Cryostat or microtome

  • Microscope slides

  • Fixation solution (e.g., 4% paraformaldehyde or acetone)

  • Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-CD8, anti-CD4, anti-F4/80 for macrophages)

  • Secondary antibody conjugated to a fluorescent marker or enzyme (e.g., HRP)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Microscope with appropriate filters

Procedure:

  • Tissue Preparation:

    • At a predetermined time point after treatment, euthanize mice and excise tumors.

    • For frozen sections, embed fresh tissue in OCT and snap-freeze in liquid nitrogen.[1]

    • For paraffin sections, fix tumors in 4% paraformaldehyde overnight, followed by dehydration and paraffin embedding.

  • Sectioning:

    • Cut 5-10 µm sections using a cryostat or microtome and mount on slides.

  • Staining:

    • Rehydrate paraffin sections through a series of xylene and ethanol washes.

    • Perform antigen retrieval if necessary (for paraffin sections).

    • Permeabilize sections with a detergent-containing buffer.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash slides with PBS.

    • Incubate with secondary antibody for 1 hour at room temperature.

    • Wash slides with PBS.

    • Counterstain with DAPI.

    • Mount coverslips with mounting medium.

  • Imaging and Analysis:

    • Visualize stained sections using a fluorescence or light microscope.

    • Capture images from multiple representative fields of view for each tumor.

    • Quantify the number of positive cells per unit area using image analysis software.

Measurement of Cytokine Induction by ELISA

This protocol details the quantification of cytokine levels in tumor lysates.

Materials:

  • Tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Homogenizer or sonicator

  • Microcentrifuge

  • ELISA kit for the specific cytokine of interest (e.g., murine TNF-α, IFN-β)

  • Microplate reader

Procedure:

  • Tumor Lysate Preparation:

    • Harvest tumors at various time points after treatment (e.g., 2, 4, 6 hours) as cytokine induction is often rapid.[9]

    • Weigh the tumor tissue and add an appropriate volume of lysis buffer.

    • Homogenize or sonicate the tissue on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant (tumor lysate).

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and tumor lysate samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

    • Normalize cytokine concentrations to the total protein concentration of the lysate.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound (DMXAA) STING STING (on ER membrane) This compound->STING Binds and Activates (murine specific) TBK1 TBK1 STING->TBK1 Recruits and Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocates NFkB_n NF-κB NFkB->NFkB_n Translocates IFN_Genes Type I IFN Genes pIRF3_n->IFN_Genes Induces Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_n->Cytokine_Genes Induces Transcription

Caption: this compound-induced STING signaling pathway in murine cells.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Control Group 1: Vehicle Randomization->Control This compound Group 2: This compound Randomization->this compound Chemo Group 3: Chemotherapy Randomization->Chemo Combo Group 4: This compound + Chemotherapy Randomization->Combo Tumor_Measurement A. Tumor Volume Measurement (daily) Control->Tumor_Measurement Survival B. Survival Monitoring Control->Survival Tissue_Harvest C. Tissue Harvest (Endpoint/Time course) Control->Tissue_Harvest This compound->Tumor_Measurement This compound->Survival This compound->Tissue_Harvest Chemo->Tumor_Measurement Chemo->Survival Chemo->Tissue_Harvest Combo->Tumor_Measurement Combo->Survival Combo->Tissue_Harvest IHC Immunohistochemistry (Immune Infiltration) Tissue_Harvest->IHC ELISA ELISA (Cytokine Levels) Tissue_Harvest->ELISA

Caption: Workflow for preclinical evaluation of this compound combination therapy.

Logical_Relationship cluster_Vascular Vascular Effects cluster_Immune Immune Effects This compound This compound (DMXAA) Vascular_Disruption Tumor Vasculature Disruption This compound->Vascular_Disruption STING_Activation STING Pathway Activation This compound->STING_Activation Blood_Flow_Shutdown Blood Flow Shutdown Vascular_Disruption->Blood_Flow_Shutdown Necrosis Central Tumor Necrosis Blood_Flow_Shutdown->Necrosis Viable_Rim Viable Tumor Rim Necrosis->Viable_Rim Leaves Synergy Synergistic Antitumor Effect Necrosis->Synergy Cytokine_Release Cytokine/Chemokine Release STING_Activation->Cytokine_Release Immune_Infiltration Immune Cell Infiltration Cytokine_Release->Immune_Infiltration Immune_Infiltration->Viable_Rim Targets Chemotherapy Chemotherapy Chemotherapy->Viable_Rim Targets Viable_Rim->Synergy

Caption: Synergistic mechanism of this compound and chemotherapy.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Vadimezan (DMXAA) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadimezan (also known as DMXAA or ASA404) is a potent, small-molecule immunomodulatory agent that has shown significant anti-tumor effects in preclinical murine models.[1][2] Its primary mechanism of action involves the species-specific activation of the STING (Stimulator of Interferon Genes) pathway in mice, leading to a robust innate immune response and subsequent anti-tumor immunity.[1][3][4] this compound's dual action includes the disruption of tumor vasculature and the activation of various immune cells, making it a valuable tool for immuno-oncology research.[5][6] Despite its failure in human clinical trials due to a lack of activity on human STING, this compound remains a critical compound for studying the STING pathway and its role in cancer immunotherapy in murine models.[1][2][3]

These application notes provide detailed protocols for the flow cytometric analysis of immune cell populations in response to this compound treatment in mice, guidance on data presentation, and visualizations of the key signaling pathway and experimental workflow.

Mechanism of Action: this compound and the STING Pathway

In murine cells, this compound directly binds to and activates the STING protein, which is an endoplasmic reticulum-associated transmembrane protein.[1][7] This activation triggers a downstream signaling cascade, leading to the phosphorylation of TBK1 and IRF3.[1] Activated IRF3 translocates to the nucleus, inducing the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and various chemokines (e.g., CXCL10, CCL5).[3][5][8] This cytokine storm disrupts the tumor vasculature and recruits and activates a wide range of immune cells, including macrophages, dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, ultimately leading to a potent anti-tumor immune response.[1][8][9]

Vadimezan_STING_Pathway This compound-Induced STING Signaling Pathway This compound This compound (DMXAA) STING STING (murine) This compound->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation Type_I_IFN Type I Interferons (IFN-α, IFN-β) Nucleus->Type_I_IFN Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Chemokines Chemokines (CXCL10, CCL5) Nucleus->Chemokines Gene Transcription Immune_Response Anti-Tumor Immune Response Type_I_IFN->Immune_Response Cytokines->Immune_Response Chemokines->Immune_Response Experimental_Workflow Experimental Workflow for this compound Immune Analysis cluster_invivo In Vivo Model cluster_sample_prep Sample Preparation cluster_analysis Flow Cytometry Analysis Tumor_Implantation Tumor Cell Implantation Treatment This compound Treatment (e.g., 18-25 mg/kg, i.p.) Tumor_Implantation->Treatment Tumor Growth Tissue_Harvest Harvest Tumors/Spleens (at various time points) Treatment->Tissue_Harvest Single_Cell Prepare Single-Cell Suspension Tissue_Harvest->Single_Cell Staining Antibody Staining (Surface & Intracellular) Single_Cell->Staining Acquisition Data Acquisition Staining->Acquisition Data_Analysis Data Analysis (Gating & Quantification) Acquisition->Data_Analysis

References

Application Notes: Western Blot Analysis of STING Pathway Activation by DMXAA

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to analyze the activation of the STING (Stimulator of Interferon Genes) pathway in response to the agonist DMXAA (5,6-dimethylxanthenone-4-acetic acid) using Western blotting.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response. DMXAA is a potent activator of the murine STING pathway, making it a valuable tool for studying immune activation and for preclinical cancer immunotherapy research.[1][2] Western blotting is a fundamental technique to elucidate the activation of this pathway by monitoring the phosphorylation of key downstream signaling proteins. Upon activation by DMXAA, STING recruits and activates TBK1, which in turn phosphorylates IRF3.[1][3][4][5][6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines.[1][5] This protocol outlines the steps for cell culture and treatment, protein extraction, and Western blot analysis to detect the phosphorylation of STING, TBK1, and IRF3.

Key Proteins in the STING Pathway

ProteinRole in PathwayExpected Molecular WeightPost-Translational Modification Detected
STING Cytosolic DNA sensor and signaling adaptor. Directly binds DMXAA in murine cells.~42 kDaPhosphorylation
TBK1 Kinase that phosphorylates STING and IRF3 upon recruitment to the STING complex.~84 kDaPhosphorylation (p-TBK1)
IRF3 Transcription factor that is phosphorylated by TBK1, leading to its activation.~50 kDaPhosphorylation (p-IRF3)
β-Actin/GAPDH Loading control to ensure equal protein loading across lanes.~42 kDa / ~37 kDaNot applicable

STING Signaling Pathway Activated by DMXAA

STING_Pathway DMXAA DMXAA STING STING DMXAA->STING Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Nucleus Nucleus pIRF3_dimer->Nucleus Translocation IFN Type I Interferon Production Nucleus->IFN Induces

Caption: DMXAA-induced STING signaling cascade.

Experimental Protocol

This protocol is optimized for murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs), as DMXAA is a potent agonist for murine STING but not human STING.[1][7]

Materials and Reagents
  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • DMXAA (selective for mouse STING)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-15%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STING

    • Rabbit anti-STING

    • Rabbit anti-phospho-TBK1

    • Rabbit anti-TBK1

    • Rabbit anti-phospho-IRF3

    • Rabbit anti-IRF3

    • Mouse anti-β-actin or GAPDH

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed murine macrophages B Treat with DMXAA or DMSO A->B C Lyse cells in RIPA buffer B->C D Quantify protein (BCA assay) C->D E Prepare samples with Laemmli buffer D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Detection (ECL) J->K

Caption: Western blot experimental workflow.

Step-by-Step Method

1. Cell Culture and Treatment:

  • Seed murine macrophages in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with DMXAA at desired concentrations (e.g., 25, 50, 100 µg/mL) for various time points (e.g., 0, 1, 3, 6 hours). Include a vehicle control (DMSO) for the longest time point.[1][8]

2. Protein Lysate Preparation:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[9]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.[9]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Carefully transfer the supernatant to a new pre-chilled tube.[9]

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[6]

3. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes.[9]

4. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel.[9]

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[9]

  • Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations (typically 1:1000).[5][6][9][10]

  • Wash the membrane three times for 10 minutes each with TBST.[9]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.[9]

  • Wash the membrane three times for 10 minutes each with TBST.[9]

6. Detection and Analysis:

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Analyze the band intensities using appropriate software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Quantitative Data Summary

The following table summarizes representative quantitative data from the literature on DMXAA-induced STING pathway activation.

Cell TypeDMXAA Concentration (µg/mL)Time PointMeasured EndpointFold Change vs. ControlReference
Murine BMDMs1001, 3, 6 hoursp-TBK1 levelsTime-dependent increase[1]
Murine BMDMs1001, 3, 6 hoursp-IRF3 levelsTime-dependent increase[1]
THP-1 dual reporter cells10012, 24 hoursIRF promoter activationSignificant suppression with agonist[7][8]
MKL-1 cells (human)1072 hoursCXCL10 secretion~4-fold increase[11]
RAW 264.7 macrophages1001 hourIfnb1 mRNASignificant increase[12]

Note: The suppressive effect in THP-1 cells is due to DMXAA acting as a partial agonist/antagonist in human cells, which contrasts with its agonist activity in murine cells.[7][8]

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inactive DMXAAUse fresh DMXAA stock.
Insufficient protein loadingIncrease the amount of protein loaded per lane.
Ineffective antibodyUse a validated antibody at the recommended dilution.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody concentration too highOptimize antibody dilution.
Contaminated samplesPrepare fresh lysates.

References

Application Notes and Protocols for Vadimezan Administration in Orthotopic Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadimezan (DMXAA, 5,6-dimethylxanthenone-4-acetic acid) is a potent anti-cancer agent that has demonstrated significant efficacy in preclinical murine tumor models. It functions as a vascular disrupting agent (VDA) and, notably, as a direct agonist of the murine stimulator of interferon genes (STING) pathway.[1][2] This dual mechanism of action, involving the disruption of tumor blood flow and the induction of a robust anti-tumor immune response, makes it a compelling agent for cancer therapy research.[3] Orthotopic lung cancer models, where tumor cells are implanted in their natural microenvironment, provide a more clinically relevant system to evaluate novel therapeutics compared to traditional subcutaneous models.[1][4] These application notes provide detailed protocols for the establishment of orthotopic lung cancer models and the subsequent administration of this compound, along with a summary of its mechanism of action and available preclinical data.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through two primary, interconnected mechanisms:

  • Vascular Disruption: this compound rapidly and selectively disrupts the established tumor vasculature, leading to a shutdown of blood flow, hemorrhagic necrosis, and ischemia within the tumor.[3] This effect is thought to be mediated by the induction of apoptosis in tumor endothelial cells.[3]

  • STING Pathway Activation (Murine-Specific): In mice, this compound directly binds to and activates the STING protein, a key mediator of innate immunity.[1][5] This activation triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IP-10.[3][6] This leads to the recruitment and activation of various immune cells, including macrophages and CD8+ T cells, which contribute to a potent anti-tumor immune response.[7] It is crucial to note that this compound does not activate human STING, which has been a significant factor in its translational challenges.[5]

The activation of the STING pathway by this compound in murine models leads to a cascade of immune events that cooperate with its vascular disrupting effects to induce tumor regression.

Vadimezan_STING_Pathway This compound This compound (DMXAA) STING STING (murine) This compound->STING Binds & Activates Vascular_Disruption Vascular Disruption This compound->Vascular_Disruption TBK1 TBK1 STING->TBK1 NFkB NF-κB STING->NFkB IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN Upregulates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IP-10) NFkB->Cytokines Upregulates Immune_Cells Immune Cell Recruitment & Activation (Macrophages, CD8+ T cells) Type_I_IFN->Immune_Cells Cytokines->Immune_Cells Tumor_Regression Tumor Regression Immune_Cells->Tumor_Regression Vascular_Disruption->Tumor_Regression

This compound signaling pathway in murine cells.

Experimental Protocols

Protocol 1: Establishment of an Orthotopic Lung Cancer Model

This protocol describes the direct intrathoracic injection of lung cancer cells into the lung parenchyma of mice.

Materials:

  • Murine lung cancer cell line (e.g., Lewis Lung Carcinoma - LLC) or human non-small cell lung cancer (NSCLC) cell line (e.g., A549, H460)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® or other extracellular matrix

  • Trypsin-EDTA

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scissors, forceps, wound clips)

  • Insulin syringe with a 27-30 gauge needle

  • Bioluminescence imaging system and substrate (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation:

    • Culture lung cancer cells to 70-80% confluency.

    • On the day of injection, harvest cells using trypsin-EDTA and wash with PBS.

    • Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® at a concentration of 1-2 x 10^7 cells/mL on ice.

    • Load the cell suspension into an insulin syringe and keep on ice.

  • Surgical Procedure:

    • Anesthetize the mouse using a validated protocol.

    • Place the mouse in the right lateral decubitus position.

    • Make a small skin incision (approximately 5-10 mm) over the left lateral thorax.

    • Carefully separate the underlying muscle to expose the rib cage.

    • Insert the needle of the insulin syringe through the intercostal space into the left lung parenchyma to a depth of approximately 3-5 mm.

    • Slowly inject 20-50 µL of the cell suspension.

    • Hold the needle in place for 10-15 seconds to allow for even distribution and to prevent leakage.

    • Withdraw the needle and close the incision with wound clips.

    • Monitor the mouse until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (for luciferase-expressing cells) or micro-CT.

    • Typically, tumors will be established and ready for treatment within 7-14 days post-injection.

Orthotopic_Model_Workflow cluster_prep Cell Preparation cluster_surgery Surgical Implantation cluster_monitoring Post-Operative Care & Monitoring Cell_Culture Culture Lung Cancer Cells Harvest Harvest & Wash Cells Cell_Culture->Harvest Resuspend Resuspend in Medium/Matrigel Harvest->Resuspend Inject Inject Cells into Lung Parenchyma Resuspend->Inject Anesthetize Anesthetize Mouse Incision Thoracic Incision Anesthetize->Incision Incision->Inject Close Close Incision Inject->Close Recovery Recovery from Anesthesia Close->Recovery Monitor_Growth Monitor Tumor Growth (e.g., Bioluminescence) Recovery->Monitor_Growth Treatment Initiate Treatment Monitor_Growth->Treatment

Experimental workflow for orthotopic lung cancer model.
Protocol 2: this compound Administration

This protocol outlines the preparation and administration of this compound to mice with established orthotopic lung tumors.

Materials:

  • This compound (DMXAA) sodium salt

  • Sterile PBS or 0.9% saline for injection

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of this compound Solution:

    • On the day of treatment, dissolve this compound sodium salt in sterile PBS or saline to the desired concentration. A typical stock solution can be prepared at 10 mg/mL.

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

  • Administration:

    • The recommended dose of this compound in mice ranges from 15 to 30 mg/kg.[8] A commonly used dose is 25 mg/kg.

    • Administer the prepared this compound solution via intraperitoneal (i.p.) injection.

    • The treatment schedule can vary, but a single dose is often sufficient to induce significant anti-tumor effects. Multiple doses can also be administered, for example, every 7-9 days.[8]

  • Post-Administration Monitoring:

    • Monitor the mice for any signs of toxicity.

    • Assess tumor response using the established imaging modality at various time points post-treatment (e.g., 24h, 48h, 72h, and then weekly).

    • At the end of the study, tumors and other organs can be harvested for histological and molecular analysis.

Data Presentation

While extensive quantitative data for this compound in orthotopic lung cancer models is limited in the literature, the following tables summarize typical data that should be collected and presented. Data from a study by Downey et al. (2014) indicated that while subcutaneous NSCLC tumors showed significant hemorrhagic necrosis after DMXAA treatment, autochthonous lung adenocarcinomas in K-ras mutant mice and metastases from intracardiac injections did not show a similar response.[1][2] This highlights the importance of the tumor microenvironment in dictating the response to this compound.

Table 1: Tumor Growth Inhibition in Orthotopic Lung Cancer Model

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control10100 ± 101500 ± 150-
This compound (25 mg/kg)10100 ± 12500 ± 8066.7
Combination Therapy10100 ± 11200 ± 5086.7

Table 2: Survival Analysis

Treatment GroupNumber of Animals (n)Median Survival (days)Percent Increase in LifespanLog-rank (Mantel-Cox) Test (p-value)
Vehicle Control1025--
This compound (25 mg/kg)104060<0.05
Combination Therapy1055120<0.01

Table 3: Biomarker Analysis in Tumor Tissue (Example)

BiomarkerVehicle Control (Mean Expression ± SEM)This compound (25 mg/kg) (Mean Expression ± SEM)Fold Change
CD8+ T cells (cells/mm²)50 ± 8250 ± 305.0
IFN-β (pg/mg protein)10 ± 2100 ± 1510.0
TNF-α (pg/mg protein)20 ± 5150 ± 207.5

Conclusion

The administration of this compound in orthotopic lung cancer models provides a powerful tool to investigate its anti-tumor efficacy in a clinically relevant setting. The detailed protocols provided herein offer a framework for conducting such studies. While this compound has shown remarkable efficacy in preclinical murine models, its species-specific activation of the STING pathway underscores the importance of careful model selection and interpretation of results in the context of drug development. Further research using these models will be invaluable in understanding the complex interplay between vascular disruption, innate immune activation, and the tumor microenvironment in the context of lung cancer therapy.

References

Application Notes and Protocols for Monitoring Tumor Vascular Disruption After DMXAA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan, is a potent small-molecule vascular disrupting agent (VDA) that has shown significant anti-tumor activity in preclinical murine models.[1][2] Its primary mechanism of action involves the induction of a rapid and selective shutdown of established tumor vasculature, leading to extensive tumor necrosis.[2][3] DMXAA functions as an agonist of the murine Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][4][5] Activation of STING in immune cells, such as macrophages and dendritic cells, as well as in endothelial cells, triggers the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFNs) and Tumor Necrosis Factor-alpha (TNF-α).[2][4][6] This cytokine storm leads to apoptosis of tumor endothelial cells, increased vascular permeability, and ultimately, vascular collapse and hemorrhagic necrosis within the tumor.[2][6][7] It is important to note that DMXAA is a mouse-selective STING agonist and does not activate the human STING pathway, which has limited its clinical translation.[1][8] Nevertheless, DMXAA remains a valuable tool in preclinical cancer research for studying the effects of acute vascular disruption and STING activation in the tumor microenvironment.

These application notes provide a comprehensive overview of the methodologies used to monitor and quantify the vascular-disrupting effects of DMXAA in preclinical tumor models. The following sections detail the underlying signaling pathway, experimental workflows, quantitative data from representative studies, and detailed protocols for key assays.

DMXAA Signaling Pathway

DMXAA exerts its vascular-disrupting effects through the direct activation of the murine STING pathway. This initiates a signaling cascade that results in the production of inflammatory cytokines and subsequent endothelial cell apoptosis and vascular collapse.

DMXAA_Signaling_Pathway DMXAA-Induced STING Signaling Pathway DMXAA DMXAA STING Murine STING Activation DMXAA->STING TBK1_IRF3 TBK1/IRF3 Activation STING->TBK1_IRF3 NFkB NF-κB Activation STING->NFkB Type1_IFN Type I IFN Production (IFN-β) TBK1_IRF3->Type1_IFN Cytokines Pro-inflammatory Cytokine & Chemokine Production (TNF-α, IL-6, CXCL10) NFkB->Cytokines Endothelial_Apoptosis Endothelial Cell Apoptosis & G2/M Cell Cycle Arrest Type1_IFN->Endothelial_Apoptosis Immune_Activation Innate & Adaptive Immune Activation Type1_IFN->Immune_Activation Cytokines->Endothelial_Apoptosis Cytokines->Immune_Activation Vascular_Disruption Tumor Vascular Disruption (Increased Permeability, Hemorrhage, Blood Flow Shutdown) Endothelial_Apoptosis->Vascular_Disruption

Caption: DMXAA activates murine STING, leading to downstream signaling and vascular disruption.

Experimental Workflow for Monitoring Vascular Disruption

A multi-modal approach is recommended to comprehensively assess the vascular-disrupting effects of DMXAA. This typically involves in vivo imaging to monitor real-time changes in vascular function, followed by ex vivo histological and immunohistochemical analyses for cellular and molecular-level validation.

Experimental_Workflow Experimental Workflow for Monitoring DMXAA Effects cluster_in_vivo In Vivo Analysis cluster_ex_vivo Ex Vivo Analysis Tumor_Model Establish Syngeneic Tumor Model in Mice DMXAA_Treatment Administer DMXAA (e.g., 18-30 mg/kg, i.p.) Tumor_Model->DMXAA_Treatment InVivo_Imaging In Vivo Imaging (MRI, Intravital Microscopy, Photoacoustic Imaging) DMXAA_Treatment->InVivo_Imaging Tissue_Harvest Harvest Tumors at Specific Time Points (e.g., 3, 4, 24 hours) InVivo_Imaging->Tissue_Harvest Data_Analysis Quantitative Data Analysis & Interpretation InVivo_Imaging->Data_Analysis Histology Histological Analysis (H&E Staining for Necrosis) Tissue_Harvest->Histology IHC Immunohistochemistry (CD31 for Endothelium, TUNEL for Apoptosis) Tissue_Harvest->IHC FACS Flow Cytometry (Immune Cell Infiltration) Tissue_Harvest->FACS Histology->Data_Analysis IHC->Data_Analysis FACS->Data_Analysis

Caption: Workflow for assessing DMXAA-induced tumor vascular disruption.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of DMXAA on tumor vasculature.

Table 1: Effects of DMXAA on Tumor Vasculature and Cytokine Induction

ParameterTreatment GroupTime PointResultFold Change vs. ControlReference
Endothelial Cell Apoptosis (TUNEL Staining)DMXAA (25 mg/kg)3 hoursIncreased Apoptotic Vessels12.5-fold[9]
Vascular Permeability (MRI, ΔR1)DMXAA (30 mg/kg)4 hoursIncreased Contrast Agent Accumulation~4-fold[7][10]
TNF-α Protein Levels (ELISA)DMXAA (30 mg/kg)2 hoursIncreased Intratumoral TNF-α~20-fold[7]
TNF-α Protein Levels (ELISA)DMXAA (30 mg/kg)4 hoursIncreased Intratumoral TNF-α>50-fold[7]
Tumor Blood Flow (Dynamic Contrast-Enhanced MRI)DMXAA (500-4,900 mg/m²)Post-treatmentReduction in Tumor Blood FlowDose-dependent decrease[3]
Vascular Density (CD31 Staining)DMXAA24 hoursVirtual Absence of CD31 StainingSignificant Reduction[7]

Table 2: Dose-Dependent Induction of Apoptotic Vessels by DMXAA

DMXAA Dose (mg/kg)Time PointInduction of Apoptotic Vessels (Fold Change vs. Control)Reference
53 hoursSignificant Increase[9]
203 hours6-fold[9]
25 (MTD)3 hours12.5-fold[9]

Experimental Protocols

Protocol 1: In Vivo Murine Tumor Model and DMXAA Administration
  • Cell Culture: Culture a murine tumor cell line (e.g., CT-26 colon adenocarcinoma, AE17 mesothelioma) in appropriate media and conditions.[4][7]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^5 to 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).[4][7]

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Initiate treatment when tumors reach a predetermined size (e.g., 40-100 mm³).[4][7]

  • DMXAA Preparation: Dissolve DMXAA powder in a suitable vehicle. A common solvent is 5% sodium bicarbonate.

  • DMXAA Administration: Administer DMXAA to tumor-bearing mice via intraperitoneal (i.p.) injection at a dose ranging from 18-30 mg/kg.[4][7] Control animals should receive an equivalent volume of the vehicle.

Protocol 2: Histological and Immunohistochemical Analysis of Tumor Vasculature
  • Tissue Collection and Fixation: Euthanize mice at desired time points (e.g., 3, 4, 24 hours) post-DMXAA injection.[7][9] Excise tumors and fix them in 10% neutral buffered formalin or a Tris-buffered zinc fixative overnight.[7][11]

  • Tissue Processing and Sectioning: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin. Cut 5 µm sections using a microtome and mount on charged glass slides.[11]

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to visualize cell nuclei.

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix.

    • Dehydrate and mount with a coverslip.

    • Purpose: To assess overall tumor morphology, identify areas of necrosis, and observe hemorrhage.[12]

  • Immunohistochemistry (IHC) for CD31 (PECAM-1):

    • Perform antigen retrieval on deparaffinized and rehydrated sections (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a suitable blocking serum.

    • Incubate with a primary antibody against CD31 (a marker for endothelial cells).[7][11]

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate.[11]

    • Develop the signal using a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

    • Dehydrate and mount.

    • Purpose: To identify and quantify blood vessels. A reduction in CD31 staining indicates endothelial cell loss and vascular disruption.[7]

  • TUNEL Assay for Apoptosis:

    • Perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on tissue sections according to the manufacturer's instructions. This method detects DNA fragmentation, a hallmark of apoptosis.

    • To specifically identify endothelial cell apoptosis, perform dual staining with an endothelial marker like CD31.[7][9]

    • Purpose: To detect and quantify apoptotic cells within the tumor, particularly in the vascular endothelium.[9]

Protocol 3: In Vivo Imaging of Tumor Vascular Function

A. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

  • Animal Preparation: Anesthetize the tumor-bearing mouse and place it in an MRI-compatible cradle. Maintain body temperature.

  • Pre-Contrast Imaging: Acquire T1-weighted images before the injection of a contrast agent to establish a baseline.

  • Contrast Agent Administration: Inject a gadolinium-based contrast agent intravenously.

  • Dynamic Imaging: Acquire a series of T1-weighted images over time to monitor the influx and washout of the contrast agent in the tumor.

  • Data Analysis: Analyze the signal intensity changes over time to calculate parameters such as the change in longitudinal relaxation rate (ΔR1), which reflects vascular permeability and perfusion. An initial increase in ΔR1 followed by a subsequent decrease is indicative of an early increase in permeability followed by vascular shutdown.[7][10][13]

    • Purpose: To non-invasively assess changes in tumor blood flow, vascular volume, and permeability in real-time.[14][15]

B. Intravital Microscopy (IVM)

  • Surgical Preparation: This technique typically requires the surgical implantation of a dorsal skinfold window chamber to allow for direct visualization of the tumor vasculature.

  • Fluorescent Labeling: Inject fluorescently labeled dextrans of different molecular weights intravenously to visualize blood plasma and assess vascular permeability.

  • Imaging: Use a fluorescence microscope to acquire images of the tumor vasculature before and at various time points after DMXAA administration.

  • Analysis: Observe and quantify changes in vascular architecture, blood flow (e.g., red blood cell velocity), and vascular leakage (extravasation of fluorescent dextran).[7][10]

    • Purpose: To provide high-resolution, real-time visualization of vascular dynamics, including vessel diameter, blood flow, and permeability changes.

C. Photoacoustic Imaging

  • Imaging Setup: Place the anesthetized tumor-bearing mouse in a photoacoustic imaging system.

  • Multispectral Imaging: Acquire images at multiple wavelengths to differentiate between oxyhemoglobin and deoxyhemoglobin based on their distinct absorption spectra.

  • Data Analysis: Analyze the spectral data to determine changes in total hemoglobin and oxygen saturation within the tumor. DMXAA-induced vascular shutdown is expected to lead to increased deoxyhemoglobin and subsequent decreases in total hemoglobin as vessels are destroyed.[16][17]

    • Purpose: To non-invasively monitor changes in blood oxygenation and hemoglobin concentration as indicators of vascular function and disruption.[16]

Conclusion

The methodologies described provide a robust framework for the comprehensive evaluation of DMXAA-induced tumor vascular disruption. By combining in vivo imaging with ex vivo histological and immunohistochemical techniques, researchers can gain detailed insights into the dynamic and cellular effects of this potent VDA. The quantitative data and detailed protocols presented herein serve as a valuable resource for designing and executing studies aimed at understanding the mechanisms of vascular-targeting therapies and their impact on the tumor microenvironment.

References

Application Notes and Protocols for Measuring Vadimezan-Induced Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro assays for the detection and quantification of apoptosis induced by Vadimezan (DMXAA, ASA404). Detailed protocols for key experimental methodologies are included to facilitate the study of this compound's mechanism of action and its potential as an anti-cancer agent.

Introduction to this compound and Its Pro-Apoptotic Activity

This compound is a small-molecule vascular disrupting agent (VDA) that has shown significant anti-tumor effects in preclinical models.[1][2][3] Its primary mechanism involves the disruption of established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor cell death.[1][2] A key event in this process is the induction of apoptosis, particularly in vascular endothelial cells.[2][3][4]

In murine models, this compound acts as an agonist of the Stimulator of Interferon Genes (STING) pathway.[5][6][7] Activation of STING triggers the production of various cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Type I Interferons (IFN-β), which can directly or indirectly initiate apoptosis.[5][6] It is important to note that this compound is a mouse-specific STING agonist and does not activate human STING.[6][7] Beyond the STING pathway, this compound has also been shown to induce apoptosis through a mitochondria-dependent pathway, characterized by the release of cytochrome c and the activation of caspase-3.[8]

The following sections detail robust in vitro assays to investigate and quantify these apoptotic events in response to this compound treatment.

Key In Vitro Assays for Measuring this compound-Induced Apoptosis

A multi-faceted approach employing several distinct assays is recommended for a thorough characterization of this compound-induced apoptosis. The following assays provide complementary information on different stages and aspects of the apoptotic process.

Summary of Quantitative Data from Apoptosis Assays

The following table summarizes the key quantitative outputs from the described assays, allowing for a comparative analysis of this compound's pro-apoptotic effects.

AssayPrincipleKey Quantitative ReadoutTypical Observations with this compound
Annexin V/PI Staining Detects externalization of phosphatidylserine (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis).Percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.Dose-dependent increase in the percentage of early and late apoptotic cells.
Caspase-3 Activity Assay Measures the activity of executioner caspase-3, a key mediator of apoptosis.Fold increase in caspase-3 activity relative to untreated controls.Significant increase in caspase-3 activity post-treatment.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.Percentage of TUNEL-positive cells.Increased percentage of cells with fragmented DNA.
Western Blot for Apoptotic Markers Quantifies the expression levels of pro- and anti-apoptotic proteins.Ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins; cleavage of caspase-3.Increased Bax/Bcl-2 ratio and detection of cleaved caspase-3.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is a widely used method to detect early and late stages of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[9]

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified time period.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).

    • Add 5 µL of Propidium Iodide (50 µg/mL stock solution).[9]

    • Gently vortex the tubes.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3 Activity Assay (Colorimetric or Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

Principle: Activated caspase-3 cleaves a specific peptide substrate, DEVD (Asp-Glu-Val-Asp), which is conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). The release of the chromophore or fluorophore is measured spectrophotometrically or fluorometrically, respectively, and is proportional to the caspase-3 activity in the cell lysate.[12][13][14]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described previously.

    • Harvest 1-5 x 10^6 cells and wash with cold PBS.

    • Resuspend the cell pellet in chilled Lysis Buffer and incubate on ice for 10-15 minutes.[13][15]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[13]

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Lysis Buffer.

    • Prepare a Reaction Mix containing 2X Reaction Buffer and 10 mM DTT.[13]

    • Add 50 µL of the Reaction Mix to each well.

    • Add 5 µL of the DEVD-pNA (colorimetric) or DEVD-AMC (fluorometric) substrate.[12][13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Measurement:

    • Colorimetric: Read the absorbance at 400-405 nm using a microplate reader.[12]

    • Fluorometric: Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[14]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings from the this compound-treated samples to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[16][17][18] The incorporated label, which can be a fluorophore or a hapten (like BrdU or digoxigenin), is then detected by fluorescence microscopy or flow cytometry.[18][19][20]

Protocol (for fluorescence microscopy):

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Prepare the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP according to the manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Data Interpretation: TUNEL-positive cells will exhibit bright nuclear fluorescence, indicating the presence of fragmented DNA.

Western Blot for Apoptotic Markers (Bax, Bcl-2, and Cleaved Caspase-3)

This technique allows for the semi-quantitative analysis of key proteins involved in the apoptotic pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By probing for pro-apoptotic proteins like Bax, anti-apoptotic proteins like Bcl-2, and the active (cleaved) form of caspase-3, one can gain insights into the molecular mechanisms of this compound-induced apoptosis.[21][22][23][24] An increase in the Bax/Bcl-2 ratio is indicative of a shift towards a pro-apoptotic state.[22][24]

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound, harvest, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control and calculate the Bax/Bcl-2 ratio.

Visualizations

This compound-Induced Apoptotic Signaling Pathway (Murine Model)

Vadimezan_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway This compound This compound STING STING (Endoplasmic Reticulum) This compound->STING TBK1 TBK1 STING->TBK1 TNF TNF-α STING->TNF IRF3 IRF3 TBK1->IRF3 IFN Type I IFN (IFN-β) IRF3->IFN Apoptosis Apoptosis IFN->Apoptosis Indirectly TNF->Apoptosis Indirectly Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Bax Bax Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria

Caption: Signaling cascade of this compound-induced apoptosis in murine cells.

Experimental Workflow for Annexin V/PI Staining

AnnexinV_Workflow start Seed Cells treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest Cells (Suspension or Adherent) treatment->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15-20 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Apoptosis_Markers_Relationship Early Early Apoptosis Late Late Apoptosis Early->Late PS Phosphatidylserine Externalization (Annexin V Staining) Early->PS Caspase Executioner Caspase Activation (Caspase-3 Assay) Early->Caspase DNA_Frag DNA Fragmentation (TUNEL Assay) Late->DNA_Frag

References

Application Notes and Protocols for Vadimezan (DMXAA) Treatment in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadimezan, also known as DMXAA (5,6-dimethylxanthenone-4-acetic acid), is a potent anti-tumor agent extensively studied in preclinical cancer models. It functions as a vascular disrupting agent (VDA), selectively targeting and destroying established tumor blood vessels, leading to hemorrhagic necrosis within the tumor core.[1][2][3] Furthermore, this compound acts as a powerful agonist of the murine Stimulator of Interferon Genes (STING) receptor, a key mediator of innate immunity.[4][5][6][7] Activation of the STING pathway in immune cells, particularly macrophages and dendritic cells, triggers the production of type I interferons and a cascade of pro-inflammatory cytokines and chemokines.[3][6][7] This dual mechanism of vascular disruption and immune activation contributes to its robust anti-tumor efficacy in various mouse models.

A critical consideration for researchers is the species-specific activity of this compound. It is a potent agonist of murine STING but does not effectively activate the human STING receptor.[3][6] This discrepancy is a primary reason for its lack of efficacy in human clinical trials, despite its success in preclinical murine studies. Therefore, this compound remains a valuable tool for investigating tumor vascular biology and STING-mediated anti-tumor immunity in mouse models.

These application notes provide an overview of this compound's mechanism of action, recommended treatment schedules for optimal anti-tumor efficacy, and detailed protocols for in vivo and in vitro studies.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound's anti-tumor activity is a result of two distinct but complementary mechanisms:

  • Vascular Disruption: this compound rapidly induces apoptosis in tumor endothelial cells, leading to a shutdown of blood flow within the tumor.[1][2] This selective disruption of the tumor vasculature causes extensive hemorrhagic necrosis and hypoxia in the tumor's central regions.[1][4]

  • STING-Mediated Immune Activation: In murine models, this compound directly binds to and activates the STING protein, which is predominantly located in the endoplasmic reticulum. This triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[6] Phosphorylated IRF3 translocates to the nucleus, leading to the transcription of type I interferons (IFN-α/β). This, in turn, stimulates a broad innate and adaptive immune response, including the activation of natural killer (NK) cells and cytotoxic T lymphocytes, and the recruitment of various immune cells to the tumor microenvironment.[6][8]

Signaling Pathway of Murine STING Activation by this compound

Vadimezan_STING_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secreted Secreted This compound This compound (DMXAA) STING STING (on ER) This compound->STING Binds to and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene Translocates to nucleus and binds to promoter IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Transcription IFNB Type I Interferons (IFN-β) IFNB_mRNA->IFNB Translation and Secretion Immune_Response Anti-tumor Immune Response IFNB->Immune_Response Stimulates

Caption: this compound activates the murine STING signaling pathway.

Treatment Schedules for Optimal Antitumor Efficacy

The optimal treatment schedule for this compound can vary depending on the tumor model, its location (subcutaneous vs. orthotopic), and whether it is used as a monotherapy or in combination with other agents.

Monotherapy

For monotherapy, both single high-dose and multi-dose regimens have proven effective in preclinical models.

  • Single-Dose Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 25-30 mg/kg is often sufficient to induce significant tumor necrosis and growth delay.[9][10] This regimen is useful for studying the acute vascular and immune effects of the drug.

  • Multi-Dose Administration: For achieving complete tumor regression and long-term cures, a multi-dose schedule is often more effective. A commonly used regimen is three doses of 25 mg/kg administered intratumorally (i.t.) at 9-day intervals.[5] This approach has been shown to induce protective memory immunity against tumor rechallenge.[5]

Combination Therapy

This compound's efficacy can be enhanced when combined with other cancer therapies.

  • With Radiotherapy: Combining this compound with radiotherapy has shown synergistic effects. The timing of administration is crucial; administering radiotherapy prior to this compound appears to be more effective in inhibiting tumor regrowth.[1]

  • With Immune Checkpoint Inhibitors: The immune-stimulatory effects of this compound make it a rational candidate for combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies. This combination can lead to enhanced local and distant (abscopal) anti-tumor efficacy.[11]

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize quantitative data from representative preclinical studies on this compound.

Monotherapy Treatment Regimens and Efficacy
Tumor Model Treatment Schedule Dose & Route Primary Outcome Reference
B16-F10 MelanomaSingle dose on day 10 post-inoculation25 mg/kg, i.p.Significant tumor growth inhibition at day 22[1]
AE17 Mesothelioma (small & large tumors)Three doses with 9-day intervals25 mg/kg, i.t.100% tumor regression and long-term survival[5]
CT-26 Colon CarcinomaSingle dose30 mg/kg, i.p.~80% of mice tumor-free at 60 days[9]
U-87, LN-229 Glioma (subcutaneous)Twice per week25 mg/kg, i.p.Significant reduction in tumor volume compared to control[10]
Combination Therapy Treatment Regimens and Efficacy
Tumor Model Combination Agent Treatment Schedule Primary Outcome Reference
B16-F10 MelanomaBrachytherapy (6 Gy)Brachytherapy on days 10, 15, 18; Single this compound dose on day 11Enhanced tumor growth inhibition compared to monotherapies[1]
MC38 Colon CarcinomaBO-112 (poly I:C)Co-injected intratumorally on days 7, 9, 11Complete local and distant anti-tumor efficacy[11]
B16.OVA MelanomaAnti-PD-1 mAbIntratumoral this compound + BO-112; Systemic anti-PD-1 on days 8, 10, 12Increased abscopal efficacy and complete tumor regression[11]
Immunomodulatory Effects of this compound
Tumor Model Time Point Key Findings Reference
MMTV-PyMT Breast Cancer24 hours post-treatmentInflux of Ly6G+ neutrophils (up to 40% of viable cells)[8]
MMTV-PyMT Breast Cancer4-8 days post-treatmentAccumulation of monocytes and CD8+ T cells (20-30% of viable cells)[8]
EML4-ALK Lung CancerPost-treatmentIncreased M1 macrophage phenotype (F4/80+CD206-) and CD3+ T cells[12]

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture (e.g., B16-F10, MC38) inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation animal_model Prepare Animal Models (e.g., C57Bl/6 mice) animal_model->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (this compound +/- other agents) randomization->treatment monitoring Continue Monitoring (Tumor volume, body weight) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia histology Histological Analysis (H&E for Necrosis) euthanasia->histology flow_cytometry Flow Cytometry (Immune Cell Infiltration) euthanasia->flow_cytometry data_analysis Data Analysis & Statistical Evaluation histology->data_analysis flow_cytometry->data_analysis

Caption: Workflow for a typical in vivo this compound efficacy study.

Protocol 1: In Vivo Antitumor Efficacy Study

1. Materials:

  • This compound (DMXAA) powder

  • Phosphate-buffered saline (PBS)

  • Tumor cell line (e.g., B16-F10 melanoma, MC38 colon carcinoma)

  • 6-8 week old C57Bl/6 mice

  • Sterile syringes and needles (26-30 gauge)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

2. Preparation of this compound Solution:

  • Dissolve this compound powder in PBS to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse with a 200 µL injection volume).

  • Ensure the solution is well-dissolved before administration. Prepare fresh on the day of use.

3. Tumor Cell Inoculation:

  • Culture tumor cells to ~80% confluency.

  • Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the flank of each mouse.[1]

4. Treatment Administration:

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (width^2 x length) / 2.

  • When tumors reach a palpable size (e.g., 60-100 mm^3), randomize mice into treatment and control groups.

  • Administer this compound via the desired route (intraperitoneal or intratumoral) according to the chosen treatment schedule. For intratumoral injection, slowly inject the solution into the center of the tumor.[5][13]

  • The control group should receive an equivalent volume of the vehicle (PBS).

5. Monitoring and Endpoint Analysis:

  • Continue to measure tumor volume and body weight every 2-3 days.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.

  • Excise tumors for further analysis (histology, flow cytometry).

Protocol 2: Assessment of Tumor Necrosis by Histology

1. Materials:

  • Excised tumors from Protocol 1

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

2. Procedure:

  • Fix excised tumors in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissues and embed them in paraffin wax.

  • Cut 4-5 µm sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E.

  • Dehydrate and mount the stained sections.

  • Examine the slides under a microscope to visualize areas of necrosis, which typically appear as eosinophilic (pink) regions with loss of cellular detail.

  • The percentage of necrotic area relative to the total tumor area can be quantified using image analysis software.[14]

Protocol 3: Analysis of Immune Cell Infiltration by Flow Cytometry

1. Materials:

  • Excised tumors from Protocol 1

  • RPMI-1640 medium

  • Collagenase D, DNase I

  • Fetal bovine serum (FBS)

  • Red blood cell lysis buffer

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD3, CD4, CD8)

  • Flow cytometer

2. Procedure:

  • Mince the excised tumors and digest them in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

  • Neutralize the enzymatic digestion with media containing FBS.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using a suitable lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Block Fc receptors by incubating the cells with Fc block.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers of interest for 30 minutes on ice in the dark.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire data on a flow cytometer and analyze the data using appropriate software to quantify the different immune cell populations.[8][12]

Conclusion

This compound (DMXAA) is a valuable research tool for studying the interplay between tumor vasculature and the innate immune system in murine cancer models. Its potent, dual-action mechanism provides a robust platform for investigating STING-mediated anti-tumor immunity and the effects of vascular disruption. The protocols and treatment schedules outlined in these application notes provide a framework for designing and executing preclinical studies to evaluate the efficacy of this compound and to explore novel combination therapies. Given its species-specific activity, it is imperative that researchers consider the translational limitations when interpreting results from this compound studies.

References

Troubleshooting & Optimization

Improving the solubility of Vadimezan for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for improving the solubility of Vadimezan (DMXAA) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (DMXAA) in common laboratory solvents?

A1: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. Its solubility is significantly better in organic solvents like DMSO and can be improved in aqueous media by forming a salt. The table below summarizes reported solubility data. Note that solubility in DMSO can vary based on purity, temperature, and the use of physical methods like sonication.

Table 1: Solubility of this compound (DMXAA) in Various Solvents

Solvent Reported Solubility (mg/mL) Conditions & Notes Citations
Water Insoluble / < 0.1 --- [1][2][3]
Ethanol Insoluble --- [1][2]
DMSO 4 - 16 Requires sonication and/or warming. Moisture can reduce solubility. [1][2][3][4]

| 7.5% Sodium Bicarbonate | 6.67 - 10 | Forms the sodium salt of this compound. Requires sonication and heating. |[1][3] |

Q2: Why won't my this compound powder dissolve in water or PBS?

A2: this compound is a xanthenone derivative with a chemical structure that is poorly soluble in water[1][2]. To dissolve it in an aqueous buffer like PBS for in vivo use, it typically needs to be converted to its sodium salt form first or formulated with solubilizing agents such as co-solvents or cyclodextrins[3][5].

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out" that occurs when a drug is transferred from a good organic solvent (like DMSO) to a poor solvent (like water or saline). The concentration of DMSO in the final solution is too low to keep the drug dissolved.

To prevent this, you must use a carefully designed vehicle that includes co-solvents or other solubilizing agents. These agents maintain the drug's solubility as you introduce the aqueous component. See the recommended in vivo formulations in the next question.

Q4: What are the recommended vehicles for in vivo administration of this compound?

A4: The choice of vehicle depends on the desired concentration, route of administration, and experimental model. Several formulations have been successfully used in preclinical studies.

Table 2: Recommended In Vivo Formulations for this compound (DMXAA)

Formulation Composition Final Solubility Route Notes Citations
PBS Not specified Intraperitoneal (i.p.) Requires using the sodium salt of DMXAA, which is water-soluble. [5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 1 mg/mL i.p. A standard co-solvent system for clear solutions. [4][6]
10% DMSO + 90% (20% SBE-β-CD in saline) ≥ 0.71 mg/mL Not specified Cyclodextrins are excellent solubilizing agents. [3]
10% DMSO + 90% Corn Oil ≥ 1 mg/mL Not specified Suitable for lipophilic compounds. [3][6]

| CMC-Na in water | ≥ 5 mg/mL | Oral | Forms a homogeneous suspension, not a clear solution. |[2] |

Q5: How should I prepare and store this compound stock solutions?

A5: For long-term storage, this compound powder should be kept at -20°C[1][3]. High-concentration stock solutions are typically prepared in 100% DMSO. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or -20°C for one month[1]. It is critical to use fresh, anhydrous DMSO, as moisture can reduce solubility[1]. Always prepare the final working solution for injection fresh on the day of the experiment[4].

Troubleshooting Guide

This section addresses specific problems you may encounter during formulation.

Problem: Difficulty Dissolving this compound Powder in DMSO

  • Possible Cause 1: Insufficient physical force to break up the solute.

    • Solution: Use sonication or vortexing to aid dissolution. Gentle warming in a water bath (e.g., 50°C) can also be effective, as noted by several suppliers[1].

  • Possible Cause 2: The DMSO has absorbed moisture from the air.

    • Solution: Use fresh, anhydrous (or low-water content) DMSO from a recently opened bottle. Store DMSO properly to minimize water absorption.

Problem: The Final Formulation is Cloudy or a Suspension

  • Possible Cause: The concentration of this compound exceeds the capacity of the chosen vehicle.

    • Solution:

      • Verify if a suspension is acceptable for your experiment (e.g., for oral gavage, a CMC-Na suspension is appropriate)[2].

      • If a clear solution is required for parenteral injection, you may need to lower the final concentration of this compound or switch to a more robust solubilizing system, such as one containing cyclodextrins[3].

The following diagram outlines a logical approach to troubleshooting formulation issues.

G A Start: Prepare Formulation B Visually Inspect Solution A->B C Is the solution clear? B->C D Proceed with Experiment C->D Yes E Problem: Precipitate or Suspension C->E No F Is a suspension acceptable for the route of administration? E->F F->D Yes G Switch to a stronger solubilizing vehicle (e.g., Cyclodextrin-based) F->G No H Lower the final This compound concentration G->H If still not clear H->A Retry Formulation

Caption: Troubleshooting workflow for this compound formulation issues.

Experimental Protocols

Protocol 1: Preparation of this compound using a Co-Solvent Vehicle This protocol is adapted from a common formulation for achieving a clear solution for intraperitoneal injection.

  • Prepare Stock: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and sonication may be required[1][6].

  • Prepare Vehicle: In a sterile tube, prepare the co-solvent vehicle by mixing the components in sequence. For a 1 mL final volume, the order is critical:

    • Add 100 µL of the this compound-DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until clear.

  • Final Dilution: Slowly add 450 µL of sterile saline to the mixture while vortexing gently.

  • Final Check: The resulting solution should be clear. Use immediately for experiments[6].

Protocol 2: Preparation of this compound using a Cyclodextrin Vehicle This protocol uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD), a highly effective solubilizing agent.

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.

  • Prepare Stock: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 7.1 mg/mL)[3].

  • Combine: For a 1 mL final volume, add 100 µL of the this compound-DMSO stock solution to a sterile tube.

  • Final Dilution: Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock. Mix thoroughly.

  • Final Check: The final solution should be clear and ready for in vivo use[3].

The workflow for selecting a formulation strategy is shown below.

G A Define Experimental Needs (Route, Concentration) B Aqueous solution needed? A->B C Use Sodium Salt in PBS (Protocol 1) B->C Yes D Parenteral injection? B->D No H Final Formulation C->H E Use Co-Solvent or Cyclodextrin Vehicle (Protocols 2 & 3) D->E Yes F Oral gavage? D->F No E->H G Use CMC-Na Suspension F->G Yes G->H

Caption: Decision tree for selecting a this compound formulation strategy.

Appendix: this compound (DMXAA) Signaling Pathway

This compound is a potent agonist of the murine Stimulator of Interferon Genes (STING) pathway[7][8]. It does not activate human STING, which is why its efficacy was limited to preclinical mouse models[9][10]. Activation of murine STING leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, contributing to its anti-tumor effects[5][9].

G cluster_0 Cytosol cluster_1 Nucleus VAD This compound (DMXAA) STING STING (on ER membrane) VAD->STING Binds & Activates (murine only) TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes IFNB IFN-β Gene pIRF3->IFNB Translocates & Induces Transcription IFN_out Type I Interferon Production IFNB->IFN_out

Caption: Simplified signaling pathway of this compound in murine cells.

References

Technical Support Center: Managing High-Dose Vadimezan (DMXAA) in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity associated with high-dose Vadimezan (DMXAA) in mice.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with high-dose this compound in mice.

Observed Issue Potential Cause Recommended Action
Acute Toxicity/Mortality Exceeding the Maximum Tolerated Dose (MTD). The MTD for DMXAA in mice is generally reported to be between 25-30 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) routes.[1][2] Doses of 30 mg/kg i.p. have been shown to be toxic after the first injection.[1][2]- Dose Reduction: Reduce the dose to the recommended MTD of 25 mg/kg.[1][2] - Route of Administration: Consider intratumoral (i.t.) administration, which has been shown to be effective and potentially less systemically toxic.[1][2] - Dosing Schedule: Implement a dosing schedule with intervals, such as three doses of 25 mg/kg at 9-day intervals, which has demonstrated efficacy with reduced toxicity.[1][2]
Significant Weight Loss Systemic inflammatory response and cytokine storm induced by STING activation.[3][4] High doses of DMXAA can lead to a dose-related decrease in body weight gain.[5]- Supportive Care: Provide nutritional support and monitor hydration status. - Dose Adjustment: If weight loss is severe (>15-20%), consider reducing the dose or increasing the interval between doses. - Combination Therapy: Explore co-administration with agents that may mitigate inflammatory side effects. For instance, thalidomide has been shown to reduce circulating TNF-α induced by DMXAA.[6]
Hypothermia Systemic vascular effects and cytokine release. High doses of DMXAA (e.g., 35 mg/kg i.p.) can cause a decrease in body temperature.[6]- Temperature Monitoring: Regularly monitor the body temperature of the animals. - External Warming: Provide a heat source (e.g., warming pad or lamp) to maintain normal body temperature.
Hemoconcentration (Increased Hematocrit) Increased vascular permeability induced by DMXAA.[6]- Hydration: Ensure adequate hydration of the animals. - Monitor Hematocrit: If possible, monitor hematocrit levels. - Dose Adjustment: Consider dose reduction if severe hemoconcentration is observed.
Lack of Antitumor Efficacy at High Doses Potential for blunted cytotoxic T cell function at high concentrations.[1][2] While DMXAA can enhance tumor antigen presentation, high doses may be toxic to T cells.[1]- Dose Titration: Perform a dose-response study to identify the optimal therapeutic window that balances efficacy and toxicity. - Combination Immunotherapy: Cautiously consider combination with other immunotherapies, as some combinations (e.g., with anti-CD40 or IL-2) have been shown to reduce efficacy and increase toxicity.[1][2]
Variable Tumor Response Tumor microenvironment factors, such as the presence of tumor-associated macrophages (TAMs). DMXAA's vascular-disrupting effects can be mediated by TAMs.[7]- Immunohistochemistry: Characterize the immune infiltrate of your tumor model. - Consider Tumor Model: The response to DMXAA can be tumor site-specific.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (DMXAA) in mice?

A1: this compound acts as a potent agonist of the murine Stimulator of Interferon Genes (STING) protein.[4][8][9] This interaction triggers the TBK1-IRF3 signaling axis, leading to the production of Type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IP-10.[3][4][9] This cytokine induction results in the disruption of tumor vasculature, leading to hemorrhagic necrosis of the tumor.[3][9] It is important to note that DMXAA does not activate human STING, which was a primary reason for its failure in human clinical trials.[8][9][10]

Q2: What is the Maximum Tolerated Dose (MTD) of this compound in mice?

A2: The MTD of this compound in mice is generally reported to be between 25 mg/kg and 30 mg/kg.[1][2] Studies have shown that a single intraperitoneal (i.p.) dose of 30 mg/kg can be toxic.[1][2] A dose of 25 mg/kg is often considered the MTD for i.p. administration.[1][2]

Q3: What are the common signs of high-dose this compound toxicity in mice?

A3: Common signs of toxicity at doses exceeding the MTD include acute mortality, significant body weight loss, decreased body temperature (hypothermia), and increased blood hematocrit due to vascular leakage.[1][2][5][6]

Q4: How can I mitigate the toxicity of high-dose this compound?

A4: To mitigate toxicity, it is crucial to stay within the MTD of 25 mg/kg for systemic administration.[1][2] Other strategies include:

  • Optimizing the dosing schedule: Instead of a single high dose, a fractionated dosing regimen (e.g., a loading dose followed by smaller maintenance doses) may be better tolerated.[11][12]

  • Changing the route of administration: Intratumoral (i.t.) injection can achieve high local concentrations with reduced systemic toxicity.[1][2]

  • Supportive care: Providing external warmth to counteract hypothermia and ensuring proper hydration can help manage side effects.

  • Combination therapy: Co-administration with agents like thalidomide has been shown to reduce the induction of circulating TNF and subsequently lessen host toxicity, although it can also increase the effective dose of DMXAA.[6]

Q5: Can this compound be used in combination with other therapies?

A5: Yes, this compound has been studied in combination with chemotherapy and radiation.[13] It has been shown to act synergistically with taxanes.[12] However, caution is advised when combining with certain immunotherapies. For example, combination with an agonist anti-CD40 antibody or IL-2 has been reported to reduce efficacy and increase toxicity in a murine mesothelioma model.[1][2]

Quantitative Data Summary

Table 1: Dose-Dependent Toxicity of Intraperitoneal (i.p.) this compound in Mice

Dose (mg/kg)RouteObservationReference
6.25i.p.Minimal anti-tumor or toxic effects[1][2]
15i.p.Significant decrease in tumor bioenergetics (β-NTP/Pi)
21i.p.Significant decrease in tumor bioenergetics and membrane turnover
25i.p.Considered the Maximum Tolerated Dose (MTD); tumor regression without obvious toxic side effects in some models.[1][2]
30i.p.Toxic after the first injection.[1][2]
35i.p.Potentially toxic dose; decreased body temperature and increased hematocrit.[6]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50ObservationReference
Murine Mesothelioma (AE17, AB1)> 1 mg/mlHigh concentrations induce metabolic dysfunction. Low doses (0.1-100 µg/ml) may increase metabolic activity.[1][2]
Diffuse Large B-cell Lymphoma (LY1)177 µMDose-dependent decrease in cell viability.[11]
Diffuse Large B-cell Lymphoma (LY3)165 µMDose-dependent decrease in cell viability.[11]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Toxicity Assessment of High-Dose this compound

  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6J or BALB/c) for your tumor model.

  • Housing: House mice in a specific pathogen-free facility with ad libitum access to food and water.

  • Tumor Implantation: Inoculate tumor cells subcutaneously or orthotopically as required for your experimental model.

  • This compound Preparation: Dissolve this compound (DMXAA) in a suitable vehicle, such as sterile water or DMSO, immediately before use.[11] Note that for in vivo use, the concentration of DMSO should be kept below 10% for normal mice and below 2% for nude or sensitive mice.[11]

  • Dose Administration: Administer this compound via the desired route (e.g., i.p., i.v., or i.t.).

  • Monitoring:

    • Toxicity: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in posture or activity, and ruffled fur.

    • Body Weight: Record body weight at baseline and at regular intervals (e.g., daily or every other day).

    • Temperature: Measure rectal temperature at specified time points post-injection, especially when using high doses.

    • Tumor Growth: Measure tumor volume with calipers at regular intervals.

  • Endpoint: Euthanize mice if they meet pre-defined humane endpoints (e.g., >20% weight loss, tumor ulceration, or signs of severe distress).

  • Necropsy and Histopathology: At the end of the study, perform a necropsy and collect tumors and major organs for histopathological analysis to assess for treatment-related changes and toxicity.

Protocol 2: Co-administration of Thalidomide to Modulate this compound Toxicity

  • Animal and Tumor Model: As described in Protocol 1.

  • Drug Preparation:

    • Prepare this compound as described above.

    • Prepare thalidomide for intraperitoneal injection (e.g., suspended in a suitable vehicle).

  • Dosing Regimen:

    • Administer thalidomide (e.g., 100 mg/kg i.p.) at a specified time before or concurrently with this compound.

    • Administer this compound at the desired dose (e.g., a potentially toxic dose of 35 mg/kg i.p. to study the modulatory effects of thalidomide).[6]

  • Monitoring and Endpoint: As described in Protocol 1, with a particular focus on monitoring body temperature and hematocrit, as thalidomide can potentiate the effects of this compound on these parameters.[6]

  • Data Analysis: Compare the toxicity profile (weight loss, temperature changes, etc.) and antitumor efficacy in mice receiving this compound alone versus the combination with thalidomide.

Visualizations

Vadimezan_STING_Pathway cluster_nucleus Nucleus This compound This compound (DMXAA) mSTING Murine STING (Endoplasmic Reticulum) This compound->mSTING Binds & Activates TBK1 TBK1 mSTING->TBK1 Recruits & Activates NFkB NF-κB Pathway mSTING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Activates Transcription Type1_IFN Type I Interferons IFN_Genes->Type1_IFN Expression Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) NFkB->Cytokines Induces Expression

Caption: Murine STING signaling pathway activated by this compound (DMXAA).

Toxicity_Management_Workflow Start Start: High-Dose This compound Experiment Dose_Selection Select Dose (≤ 25 mg/kg MTD) Start->Dose_Selection Administer Administer this compound Dose_Selection->Administer Monitor Monitor for Toxicity (Weight, Temp, Clinical Signs) Administer->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed No_Toxicity Continue Monitoring & Efficacy Assessment Toxicity_Observed->No_Toxicity No Troubleshoot Troubleshoot Toxicity_Observed->Troubleshoot Yes Endpoint Humane Endpoint Met? No_Toxicity->Endpoint Reduce_Dose Reduce Dose / Increase Interval Troubleshoot->Reduce_Dose Change_Route Change Route (e.g., i.t.) Troubleshoot->Change_Route Supportive_Care Implement Supportive Care (Warming, Hydration) Troubleshoot->Supportive_Care Reduce_Dose->Administer Change_Route->Administer Supportive_Care->Monitor Euthanize Euthanize & Perform Necropsy Endpoint->Euthanize Yes Study_Conclusion Study Conclusion: Analyze Data Endpoint->Study_Conclusion No Euthanize->Study_Conclusion

Caption: Experimental workflow for managing high-dose this compound toxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Vadimezan (DMXAA) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vadimezan (also known as DMXAA or ASA404) is a potent experimental agent with a dual mechanism of action: it acts as a vascular disrupting agent (VDA) and a murine-specific agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] While it has shown promising anti-tumor effects in preclinical mouse models, its failure in human clinical trials highlights critical species-specific differences that can lead to inconsistent experimental results.[2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the complexities of this compound experiments and interpret their findings accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action. Firstly, it acts as a vascular disrupting agent, selectively damaging the established vasculature of tumors, which leads to hemorrhagic necrosis and a shutdown of blood flow within the tumor.[2] Secondly, in murine models, it is a direct agonist of the STING (Stimulator of Interferon Genes) protein, a key component of the innate immune system.[1] This activation triggers downstream signaling cascades, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which contribute to its anti-tumor effects.[1][3]

Q2: Why do results from my this compound experiments in mouse models not translate to human cell lines?

A2: This is the most critical issue with this compound research. This compound is a potent activator of murine STING but does not activate human STING.[1] This species selectivity is a primary reason for the discrepancy between promising preclinical results in mice and the lack of efficacy in human clinical trials. Therefore, experiments using human cell lines or humanized mouse models expressing human STING will likely not show the STING-dependent immune activation observed in wild-type mice.

Q3: What are the expected downstream effects of this compound treatment in a responsive (murine) system?

A3: In a murine system, this compound treatment leads to the activation of the TBK1-IRF3 signaling axis, resulting in the production of IFN-β.[3][4] It also activates the NF-κB pathway, leading to the production of various pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IP-10.[2][3] This cytokine storm contributes to the disruption of tumor vasculature and the recruitment of immune cells to the tumor microenvironment.[3]

Q4: What is the recommended solvent and storage for this compound?

A4: this compound is poorly soluble in water. For in vitro experiments, it is typically dissolved in DMSO.[5][6] For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] It is recommended to prepare fresh solutions for in vivo use.[6] The powder form should be stored at -20°C for long-term stability.[5] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[5]

Troubleshooting Guide

Issue 1: No or low cytokine induction (IFN-β, TNF-α) in vitro.
Possible Cause Troubleshooting Step
Cell Line Origin Confirm that your cells are of murine origin (e.g., RAW264.7, bone marrow-derived macrophages from mice). This compound does not activate human STING, so human cell lines will not produce STING-dependent cytokines.[1]
STING Expression Verify STING expression in your murine cell line using Western blot or qPCR. Some cell lines may have low or absent STING expression.
This compound Concentration Perform a dose-response experiment. For in vitro cytokine induction in murine macrophages, concentrations in the range of 50-100 µg/mL are often used.[4]
Compound Integrity Ensure your this compound has been stored correctly and is not degraded. If in doubt, use a fresh vial or lot.
Assay Timing Cytokine production is time-dependent. For mRNA expression (qPCR), peak induction can occur within hours. For protein secretion (ELISA, Luminex), optimal time points may be between 6-24 hours post-treatment.[4][7]
Positive Control Use a known STING agonist that activates both human and murine STING, such as 2'3'-cGAMP, to confirm that the STING pathway is functional in your cells.
Issue 2: Lack of anti-tumor effect in vivo (in mouse models).
Possible Cause Troubleshooting Step
Mouse Strain Ensure you are using an immunocompetent mouse strain (e.g., C57BL/6, BALB/c). The anti-tumor effects of this compound are largely dependent on the host immune response.
Tumor Model The tumor microenvironment can influence the response. Some tumor models may be less responsive. Ensure your tumor model is appropriate and has been previously shown to respond to STING agonists or vascular disrupting agents.
Dosing and Administration The typical intraperitoneal (i.p.) dose in mice is around 20-25 mg/kg.[8][9] Ensure the formulation is prepared correctly and administered as a homogenous suspension if necessary.
Tumor Burden This compound is generally more effective against smaller, established tumors. Treatment of very large or late-stage tumors may yield limited results.
Endpoint Measurement Assess tumor growth inhibition over time. Also, consider including endpoints that measure vascular disruption (e.g., histology to observe hemorrhagic necrosis) and immune activation (e.g., cytokine levels in plasma or tumor homogenates, flow cytometry of tumor-infiltrating lymphocytes).
Issue 3: High variability between replicate experiments.
Possible Cause Troubleshooting Step
This compound Solubility Ensure complete solubilization of this compound in your vehicle. Incomplete dissolution can lead to inconsistent dosing. Gentle warming and sonication may be necessary for preparing stock solutions in DMSO.[5][6] For in vivo formulations, ensure the suspension is well-mixed before each injection.
Cell Passage Number Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and functional changes, including altered STING expression or signaling.
Reagent Quality Use high-quality reagents, including cell culture media, serum, and cytokines for generating primary cells. Lot-to-lot variability in these reagents can affect cell responsiveness.
Animal Health and Age Use age-matched and healthy animals for in vivo studies. The immune system's function can vary with age and health status.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Notes
DLD-1Human Colon Carcinoma>100High concentrations may show off-target effects.[6]
H460Human Non-Small Cell Lung Carcinoma>100[5]
A549Human Non-Small Cell Lung Carcinoma>100[1][6]
MCF7Human Breast Adenocarcinoma11.89Co-treated with pyranoxanthone.[5]
LY1Human Diffuse Large B-cell Lymphoma177[6]
LY3Human Diffuse Large B-cell Lymphoma165[6]
HUVECHuman Umbilical Vein Endothelial Cells~300 µg/mLCytotoxicity measured by MTT assay.[10]

Table 2: Cytokine Induction in Murine Models Following this compound Treatment

Cytokine/ChemokineFold Increase (Tumor Homogenate)Mouse ModelDMXAA DoseTime Point
TNF-α~56-foldL1C2 Lung Cancer18 mg/kg i.p.21 hours
IP-10 (CXCL10)~12-foldL1C2 Lung Cancer18 mg/kg i.p.21 hours
IL-6~10-foldL1C2 Lung Cancer18 mg/kg i.p.21 hours
KC (CXCL1)~8-foldL1C2 Lung Cancer18 mg/kg i.p.21 hours
RANTES (CCL5)~2-foldL1C2 Lung Cancer18 mg/kg i.p.21 hours

Note: Data is compiled from various sources and experimental conditions may vary. This table serves as a general guide.[7][11]

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. In Vivo Murine Tumor Model

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells) into the flank of immunocompetent mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare the this compound formulation (e.g., in a DMSO/PEG300/Tween 80/saline vehicle) and administer it to the treatment group via intraperitoneal injection at the desired dose (e.g., 25 mg/kg).[8] Administer the vehicle to the control group.

  • Follow-up: Continue to monitor tumor growth and the general health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, flow cytometry).

3. Cytokine Measurement from Mouse Plasma

  • Treatment: Administer this compound or vehicle control to mice.

  • Blood Collection: At a specified time point post-treatment (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

  • Cytokine Analysis: Measure the concentrations of cytokines of interest (e.g., IFN-β, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA according to the manufacturer's instructions.

Mandatory Visualizations

Vadimezan_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMXAA This compound (DMXAA) mSTING Murine STING (Endoplasmic Reticulum) DMXAA->mSTING Binds & Activates TBK1 TBK1 mSTING->TBK1 Recruits & Activates NFkB_pathway NF-κB Pathway mSTING->NFkB_pathway Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates IFNb_gene IFN-β Gene Cytokine_genes Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) IFNb_protein IFN-β Secretion IFNb_gene->IFNb_protein Transcription & Translation NFkB_pathway->Nucleus Translocates Cytokine_proteins Cytokine Secretion Cytokine_genes->Cytokine_proteins Transcription & Translation

Caption: Murine STING signaling pathway activated by this compound (DMXAA).

Experimental_Workflow start Start: Inconsistent Results check_species Check Cell/Animal Species start->check_species murine Murine System check_species->murine Murine human Human System check_species->human Human troubleshoot_murine Troubleshoot Murine Experiment (Dose, Timing, STING expression) murine->troubleshoot_murine expect_no_sting Expect No STING Activation (Effects are STING-independent) human->expect_no_sting check_protocol Review Experimental Protocol troubleshoot_murine->check_protocol expect_no_sting->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok OK protocol_issue Protocol Issue Identified check_protocol->protocol_issue Issue reagent_check Check Reagent Quality (DMXAA, cells, etc.) protocol_ok->reagent_check analyze Analyze Results protocol_issue->analyze reagent_ok Reagents OK reagent_check->reagent_ok OK reagent_issue Reagent Issue Identified reagent_check->reagent_issue Issue positive_control Run Positive Control (e.g., 2'3'-cGAMP) reagent_ok->positive_control reagent_issue->analyze positive_control->analyze

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Optimizing DMXAA concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the murine STING agonist, 5,6-dimethylxanthenone-4-acetic acid (DMXAA). Our goal is to help you optimize DMXAA concentrations to achieve desired on-target effects while minimizing off-target toxicities in your preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DMXAA?

A1: DMXAA has a dual mechanism of action.[1][2] It acts as a vascular disrupting agent (VDA), specifically targeting and damaging tumor blood vessels, which leads to a reduction in blood supply and oxygen to the tumor.[1][2] Secondly, it is a direct agonist of murine Stimulator of Interferon Genes (STING), a key regulator of innate immunity.[1][3] Activation of STING by DMXAA triggers the production of type I interferons (like IFN-β) and other pro-inflammatory cytokines and chemokines, leading to an anti-tumor immune response.[1][3]

Q2: I am not observing the expected anti-tumor effects in my mouse model. What could be the reason?

A2: Several factors could contribute to a lack of efficacy:

  • Suboptimal Dose: The concentration of DMXAA is critical. Doses that are too low may not be sufficient to induce vascular disruption or a robust immune response.[4] Conversely, excessively high doses can lead to increased toxicity.[4] Refer to the dose-response tables below for guidance.

  • Administration Route and Schedule: The route of administration (e.g., intraperitoneal, intratumoral) and the dosing schedule can significantly impact outcomes.[4][5] For instance, a pharmacokinetically guided schedule with a loading dose followed by supplementary doses has shown superior anti-tumor activity in some models.[5]

  • Tumor Model: The sensitivity to DMXAA can vary between different tumor models and their anatomical location.[6] Factors such as the maturity and structure of the tumor vasculature can influence the effectiveness of its vascular disrupting activity.[6][7]

  • Immune Competence of the Host: As DMXAA's efficacy is partly immune-mediated, its effects will be most pronounced in immunocompetent mouse models.

Q3: Can I use DMXAA for studies involving human cells or in humanized mouse models?

A3: No, DMXAA is a murine-specific STING agonist and does not activate human STING.[1][3][6] This is a critical point to consider in experimental design and is the primary reason for its failure in human clinical trials.[2][6] For studies involving human STING, alternative STING agonists that are active in both species should be used. Interestingly, while DMXAA doesn't fully activate human STING, it has been shown to act as a partial agonist that can interfere with the activation of human STING by other agonists.[8][9]

Q4: I am observing high levels of cytotoxicity in my in vitro experiments. Is this expected?

A4: Yes, at high concentrations (typically >1 mg/ml), DMXAA can exert direct cytotoxic effects on cells, including tumor cells.[4][10] This is thought to occur through mechanisms such as cell cycle arrest at the G2/M phase.[4][10] It is crucial to distinguish between this direct cytotoxicity and the intended on-target immune-mediated anti-tumor effects. At lower concentrations (0.1-100 µg/ml), DMXAA may even appear to increase metabolic activity in some cell lines before cytotoxic effects are seen at much higher doses.[4][10]

Q5: What are the common off-target effects of DMXAA in vivo?

A5: The primary on-target effect of DMXAA is the activation of the STING pathway. Off-target effects are often dose-dependent and can include:

  • Hemorrhagic necrosis: Disruption of tumor vasculature can lead to bleeding and tissue death within the tumor.[2][3]

  • Systemic inflammation: The release of pro-inflammatory cytokines can cause systemic side effects.

  • Cardiovascular toxicity: Non-specific targeting in clinical applications has been associated with cardiovascular side effects.[11]

  • Dose-limiting toxicities: In clinical trials, side effects such as tremors, cognitive impairment, and visual disturbances were observed at higher doses.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in experimental results Inconsistent DMXAA preparation.DMXAA is typically dissolved in DMSO.[1] Ensure complete solubilization and prepare fresh dilutions for each experiment.
Differences in tumor size at the start of treatment.Standardize tumor volume at the initiation of DMXAA treatment.[13]
Unexpected cell death in vitro Direct cytotoxicity at high concentrations.Perform a dose-response curve to determine the optimal concentration for STING activation without significant direct cytotoxicity. Consider using concentrations in the range of 10-100 µg/ml for in vitro immune activation studies.[3][14]
Lack of STING pathway activation Incorrect cell type or species.Confirm that you are using murine cells, as DMXAA does not activate human STING.[1][3]
Degraded DMXAA.Use freshly prepared DMXAA solutions.
Inconsistent in vivo anti-tumor response Suboptimal dosing schedule.Consider a pharmacokinetically guided dosing schedule, such as a loading dose followed by smaller supplementary doses, to maintain effective tumor drug concentrations.[5]
Tumor model resistance.The tumor microenvironment, particularly the presence of tumor-associated macrophages (TAMs), can influence the response.[6] DMXAA can repolarize M2-like TAMs to a more pro-inflammatory M1 phenotype.[6][7]

Quantitative Data Summary

Table 1: In Vivo Dose-Response of DMXAA in Murine Tumor Models

Dose (mg/kg) Administration Route Mouse Model Key Findings Reference
6.25 - 30Intraperitoneal (i.p.)Mesothelioma (AE17-sOVA)Dose-dependent anti-tumor effect; 25 mg/kg identified as the maximum tolerated dose.[4][4]
25Intratumoral (i.t.)Mesothelioma (AE17-sOVA)Three doses of 25 mg/kg every 9 days led to 100% tumor cures.[4][10][4][10]
25Intraperitoneal (i.p.)Non-Small Cell Lung Cancer (344SQ-ELuc)Caused hemorrhagic necrosis in subcutaneous tumors.[6][6]
18Intraperitoneal (i.p.)EG7 LymphomaIncreased antigen-specific CD8+ T cells in lymph nodes and spleen.[13][13]
7.5 - 25Intraperitoneal (i.p.)HT29 Colon CarcinomaDose-dependent decrease in tumor energetics (NTP/Pi ratio).[15][16][15][16]
25 (loading) + 5 (supplementary)Intraperitoneal (i.p.)Colon 38Superior anti-tumor activity (100% cure rate) compared to a single 25 mg/kg dose (55% cure rate).[5][5]
30 (loading) + 15 (supplementary)OralColon 38Achieved a 90% cure rate, demonstrating the potential for oral administration with an optimized schedule.[5][5]

Table 2: In Vitro Concentrations of DMXAA and Observed Effects

Concentration Cell Type Assay Observed Effect Reference
> 1 mg/mlMurine mesothelioma cells (AE17, AB1)MTT AssayDirect cytotoxic effects.[4][10][4][10]
0.1 - 100 µg/mlMurine mesothelioma cells (AE17, AB1)MTT AssayIncreased metabolic activity, suggesting potential for proliferation at lower doses.[4][10][4][10]
100 µg/mlMurine bone marrow-derived macrophages (BMDMs)Western Blot, NanostringRobust activation of TBK1-IRF3 signaling and induction of IFN-β and NF-κB target genes in a STING-dependent manner.[3][3]
20 µg/mlMurine bone marrow-derived macrophages (BMDMs)qRT-PCR, Cytokine ArrayRepolarization of M2 macrophages towards an M1 phenotype.[6][6]
< 30 µg/mlHuman THP1 dual reporter cellsELISASuppressive effect on STING-induced type I IFN production.[8][9][8][9]
100 µg/mlHuman THP1 dual reporter cellsLuciferase AssaySignificant suppression of STING-induced IRF activity.[8][9][8][9]

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay using Reporter Cells
  • Cell Culture: Plate murine cells harboring a STING-inducible reporter construct (e.g., ISG-luciferase or IRF-luciferase) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • DMXAA Preparation: Prepare a stock solution of DMXAA in DMSO (e.g., 10 mg/ml).[17] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 100 µg/ml). Include a vehicle control (DMSO) at the same final concentration as the highest DMXAA dose.

  • Cell Treatment: Remove the old medium from the cells and add 100 µl of the DMXAA-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Luciferase Assay: After incubation, measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal of DMXAA-treated cells to that of the vehicle-treated control cells to determine the fold induction of STING signaling.

Protocol 2: Cytokine Profiling in Macrophage Supernatants
  • Macrophage Isolation and Culture: Isolate bone marrow-derived macrophages (BMDMs) from mice and culture them in appropriate medium. Alternatively, use a murine macrophage cell line like RAW 264.7.

  • Cell Plating: Seed the macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.

  • DMXAA Treatment: Prepare DMXAA dilutions in cell culture medium as described in Protocol 1. Treat the cells with a range of DMXAA concentrations (e.g., 10, 50, 100 µg/ml) and a vehicle control for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants and centrifuge them at 1000 x g for 10 minutes to remove any cellular debris.

  • Cytokine Analysis: Analyze the supernatants for the presence of key cytokines such as IFN-β, TNF-α, IL-6, and various chemokines (e.g., CXCL10, MCP-1) using a multiplex cytokine assay (e.g., Luminex-based) or individual ELISAs according to the manufacturer's protocols.

  • Data Analysis: Quantify the concentration of each cytokine and compare the levels in DMXAA-treated samples to the vehicle control to determine the dose-dependent effect of DMXAA on cytokine production.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Seed your murine tumor cell line of interest in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • DMXAA Treatment: Prepare a wide range of DMXAA concentrations (e.g., 0.1 µg/ml to 2 mg/ml) in cell culture medium. Include a vehicle control (DMSO).

  • Incubation: Treat the cells with the DMXAA dilutions for 24, 48, and 72 hours.

  • MTT Addition: At the end of each time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DMXAA concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of DMXAA that inhibits cell growth by 50%).

Visualizations

DMXAA_Signaling_Pathway DMXAA DMXAA STING mSTING (ER Resident) DMXAA->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimerization & Nuclear Translocation) IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN Induces Transcription pNFkB p-NF-κB (Nuclear Translocation) NFkB->pNFkB Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-6, CXCL10) pNFkB->Cytokines Induces Transcription ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse Cytokines->ImmuneResponse

Caption: DMXAA signaling pathway in murine cells.

Experimental_Workflow_Dose_Optimization cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation DoseResponse 1. In Vitro Dose-Response (e.g., 0.1 - 2000 µg/ml) Cytotoxicity 2a. Cytotoxicity Assay (MTT) DoseResponse->Cytotoxicity STING_Activation 2b. STING Activation Assay (Reporter Cells) DoseResponse->STING_Activation Cytokine_Profiling 2c. Cytokine Profiling (ELISA/Multiplex) DoseResponse->Cytokine_Profiling Optimal_InVitro_Conc 3. Determine Optimal In Vitro Concentration Range Cytotoxicity->Optimal_InVitro_Conc STING_Activation->Optimal_InVitro_Conc Cytokine_Profiling->Optimal_InVitro_Conc MTD 4. Maximum Tolerated Dose (MTD) Study in Mice Optimal_InVitro_Conc->MTD Inform Starting Doses Efficacy 5. Efficacy Study in Tumor-Bearing Mice MTD->Efficacy PD_Analysis 6. Pharmacodynamic (PD) Analysis (e.g., Cytokine levels, Immune cell infiltration) Efficacy->PD_Analysis Optimal_InVivo_Dose 7. Determine Optimal In Vivo Dose & Schedule PD_Analysis->Optimal_InVivo_Dose

Caption: Workflow for DMXAA dose optimization.

DMXAA_Effects_Concentration_Logic cluster_low Low Concentration (e.g., < 100 µg/ml in vitro) cluster_high High Concentration (e.g., > 1 mg/ml in vitro) Concentration DMXAA Concentration OnTarget On-Target Effects (STING Activation) - IFN-β, TNF-α production - Immune cell activation Concentration->OnTarget Increases OffTarget Off-Target Effects (Direct Cytotoxicity) - Cell cycle arrest - Apoptosis Concentration->OffTarget Increases

References

Technical Support Center: Vadimezan (DMXAA) and Human STING Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the activity of Vadimezan (DMXAA) and the STING (Stimulator of Interferator of Interferon Genes) pathway in human cell lines.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DMXAA) showing no activity in my human cell line experiments?

A1: this compound's lack of activity in human cell lines is an established biological phenomenon. The primary reason is that this compound is a species-specific agonist of the STING protein. It directly binds to and activates murine STING (mSTING), but it does not bind to or signal through human STING (hSTING).[1][2][3][4] This specificity is a critical factor that led to the failure of this compound in human clinical trials despite its promising anti-tumor activity in mouse models.[1][2][5]

Q2: What is the molecular basis for the species-specific activity of this compound?

A2: The difference in activity lies in the structural variations between mouse and human STING proteins, particularly within the ligand-binding domain.[6][7] Human STING possesses a glycine (G230) in its lid region, which creates a more porous structure allowing this compound to exit the binding site. In contrast, mouse STING has an isoleucine at the corresponding position, forming a steric barrier that traps this compound and facilitates stable binding and activation.[6][7] While a single point mutation (G230I) can render human STING partially sensitive to DMXAA, it does not fully replicate the robust activation seen in murine STING, suggesting other residues also contribute to the species specificity.[7]

Q3: Does this compound have any effect on human cells at all?

A3: While this compound does not directly activate the human STING pathway to induce a potent interferon response, some studies suggest it may act as a partial agonist or even an antagonist of human STING.[8][9] At high concentrations, it might interfere with the activation of human STING by other agonists.[8] However, for the purpose of inducing a strong, canonical STING-mediated immune response, this compound is considered inactive in human cells.

Q4: What are some alternative agonists I can use to activate the STING pathway in human cells?

A4: To activate the STING pathway in human cells, it is recommended to use agonists that are known to be effective for human STING. These include:

  • Cyclic dinucleotides (CDNs): The natural STING ligand 2'3'-cGAMP is a potent activator of both human and mouse STING. Other CDNs like c-di-AMP and c-di-GMP can also be used.[10][11]

  • Non-CDN small molecule agonists: Several synthetic small molecules have been developed that can activate human STING. Examples include diABZI and others currently in clinical development like SNX281, HG-381, and E-7766.[11][12][13]

Troubleshooting Guide: Assessing STING Pathway Activation

If you are experiencing issues with your STING pathway activation experiments, consider the following troubleshooting steps.

Issue 1: No downstream signaling (e.g., no phosphorylation of TBK1/IRF3, no IFN-β production) observed after agonist treatment.
Possible Cause Troubleshooting Step
Use of an inappropriate agonist for the cell type. Confirm that the STING agonist you are using is active in human cells. This compound (DMXAA) is not an appropriate agonist for human STING.[1][2][14] Use a known human STING agonist like 2'3'-cGAMP.
Low or absent STING expression in the cell line. Verify STING protein expression in your human cell line using Western blot. Some cell lines may have very low endogenous STING levels.[15]
Ineffective agonist delivery. For agonists like CDNs, which are charged molecules, efficient delivery into the cytoplasm is crucial. Consider using transfection reagents or electroporation to facilitate entry.
Degraded agonist. Ensure your STING agonist is stored correctly according to the manufacturer's instructions to prevent degradation.
Incorrect timing of sample collection. STING pathway activation is transient. Perform a time-course experiment to determine the optimal time point for observing downstream signaling events (e.g., TBK1/IRF3 phosphorylation typically peaks within a few hours).
Issues with downstream signaling components. Verify the expression and integrity of key downstream proteins like TBK1 and IRF3 in your cell line.
Issue 2: High background or constitutive STING activation.
Possible Cause Troubleshooting Step
Cellular stress or DNA damage. Ensure gentle cell handling and maintain optimal culture conditions to minimize stress-induced STING activation. Check for mycoplasma contamination, which can trigger innate immune pathways.
Presence of cytosolic DNA from transfection. If using plasmid transfection for other purposes, be aware that this can activate the cGAS-STING pathway. Use appropriate controls.
Gain-of-function mutations in STING. In some instances, cell lines may harbor mutations that lead to constitutive STING activation.[16][17] This is more common in the context of certain autoimmune diseases.

Comparative Activity of STING Agonists

AgonistTarget SpeciesBinding to Human STINGActivation of Human STING Pathway
This compound (DMXAA) Murine-specificNo[1][3]No[2][4]
2'3'-cGAMP Human and MurineYesYes[11]
c-di-AMP Human and MurineYesYes[11]
diABZI Human and MurineYesYes[11]

Experimental Protocols & Workflows

Protocol: Assessment of STING Pathway Activation by Western Blot

This protocol outlines the steps to assess the phosphorylation of TBK1 and IRF3, key markers of STING pathway activation.[18][19]

  • Cell Seeding: Plate your human cell line of choice (e.g., THP-1, HEK293T) in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Agonist Stimulation: Treat the cells with a known human STING agonist (e.g., 2'3'-cGAMP) at an appropriate concentration and for a predetermined time (e.g., 1-4 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow for Troubleshooting this compound Inactivity

G cluster_0 Initial Experiment cluster_1 Troubleshooting Steps cluster_2 Expected Outcomes & Conclusions start Treat human cell line with this compound (DMXAA) observe Observe lack of downstream STING signaling start->observe check_lit Step 1: Literature Review Confirm this compound is murine-specific observe->check_lit positive_control Step 2: Positive Control Treat with human STING agonist (e.g., 2'3'-cGAMP) check_lit->positive_control outcome_lit Literature confirms species specificity check_lit->outcome_lit check_sting Step 3: Check STING Expression Western Blot for total STING positive_control->check_sting outcome_pos Human agonist activates pathway (pTBK1/pIRF3 ↑) positive_control->outcome_pos outcome_sting STING protein is expressed check_sting->outcome_sting conclusion Conclusion: Lack of this compound activity is due to species-specific STING interaction. Experimental system is functional. outcome_pos->conclusion

Caption: Troubleshooting workflow for this compound inactivity.

Signaling Pathways

This compound (DMXAA) Signaling Pathway: Mouse vs. Human STING

G cluster_mouse Murine Cells cluster_human Human Cells dmxaa_m This compound (DMXAA) msting Mouse STING dmxaa_m->msting Binds & Activates tbk1_m TBK1 msting->tbk1_m Recruits & Activates irf3_m IRF3 tbk1_m->irf3_m Phosphorylates ifn_m Type I Interferon Production irf3_m->ifn_m Dimerizes, translocates & induces transcription dmxaa_h This compound (DMXAA) hsting Human STING dmxaa_h->hsting Fails to Bind no_signal No Downstream Signaling hsting->no_signal

Caption: this compound's species-specific STING activation.

Canonical STING Activation Pathway in Human Cells

G cluster_pathway Human STING Activation dna Cytosolic dsDNA cgas cGAS dna->cgas Binds cgamp 2'3'-cGAMP cgas->cgamp Synthesizes sting STING (on ER membrane) cgamp->sting Binds & Activates translocation STING translocation (ER to Golgi) sting->translocation tbk1 TBK1 translocation->tbk1 Recruits irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 nucleus Nucleus p_irf3->nucleus Dimerizes & Translocates ifn Type I Interferon Gene Expression nucleus->ifn

Caption: Canonical human cGAS-STING signaling pathway.

References

Technical Support Center: Managing Batch-to-Batch Variability of DMXAA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on handling the batch-to-batch variability of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a potent murine STING agonist. Consistent and reproducible experimental outcomes are critical, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate potential inconsistencies in your DMXAA batches.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in DMXAA?

Batch-to-batch variability in DMXAA can stem from several factors, primarily related to its chemical synthesis and handling:

  • Purity of Starting Materials: Impurities in the initial reagents used for DMXAA synthesis can lead to the formation of byproducts.

  • Reaction Conditions: Minor deviations in temperature, reaction time, or pressure during synthesis can alter the final product's purity and composition.

  • Purification Methods: Inconsistencies in purification techniques, such as crystallization or chromatography, can result in varying levels of residual solvents or synthetic intermediates in the final product.

  • Compound Stability: DMXAA can degrade over time if not stored correctly, leading to a decrease in potency and the emergence of degradation products.

Q2: My new batch of DMXAA is showing lower activity than the previous one. What should I do?

Inconsistent activity is a common issue. Here’s a step-by-step approach to troubleshoot this problem:

  • Verify Compound Identity and Purity: Before use, it is crucial to validate the identity and purity of the new batch. We recommend performing High-Performance Liquid Chromatography (HPLC) analysis.

  • Perform a Functional Validation Assay: Compare the biological activity of the new batch against a previously validated, well-performing batch. A dose-response experiment measuring IFN-β production in murine macrophages is a reliable method.

  • Check for Proper Solubilization: Ensure that the DMXAA is fully dissolved. DMXAA is typically dissolved in DMSO to create a stock solution. Incomplete solubilization can lead to inaccurate concentrations.

  • Review Experimental Setup: Double-check all other experimental parameters, including cell health, passage number, and reagent concentrations, to rule out other sources of variability.

Q3: Can impurities in a DMXAA batch affect my experimental results?

Yes, impurities can significantly impact your results in several ways:

  • Reduced Potency: If a significant portion of the batch consists of inactive impurities, the effective concentration of DMXAA will be lower than calculated, leading to a weaker biological response.

  • Off-Target Effects: Some impurities may have their own biological activities, potentially leading to unexpected or confounding results.

  • Toxicity: Certain impurities could be toxic to cells, affecting cell viability and influencing experimental outcomes.

Q4: How should I store DMXAA to ensure its stability?

For optimal stability, DMXAA should be stored as a solid at -20°C. If you have a DMSO stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store it at -80°C.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no IFN-β production 1. Inactive DMXAA batch.2. Incorrect DMXAA concentration.3. Poor cell health or low cell density.4. DMXAA not properly dissolved.1. Perform a functional validation assay (see protocol below).2. Verify the concentration of your stock solution.3. Check cell viability and ensure optimal seeding density.4. Ensure complete solubilization of DMXAA in DMSO before diluting in media.
High variability between replicates 1. Uneven cell seeding.2. Inconsistent DMXAA addition to wells.3. Cell culture contamination.1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and consistent pipetting techniques.3. Regularly check for contamination.
Unexpected cytotoxicity 1. High concentration of DMXAA.2. Presence of toxic impurities in the DMXAA batch.3. High concentration of DMSO in the final culture medium.1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Analyze the purity of the DMXAA batch using HPLC.3. Ensure the final DMSO concentration is below 0.5%.

Data Presentation

Table 1: Analytical and Functional Specifications for DMXAA Batches

Parameter Acceptance Criteria Method
Purity ≥98%HPLC
Identity Conforms to reference spectrumMass Spectrometry
Functional Activity (EC50 for IFN-β induction) Within 2-fold of the reference standardIn vitro STING activation assay

Table 2: Example Dose-Response of DMXAA on IFN-β Production in Murine Macrophages

DMXAA Concentration (µg/mL) IFN-β Production (pg/mL) (Mean ± SD)
0 (Vehicle Control)< 50
10500 ± 75
251500 ± 200
503500 ± 450
1005000 ± 600

Experimental Protocols

Protocol 1: HPLC Analysis of DMXAA Purity

This protocol provides a general method for determining the purity of a DMXAA batch.

Materials:

  • DMXAA sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of DMXAA in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the purity of DMXAA as the percentage of the main peak area relative to the total peak area.

Protocol 2: Functional Validation of DMXAA via IFN-β Induction in Murine Macrophages

This protocol describes a cell-based assay to determine the biological activity of a DMXAA batch.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DMXAA (new batch and a reference batch)

  • DMSO (for vehicle control)

  • ELISA kit for murine IFN-β

  • 96-well cell culture plates

Method:

  • Cell Seeding:

    • Seed murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours to allow cells to adhere.

  • DMXAA Preparation and Treatment:

    • Prepare a serial dilution of the new DMXAA batch and the reference batch in complete medium. A typical concentration range is 10-100 µg/mL.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add 100 µL of the DMXAA dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatants for IFN-β analysis.

  • IFN-β Quantification:

    • Measure the concentration of IFN-β in the supernatants using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the IFN-β concentration against the DMXAA concentration to generate dose-response curves for both batches.

    • Calculate the EC50 value for each batch and compare them. The EC50 of the new batch should be within a 2-fold difference of the reference batch.

Visualizations

DMXAA Signaling Pathway

DMXAA_Signaling_Pathway DMXAA DMXAA STING STING (murine) DMXAA->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Nucleus Nucleus IRF3->Nucleus Dimerizes & Translocates NFkB->Nucleus Translocates IFNb IFN-β Gene Transcription Nucleus->IFNb Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines

Caption: DMXAA activates murine STING, leading to downstream signaling and gene transcription.

Troubleshooting Workflow for DMXAA Batch Variability

DMXAA_Troubleshooting_Workflow Start Inconsistent Results with New DMXAA Batch Check_Purity Perform HPLC Analysis Start->Check_Purity Purity_OK Purity ≥98%? Check_Purity->Purity_OK Functional_Assay Perform Functional Validation (IFN-β Induction Assay) Purity_OK->Functional_Assay Yes New_Batch Obtain a New Batch of DMXAA Purity_OK->New_Batch No Activity_OK Activity Comparable to Reference Batch? Functional_Assay->Activity_OK Review_Experiment Review Experimental Parameters Activity_OK->Review_Experiment No Proceed Proceed with Experiments Activity_OK->Proceed Yes Review_Experiment->Start

Caption: A logical workflow to troubleshoot issues arising from DMXAA batch-to-batch variability.

Preventing precipitation of Vadimezan in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Vadimezan (DMXAA) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7][8][9] It is crucial to use fresh, high-purity, anhydrous DMSO, as the presence of water can significantly reduce the solubility of this compound.[2][3] For in vivo studies requiring different vehicle formulations, co-solvent systems are often employed.

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter solubility issues with this compound in DMSO, you can try the following troubleshooting steps:

  • Warming: Gently warm the solution in a water bath at 37°C or up to 60°C.[2][5][10] Avoid overheating, as it may degrade the compound.

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][3][10]

  • Vortexing: Thoroughly vortex the solution.[5]

  • Fresh DMSO: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can lead to lower solubility.[2][3]

Q3: What is the maximum concentration of this compound that can be achieved in DMSO?

A3: The reported solubility of this compound in DMSO varies slightly between suppliers, but it generally ranges from 4 mg/mL to 20 mM.[11] It is always recommended to consult the manufacturer's product data sheet for the specific lot you are using. To be safe, preparing a stock solution at a concentration slightly lower than the maximum reported solubility is advisable to prevent precipitation.

Q4: How should I store my this compound stock solution to prevent precipitation?

A4: To prevent precipitation and degradation, aliquot your this compound stock solution into single-use volumes and store them at -20°C or -80°C.[2][10] This practice minimizes repeated freeze-thaw cycles, which can cause the compound to come out of solution. Stock solutions in DMSO are generally stable for several months when stored properly.[4][5][7]

Q5: I observed precipitation in my this compound stock solution after storing it in the freezer. Can I still use it?

A5: If you observe precipitation after freezing, you can attempt to redissolve the compound by warming the vial to 37°C and vortexing or sonicating it.[5] However, it is critical to ensure the solution becomes completely clear before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.

Troubleshooting Guides

Issue: Precipitation observed upon dilution of DMSO stock into aqueous media.
  • Problem: this compound is poorly soluble in water.[3][11] Diluting a concentrated DMSO stock directly into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution immediately.

  • Solution:

    • Lower the final DMSO concentration: For cell-based assays, ensure the final concentration of DMSO is low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[5]

    • Use a co-solvent system for in vivo studies: For animal experiments, a common practice is to use a co-solvent system to maintain this compound's solubility. A typical formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][2][10]

    • Stepwise Dilution: When preparing working solutions, perform serial dilutions. It may also be beneficial to pre-warm the aqueous medium before adding the this compound stock solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/VehicleReported SolubilityNotes
DMSO1 mg/mL - 20 mMFresh, anhydrous DMSO is recommended. Warming and sonication can aid dissolution.[1][2][3][6][9][12]
DMF~14 mg/mL[9][12]
7.5% Sodium Bicarbonate~10 mg/mLRequires sonication and heating.[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 1 mg/mL (Clear Solution)A common vehicle for in vivo administration.[1][2][10]
DMF:PBS (pH 7.2) (1:1)~0.50 mg/mL[9][12]
WaterInsoluble[3][11]
EthanolInsoluble[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 282.29 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Vortex mixer

    • Water bath or heat block set to 37°C

    • Ultrasonic bath

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder using a calibrated scale. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.82 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.[5]

    • Vortex the solution again. If needed, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear.[1][3]

    • Once the this compound is completely dissolved, aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.[2]

Visualizations

experimental_workflow Troubleshooting this compound Precipitation cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting cluster_storage Storage & Use start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolved Completely Dissolved? vortex->check_dissolved warm Warm to 37°C check_dissolved->warm No aliquot Aliquot into Single-Use Vials check_dissolved->aliquot Yes sonicate Sonicate warm->sonicate check_dissolved2 Completely Dissolved? sonicate->check_dissolved2 check_dissolved2->aliquot Yes fail Precipitation Issue Persists: - Check DMSO quality - Prepare fresh solution check_dissolved2->fail No store Store at -20°C / -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for preparing and troubleshooting this compound stock solutions.

signaling_pathway Simplified this compound (DMXAA) Signaling in Murine Cells This compound This compound (DMXAA) sting Murine STING This compound->sting Binds & Activates human_sting Human STING This compound->human_sting tbk1 TBK1 sting->tbk1 Activates irf3 IRF3 tbk1->irf3 Phosphorylates & Activates ifn Type I Interferon (IFN-β) Production irf3->ifn no_effect No Activation human_sting->no_effect

Caption: this compound activates the STING pathway in murine but not human cells.

References

Technical Support Center: Mitigating Inflammatory Side Effects of Vadimezan (DMXAA) In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the murine STING agonist, Vadimezan (DMXAA), in vivo. Our goal is to help you anticipate and mitigate the inflammatory side effects associated with this compound, ensuring the robustness and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced inflammation?

A1: this compound is a potent agonist of the murine Stimulator of Interferon Genes (STING) protein.[1] Activation of the STING pathway in immune cells, such as macrophages, leads to the downstream activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[2][3][4][5][6][7] This dual activation results in the rapid production and release of a broad range of pro-inflammatory cytokines and chemokines, including Type I Interferons (IFN-α/β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various chemokines like MCP-1 and IP-10.[2][8][9][10][11] This "cytokine storm" is responsible for the observed inflammatory side effects.

Q2: What are the typical signs of this compound-induced toxicity in mice?

A2: High doses of this compound (typically ≥30 mg/kg) can lead to acute toxicity.[12] Researchers should monitor mice closely for signs of distress, which may include lethargy, ruffled fur, hunched posture, weight loss, and hypothermia. In severe cases, high doses can be lethal.[12] These clinical signs are manifestations of the systemic inflammatory response triggered by the cytokine release.

Q3: Is this compound active in human cells or humanized mouse models?

A3: No, this compound is a murine-specific STING agonist and does not activate human STING.[1][2] This species-specificity is a critical consideration in experimental design and is the primary reason for its failure in human clinical trials.[2][10][11] Therefore, this compound is not an appropriate tool for studying STING activation in humanized mouse models that possess a human STING pathway.

Q4: What are the recommended mouse strains for studying this compound's effects?

A4: Common inbred mouse strains such as C57BL/6 and BALB/c are frequently used in studies with this compound.[13][14][15][16][17] It is important to note that different mouse strains can exhibit varied immune responses, including differences in the magnitude and profile of cytokine production.[13][14][15][16][17] Therefore, the choice of strain should be consistent within a study, and the baseline immune phenotype of the chosen strain should be considered when interpreting results.

Q5: How can I measure the inflammatory response to this compound in my mouse model?

A5: The inflammatory response can be quantified by measuring cytokine levels in serum or plasma. Blood samples can be collected at various time points after this compound administration. Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying specific cytokines such as TNF-α, IL-6, and IFN-β.[8][18][19] Multiplex assays can also be used to measure a broader panel of cytokines simultaneously.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality or severe toxicity observed at standard doses (e.g., 25 mg/kg). 1. Incorrect dose calculation or preparation.2. Enhanced sensitivity of the specific mouse strain or tumor model.3. Underlying health issues in the animal colony.1. Double-check all calculations and ensure proper dissolution of this compound.2. Perform a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model. Consider starting with a lower dose (e.g., 15-20 mg/kg).3. Consult with veterinary staff to rule out any underlying health problems in the colony.
High variability in inflammatory response between animals. 1. Inconsistent this compound administration (e.g., intraperitoneal vs. subcutaneous injection).2. Biological variability within the mouse cohort.3. Differences in tumor size or burden at the time of treatment.1. Ensure consistent and accurate administration of the compound for all animals.2. Increase the number of animals per group to improve statistical power.3. Start treatment when tumors have reached a consistent and pre-defined size.
Anti-inflammatory treatment does not reduce cytokine levels or improve survival. 1. Suboptimal dose of the anti-inflammatory agent.2. Incorrect timing of the anti-inflammatory treatment relative to this compound administration.3. The specific inflammatory pathway targeted by the agent is not the primary driver of toxicity in your model.1. Consult the literature for effective dose ranges of the chosen anti-inflammatory drug (e.g., dexamethasone at 5 mg/kg).[19] Consider a dose-response study for the mitigating agent.2. Administer the anti-inflammatory agent shortly before or concurrently with this compound. Rapid intervention is crucial.[20]3. Consider a different class of anti-inflammatory agent (e.g., if a corticosteroid fails, consider an IL-6 receptor antagonist like tocilizumab).
This compound's anti-tumor efficacy is diminished with the co-administration of an anti-inflammatory agent. 1. The anti-inflammatory agent is suppressing the necessary immune-mediated anti-tumor effects of this compound.2. The dose of the anti-inflammatory agent is too high or the duration of treatment is too long.1. This is a known risk. The inflammatory response is linked to this compound's therapeutic effect.[2]2. Titrate the dose of the anti-inflammatory agent to find a balance between mitigating toxicity and preserving anti-tumor efficacy.3. Consider local (intratumoral) delivery of this compound to concentrate its effects and potentially reduce systemic inflammation.[12]

Quantitative Data Summary

Table 1: this compound Dosage and Observed Effects in Mice

Dosage (mg/kg) Route of Administration Observed Effects Reference
20i.p.Upregulation of STING expression.[1]
25i.p.Reduced tumor volume in a melanoma model.[21]
25i.p.Tumor regression without overt toxicity.[12]
27.5i.p.Significant delay in glioblastoma xenograft growth.[9]
30i.p.Toxic after the first injection.[12]
30i.p.Used for imaging studies of vascular effects.[22]

Table 2: Effect of Dexamethasone on LPS-Induced Cytokine Production in Mice (as a model for this compound-induced inflammation)

Treatment Group Serum TNF-α (pg/mL) Serum IL-6 (ng/mL) Reference
Normal Control5.42 ± 2.35Undetectable[19]
LPS-Challenged408.83 ± 18.3291.27 ± 8.56[19]
LPS + Dexamethasone (5 mg/kg)134.41 ± 15.8322.08 ± 4.34[19]

Data are presented as mean ± standard error.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

Materials:

  • This compound (DMXAA)

  • Sterile Phosphate-Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO) and appropriate vehicle (e.g., corn oil)

  • Syringes and needles for injection (e.g., 27-gauge)

  • Experimental mice (e.g., C57BL/6 or BALB/c) bearing subcutaneous tumors.

Procedure:

  • Preparation of this compound Solution: this compound is often supplied as a sodium salt, which is soluble in PBS.[12] Alternatively, it can be dissolved in DMSO and then diluted in a suitable vehicle for intraperitoneal (i.p.) injection. A typical final concentration for a 25 mg/kg dose in a 20g mouse would be 2.5 mg/mL if injecting 200 µL. Prepare the solution fresh for each experiment.

  • Animal Dosing: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 20-25 mg/kg).[1][12][21] Ensure accurate dosing based on individual animal body weights.

  • Monitoring: Closely monitor the animals for signs of toxicity as described in the troubleshooting guide. Record body weight and tumor measurements at regular intervals.

Protocol 2: Mitigation of this compound-Induced Inflammation with Dexamethasone

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Dexamethasone solution (e.g., 1 mg/mL in sterile saline)

  • Syringes and needles for injection.

Procedure:

  • Dexamethasone Administration: Administer dexamethasone at a dose of 5 mg/kg via subcutaneous or intraperitoneal injection.[19]

  • Timing of Administration: For optimal mitigation of the cytokine storm, administer dexamethasone either simultaneously with or within 30 minutes prior to the administration of this compound.[20]

  • This compound Administration: Administer this compound as described in Protocol 1.

  • Monitoring: Monitor animals for both toxicity and anti-tumor response. Be aware that dexamethasone may impact the therapeutic efficacy of this compound.

Protocol 3: Measurement of Serum Cytokines by ELISA

Materials:

  • Blood collection supplies (e.g., microtainer tubes)

  • Centrifuge

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IFN-β.[8][18][23]

Procedure:

  • Sample Collection: Collect blood samples via a suitable method (e.g., submandibular or retro-orbital bleed) at desired time points post-Vadimezan injection (e.g., 2, 6, and 24 hours).

  • Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C. Collect the serum (supernatant) and store at -80°C until analysis.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific kit being used.[8][18] Briefly, this will involve adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.

Visualizations

Signaling Pathway

Vadimezan_STING_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (DMXAA) STING mSTING (on ER) This compound->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IKK IKK TBK1->IKK activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB IKK->NFkB activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Gene_Expression Gene Transcription pIRF3->Gene_Expression translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB->Gene_Expression translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokines induces IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->IFN induces Mitigation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_monitoring Monitoring & Analysis Tumor_Implantation Implant tumor cells in mice Tumor_Growth Allow tumors to reach a defined size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: This compound only Randomization->Group2 Group3 Group 3: This compound + Dexamethasone Randomization->Group3 Administer_Vadim Administer this compound (or vehicle) Group1->Administer_Vadim Group2->Administer_Vadim Administer_Dex Administer Dexamethasone (or vehicle) Group3->Administer_Dex Administer_Dex->Administer_Vadim ~30 min later Monitor_Toxicity Monitor for toxicity (weight, clinical signs) Administer_Vadim->Monitor_Toxicity Measure_Tumor Measure tumor volume Administer_Vadim->Measure_Tumor Blood_Collection Collect blood at 2, 6, 24h post-treatment Administer_Vadim->Blood_Collection Endpoint Endpoint analysis Monitor_Toxicity->Endpoint Measure_Tumor->Endpoint Cytokine_Analysis Analyze serum cytokines (ELISA) Blood_Collection->Cytokine_Analysis Cytokine_Analysis->Endpoint

References

Technical Support Center: DMXAA Dosing and Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist DMXAA in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DMXAA in mice?

A1: DMXAA functions as a vascular disrupting agent (VDA) and an immune modulator in mice.[1][2] It directly binds to and activates the murine, but not human, Stimulator of Interferon Genes (STING) protein.[3][4] This activation of the STING signaling pathway leads to the activation of TBK1 and IRF3, resulting in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] The signaling cascade also activates NF-κB, which contributes to the transcription of various cytokine genes.[3] This immune activation, coupled with the disruption of tumor vasculature, leads to hemorrhagic necrosis of tumors and can stimulate an anti-tumor immune response.[1][3]

Q2: Why are the effects of DMXAA observed in mice not replicated in humans?

A2: The discrepancy in DMXAA activity between mice and humans is due to its species-specific interaction with the STING protein. DMXAA directly binds to murine STING but fails to effectively engage and activate human STING.[3][4][5] This lack of activation in human cells prevents the initiation of the downstream signaling cascade that is responsible for the anti-tumor effects seen in mice.[3] A single amino acid difference in the STING protein is responsible for this species-specific activity.[4]

Q3: What is a typical dose range for DMXAA in mice and what is the Maximum Tolerated Dose (MTD)?

A3: The effective dose of DMXAA in mice can vary depending on the tumor model, administration route, and treatment schedule. Doses in published studies range from 6.25 mg/kg to 30 mg/kg.[6] The maximum tolerated dose (MTD) for a single intraperitoneal (i.p.) injection in mice is generally reported to be between 25 mg/kg and 30 mg/kg.[6][7][8] Doses of 25 mg/kg have been used effectively, but toxicity has been observed at 30 mg/kg, especially with repeated administration.[6][8]

Troubleshooting Guide

Issue 1: Inconsistent anti-tumor efficacy with DMXAA treatment.

  • Possible Cause 1: Suboptimal Dosing or Schedule.

    • Solution: The anti-tumor activity of DMXAA is highly dependent on the dose and schedule.[9] A steep dose-response curve has been observed, suggesting that a threshold concentration in the tumor tissue is critical for efficacy.[9] Consider a pharmacokinetically guided schedule, such as a loading dose followed by supplementary doses, to maintain an effective concentration at the tumor site.[9] For example, a successful regimen involved a loading dose of 25 mg/kg i.p. followed by 5 mg/kg at 4 and 8 hours.[9]

  • Possible Cause 2: Inappropriate Administration Route.

    • Solution: The route of administration can significantly impact efficacy and toxicity. Intratumoral (i.t.) delivery can be more effective and less toxic than systemic routes like intravenous (i.v.) or intraperitoneal (i.p.).[6][8] A study on murine mesothelioma found that three i.t. doses of 25 mg/kg every 9 days resulted in 100% cure rates for both small and large tumors.[6][8]

  • Possible Cause 3: DMXAA Formulation and Stability.

    • Solution: DMXAA has limited solubility in aqueous solutions.[10] Ensure proper solubilization, as precipitation can lead to inconsistent dosing. DMXAA is often dissolved in a sodium bicarbonate solution or DMSO.[11][12] It is recommended to prepare fresh solutions for each experiment and not to store aqueous solutions for more than a day.[10]

Issue 2: Unexpected toxicity or adverse effects in treated animals.

  • Possible Cause 1: Exceeding the Maximum Tolerated Dose (MTD).

    • Solution: The MTD for DMXAA in mice is approximately 25-30 mg/kg for a single dose.[6][7][8] Toxicity can be dose-dependent and cumulative with repeated dosing.[6] If toxicity is observed, consider reducing the dose or increasing the interval between treatments.

  • Possible Cause 2: Combination Therapy Interactions.

    • Solution: Combining DMXAA with other therapies, such as immunotherapy, requires careful consideration of dosing and timing. In some cases, combination therapies can lead to increased toxicity and reduced efficacy.[6][8] For instance, combining DMXAA with an agonist anti-CD40 antibody or IL-2 has been shown to reduce its anti-tumor effect.[6][8]

Data Presentation

Table 1: DMXAA Dosage and Administration Routes in Murine Studies

Dose (mg/kg) Administration Route Tumor Model Key Findings Reference
6.25 - 30Intraperitoneal (i.p.)AE17 MesotheliomaDose-dependent anti-tumor effect; 30 mg/kg showed toxicity.[6]
25Intratumoral (i.t.)AE17 Mesothelioma3 doses every 9 days led to 100% cure rate.[6][8]
18Intraperitoneal (i.p.)EG7 ThymomaInduced dendritic cell activation and increased antigen-specific CD8+ T cells.[2]
15 - 21Not specifiedNot specifiedDose-dependent reduction in tumor energetics.[7]
25Intraperitoneal (i.p.)344SQ-ELuc NSCLCCaused massive hemorrhagic necrosis in subcutaneous tumors.[13]
25 (loading) + 5 (supplementary)Intraperitoneal (i.p.)Colon 38100% cure rate with pharmacokinetically guided schedule.[9]
30 (loading) + 15 (supplementary)OralColon 3890% cure rate with pharmacokinetically guided oral schedule.[9]

Table 2: DMXAA Solubility

Solvent Concentration Notes Reference
DMSO20 mM[14]
DMSO10 mg/mL[4]
DMSO1 mg/mL[10]
Dimethyl formamide (DMF)14 mg/mL[10]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLFor aqueous solutions, first dissolve in DMF then dilute.[10]
7.5% Sodium Bicarbonate10 mg/mLUsed for preparing stocks for in vivo studies.[11][12]

Experimental Protocols

Protocol 1: Preparation and Administration of DMXAA for In Vivo Studies

  • Preparation of DMXAA Solution:

    • DMXAA sodium salt can be dissolved directly in PBS for each experiment.[6]

    • Alternatively, DMXAA can be prepared at a stock concentration of 10 mg/mL in 7.5% sodium bicarbonate and stored frozen at -20°C.[12]

    • For administration, the stock solution is thawed and diluted to the desired final concentration in sterile saline.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administer the DMXAA solution in a volume of 200-500 µL.[2][12]

    • Intratumoral (i.t.) Injection: Inject the desired dose directly into the tumor mass. The volume will depend on the tumor size.

    • Oral Administration: A loading dose followed by supplementary doses can be administered via gavage.[9]

Protocol 2: Assessment of In Vivo Anti-Tumor Efficacy

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., AE17, Colon 38) into the flank of mice.[6][9]

  • Treatment Initiation: Begin DMXAA treatment when tumors reach a palpable size (e.g., >40 mm²).[6]

  • Monitoring:

    • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

    • Monitor animal body weight and overall health for signs of toxicity.

    • Observe survival over a defined period (e.g., >5 months).[6]

  • Re-challenge: In tumor-free mice, re-implant tumor cells to assess for the development of protective immunological memory.[6][8]

Visualizations

DMXAA_Signaling_Pathway DMXAA DMXAA STING Murine STING DMXAA->STING Binds & Activates TBK1 TBK1 STING->TBK1 Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I IFN Production (e.g., IFN-β) IRF3->Type_I_IFN Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines DMXAA_Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation DMXAA Formulation (e.g., in Sodium Bicarbonate) Dosing DMXAA Administration (i.p. or i.t.) Formulation->Dosing Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Allow Tumor Growth (e.g., to >40 mm²) Tumor_Implantation->Tumor_Growth Tumor_Growth->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Monitoring Toxicity Monitoring (Body Weight, etc.) Dosing->Toxicity_Monitoring Survival_Analysis Long-term Survival Dosing->Survival_Analysis Rechallenge Tumor Re-challenge Survival_Analysis->Rechallenge

References

Validation & Comparative

A Comparative Guide to the Efficacy of STING Agonists: Vadimezan vs. Newer Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby activating an anti-tumor immune response. This guide provides a detailed comparison of the first-generation STING agonist, Vadimezan (DMXAA), with newer alternatives, supported by experimental data, detailed methodologies, and visual pathway diagrams.

Executive Summary

This compound (5,6-dimethylxanthenone-4-acetic acid or DMXAA) initially showed potent anti-tumor activity in preclinical murine models, functioning as a vascular-disrupting agent and an immune stimulant.[1][2][3][4] However, its journey to the clinic was halted due to a critical species-specific limitation: this compound activates the murine STING protein but fails to bind to or signal through human STING.[1][2] This discovery led to the failure of this compound in human clinical trials and spurred the development of new classes of STING agonists with activity against the human protein.[1][5] This guide will compare the efficacy of this compound with these newer agents, which include cyclic dinucleotides (CDNs) and other small molecules.

Comparative Efficacy of STING Agonists

The primary differentiator between this compound and other STING agonists is its species selectivity. While this compound's effects are potent in mouse models, its inefficacy in humans renders it unsuitable for clinical use. Newer STING agonists have been specifically designed to activate human STING variants, showing promise in ongoing preclinical and clinical investigations.[5][6][7]

Quantitative In Vitro and In Vivo Data

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of this compound and other STING agonists.

Table 1: In Vitro Activity of STING Agonists

AgonistAgonist TypeTarget SpeciesCell LineAssayReadoutEffective Concentration (EC50/IC50)Reference
This compound (DMXAA) XanthenoneMurineMurine Macrophages (RAW 264.7)IFN-β InductionELISA~50 µM for significant IRG1 induction[4]
This compound (DMXAA) XanthenoneHumanHuman STING-expressing 293T cellsSTING-dependent signalingLuciferase Reporter AssayNo activity[1]
ADU-S100 (MIW815) Cyclic Dinucleotide (CDN)Human & MurineTHP-1 (human monocytic)IFN-β SecretionELISA10.5 µM (for a similar CDN analog)[8]
E7766 Macrocycle-BridgedHuman & MurineHuman PBMCsIFN-β InductionNot Specified0.15-0.79 µM (across 7 human STING genotypes)[9][10]
Reference CDN Cyclic Dinucleotide (CDN)HumanHuman PBMCsIFN-β InductionNot Specified1.88 µM to >50 µM (variable across genotypes)[9]

Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists

AgonistTumor ModelHost SpeciesDosingOutcomeReference
This compound (DMXAA) Mouse mesothelioma (AE17)C57BL/6J Mice25 mg/kg, intraperitoneally2/4 mice cured with long-term survival[3]
ADU-S100 (MIW815) Murine colon carcinoma (CT26)MiceIntratumoral injection13% complete regression in injected and non-injected tumors[5]
BMS-986301 Murine colon carcinoma (CT26) & MC38MiceIntratumoral injection>90% complete regression in injected and non-injected tumors[5][6]
E7766 Murine colon carcinoma (CT26) with liver metastasesMiceSingle intratumoral injection90% of animals cured with no recurrence for over 8 months[6][9][10]
3'3' cGAMP Murine prostate cancer (MycCaP)FVB Mice3 intratumoral injections50% response rate in injected tumors[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for assessing STING agonist efficacy.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active, phosphorylated) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes (e.g., IFNB1) pIRF3->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3->Cytokine_genes induces transcription Type I IFN Production Type I IFN Production IFN_genes->Type I IFN Production Cytokine Production Cytokine Production Cytokine_genes->Cytokine Production STING_agonist STING Agonist (e.g., this compound, cGAMP) STING_agonist->STING_inactive

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_vitro Seed Immune Cells (e.g., THP-1, PBMCs) treat Treat with STING Agonist (Dose-Response) start_vitro->treat incubate Incubate (e.g., 24 hours) treat->incubate supernatant Collect Supernatant incubate->supernatant cell_lysate Prepare Cell Lysate incubate->cell_lysate elisa Measure Cytokines (IFN-β) by ELISA supernatant->elisa western Analyze Protein Phosphorylation (p-STING, p-IRF3) by Western Blot cell_lysate->western start_vivo Implant Tumor Cells in Syngeneic Mice tumor_growth Allow Tumors to Establish start_vivo->tumor_growth administer Administer STING Agonist (e.g., Intratumorally) tumor_growth->administer monitor Monitor Tumor Volume and Survival administer->monitor analyze_tme Analyze Tumor Microenvironment (e.g., T-cell infiltration) monitor->analyze_tme

Caption: General experimental workflow for STING agonist evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the comparison of STING agonists.

In Vitro STING Activation Assay

Objective: To determine the potency of a STING agonist in inducing a type I interferon response in vitro.

Cell Lines:

  • Human peripheral blood mononuclear cells (PBMCs)

  • THP-1 human monocytic cells (ATCC TIB-202)

  • Murine macrophage cells (RAW 264.7)

Methodology:

  • Cell Seeding: Plate cells (e.g., THP-1) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare a stock solution of the STING agonist in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.[12]

  • Treatment: Treat the cells with the STING agonist over a range of concentrations.[8]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[8][12]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[12]

  • Cytokine Quantification: Measure the concentration of IFN-β in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.[8][12]

  • Data Analysis: Plot the IFN-β concentration against the agonist concentration and determine the EC50 value.

In Vivo Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.

Animal Model:

  • BALB/c or C57BL/6 mice.

  • Tumor cell lines syngeneic to the mouse strain (e.g., CT26 colon carcinoma for BALB/c, B16F10 melanoma for C57BL/6).

Methodology:

  • Tumor Inoculation: Subcutaneously inject tumor cells (e.g., 5 x 10^5 CT26 cells) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[11]

  • Treatment Administration: Administer the STING agonist. For compounds like ADU-S100 and E7766, this is often done via intratumoral injection.[5][6][11] this compound has been administered intraperitoneally.[3]

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration to assess long-term survival.

  • Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., CD8+ T-cell infiltration) by flow cytometry or immunohistochemistry.[13]

Conclusion

This compound, while a potent activator of murine STING and a valuable tool for preclinical research in mice, is not a viable therapeutic for humans due to its species-specific activity. The field has since advanced with the development of a diverse pipeline of STING agonists, including cyclic dinucleotides and novel small molecules, that effectively activate human STING.

Comparative data, particularly from preclinical models, suggests that newer agents like E7766 and BMS-986301 may offer superior anti-tumor efficacy compared to earlier CDNs such as ADU-S100.[5][6] The choice of a STING agonist for therapeutic development will depend on a variety of factors including potency across human STING genotypes, pharmacokinetic properties, and the safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these promising immunotherapeutic agents.

References

A Comparative Analysis of DMXAA and Combretastatin A4 as Vascular Disrupting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-cancer therapies, vascular disrupting agents (VDAs) represent a promising strategy by targeting the established tumor vasculature, leading to a rapid and selective shutdown of blood flow, causing extensive tumor necrosis. This guide provides a detailed comparison of two prominent VDAs: 5,6-dimethylxanthenone-4-acetic acid (DMXAA) and combretastatin A4 (CA4), focusing on their mechanisms of action, preclinical efficacy, and the experimental data that underpins our understanding of these agents.

At a Glance: Key Differences

FeatureDMXAA (Vadimezan, ASA404)Combretastatin A4 (CA4)
Primary Mechanism Indirectly acts on tumor vasculature by activating the STING (Stimulator of Interferator of Interferon Genes) pathway in host immune and endothelial cells, leading to cytokine release and immune-mediated vascular disruption.[1][2]Directly targets endothelial cells by inhibiting tubulin polymerization, leading to cytoskeletal collapse, cell shape changes, and disruption of cell-cell junctions.[3][4]
Molecular Target Murine STING protein.[2] Note: Ineffective against human STING, which led to clinical trial failures.[5]The colchicine-binding site on β-tubulin.[4][6]
Mode of Action Immune-mediated, cytokine-driven vascular disruption; induction of hemorrhagic necrosis.[5][7][8]Direct cytotoxic effect on endothelial cells, leading to vascular collapse and ischemic necrosis.[3][9]
Clinical Status Failed in Phase III clinical trials due to lack of efficacy in humans.[5]Prodrug form (Combretastatin A4 Phosphate, CA4P, or fosbretabulin) has undergone numerous clinical trials, often in combination with other therapies.[10][11]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between DMXAA and combretastatin A4 lies in their distinct molecular mechanisms for disrupting tumor vasculature.

DMXAA: An Immuno-Vascular Disruptor

DMXAA's antivascular effects are not a direct action on endothelial cells but are instead mediated by the host's innate immune system. In murine models, DMXAA binds to and activates the STING protein, primarily in macrophages and endothelial cells.[1][2] This activation triggers a signaling cascade involving TBK1 and IRF3, leading to the production of Type I interferons and a variety of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and various interleukins.[2][5][8] This cytokine storm leads to an acute inflammatory response within the tumor microenvironment, resulting in endothelial cell apoptosis, vascular collapse, and hemorrhagic necrosis.[5][7][8] It is this reliance on the murine STING protein that explains its potent preclinical activity in mice and its disappointing failure in human clinical trials, as human STING is not activated by DMXAA.[2][5]

DMXAA_Pathway DMXAA DMXAA STING Murine STING DMXAA->STING TBK1 TBK1 STING->TBK1 NFkB NF-κB STING->NFkB IRF3 IRF3 TBK1->IRF3 Cytokines Cytokines & Chemokines (TNF-α, IFN-β, IL-6) IRF3->Cytokines NFkB->Cytokines Vascular_Disruption Vascular Disruption & Tumor Necrosis Cytokines->Vascular_Disruption

DMXAA Signaling Pathway

Combretastatin A4: A Direct Hit on the Endothelial Cytoskeleton

In contrast to DMXAA's indirect approach, combretastatin A4 acts directly on the endothelial cells lining the tumor blood vessels.[3] A potent inhibitor of tubulin polymerization, CA4 binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[4][6] Microtubules are critical for maintaining the structural integrity and shape of endothelial cells. Their disruption leads to a rapid change in cell morphology, from flattened to spherical, which physically obstructs the vascular lumen.[3][9] Furthermore, the cytoskeletal collapse disrupts VE-cadherin-mediated cell-cell junctions, increasing vascular permeability.[3][9] This combination of luminal occlusion and increased permeability leads to a rapid shutdown of blood flow, ischemia, and subsequent tumor necrosis.[9]

CA4_Pathway CA4 Combretastatin A4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization inhibition Cytoskeletal_Collapse Cytoskeletal Collapse Microtubule_Depolymerization->Cytoskeletal_Collapse Cell_Rounding Endothelial Cell Rounding Cytoskeletal_Collapse->Cell_Rounding Junction_Disruption VE-Cadherin Junction Disruption Cytoskeletal_Collapse->Junction_Disruption Vascular_Occlusion Vascular Occlusion Cell_Rounding->Vascular_Occlusion Increased_Permeability Increased Permeability Junction_Disruption->Increased_Permeability Vascular_Shutdown Vascular Shutdown & Tumor Necrosis Vascular_Occlusion->Vascular_Shutdown Increased_Permeability->Vascular_Shutdown

Combretastatin A4 Signaling Pathway

Comparative Efficacy: Insights from Preclinical Data

Direct comparative studies in murine models have provided valuable insights into the differential effects of DMXAA and combretastatin A4.

Impact on Tumor Blood Perfusion

Studies measuring the reduction in tumor blood flow have shown that both agents are potent vascular disrupting agents, though with different kinetics.

Drug and DoseTumor ModelTime Post-TreatmentReduction in Tumor PerfusionReference
DMXAA (25 mg/kg)C3H mouse mammary carcinoma6 hours79%[2]
CA4DP (250 mg/kg)C3H mouse mammary carcinoma1 hour66% (to 34% of control)[2]
CA4DP (250 mg/kg)C3H mouse mammary carcinoma6 hoursMaintained at reduced level[2]
DMXAA (25 mg/kg)C3H mouse mammary carcinoma24 hoursNo recovery observed[2]
CA4DP (250 mg/kg)C3H mouse mammary carcinoma24 hoursReturned to control levels[2]

A key finding is the sustained effect of DMXAA on tumor perfusion at 24 hours, whereas the effect of CA4DP was more transient, with perfusion returning to control levels within the same timeframe.[2]

Effects on Tumor Bioenergetics and Metabolism

Magnetic Resonance Spectroscopy (MRS) has been employed to non-invasively assess the metabolic consequences of vascular shutdown induced by these agents.

Drug and DoseTumor ModelTime Post-TreatmentKey Metabolic ChangesReference
DMXAA (15 mg/kg)HT29 colon carcinoma6 hoursSignificant decrease in β-NTP/Pi (P < 0.001)[1][12]
DMXAA (21 mg/kg)HT29 colon carcinoma6 hoursSignificant decrease in β-NTP/Pi (P < 0.01)[1][12]
DMXAA (21 mg/kg)HT29 colon carcinoma24 hoursSignificant decrease in total choline (P < 0.05)[1][12]
CA4PLS174T colon adenocarcinomaUp to 3 hoursIncreased Pi/NTP ratio[13]
DMXAALS174T colon adenocarcinomaUp to 3 hoursIncreased Pi/NTP ratio[13]
CA4PHT29 colon adenocarcinomaUp to 3 hoursNo significant effect on Pi/NTP ratio[13]
DMXAAHT29 colon adenocarcinomaUp to 3 hoursPerfusion reduced and Pi/NTP ratio increased[13]

These studies demonstrate that both drugs can induce a significant decrease in tumor bioenergetic status, consistent with their vascular disrupting activity.[1][12][13] However, the sensitivity of different tumor models to each agent can vary, as seen in the differential response of HT29 tumors to CA4P and DMXAA.[13]

Experimental Protocols

The following outlines a typical experimental workflow for the in vivo comparison of vascular disrupting agents.

Experimental_Workflow cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 In Vivo Analysis cluster_3 Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation (e.g., C3H mammary carcinoma, HT29 xenograft) Tumor_Growth Tumor Growth to Pre-determined Size Tumor_Implantation->Tumor_Growth Control Control Group (Vehicle/Saline) DMXAA_Group DMXAA Group (e.g., 25 mg/kg i.p.) CA4_Group CA4P Group (e.g., 250 mg/kg i.p.) MRI_MRS MRI/MRS Imaging (Baseline and Post-Treatment) Control->MRI_MRS DMXAA_Group->MRI_MRS CA4_Group->MRI_MRS Perfusion_Measurement Blood Perfusion Measurement (e.g., 86RbCl extraction, DCE-MRI) MRI_MRS->Perfusion_Measurement Tissue_Harvest Tumor and Tissue Harvest Perfusion_Measurement->Tissue_Harvest Histology Histological Analysis (Necrosis Assessment) Tissue_Harvest->Histology HPLC HPLC Analysis (Drug Concentration) Tissue_Harvest->HPLC

In Vivo VDA Comparison Workflow
Tumor Blood Perfusion Measurement (86RbCl Extraction Technique)

  • Animal Model: C3H mice bearing mammary carcinomas are commonly used.

  • Drug Administration: DMXAA (e.g., 25 mg/kg) or CA4DP (e.g., 250 mg/kg) is administered intraperitoneally (i.p.).

  • Tracer Injection: At specified time points post-treatment (e.g., 1, 6, 24 hours), a solution of 86RbCl is injected intravenously.

  • Tissue Harvest: One minute after tracer injection, mice are euthanized, and tumors and other organs of interest are excised and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: Tumor perfusion is calculated relative to a reference tissue or as a percentage of the control group.

Tumor Bioenergetics and Perfusion (MRI and MRS)
  • Animal Model: Mice (e.g., SCID mice) with xenograft tumors (e.g., HT29, LS174T) are used.

  • Imaging Setup: Anesthetized mice are placed in a high-field magnetic resonance scanner.

  • Baseline Scans: Pre-treatment 31P MRS and/or dynamic contrast-enhanced MRI (DCE-MRI) scans are acquired to establish baseline metabolic and perfusion parameters.

  • Drug Administration: The VDA is administered (e.g., i.p.) while the animal remains in the scanner or is temporarily removed.

  • Post-Treatment Scans: Serial scans are acquired at various time points post-injection to monitor changes in bioenergetic ratios (e.g., β-NTP/Pi) and perfusion parameters (e.g., Ktrans).

  • Data Analysis: Spectroscopic and imaging data are processed to quantify changes in tumor metabolism and blood flow over time.

Conclusion

DMXAA and combretastatin A4, while both classified as vascular disrupting agents, operate through fundamentally different mechanisms. Combretastatin A4's direct action on endothelial tubulin has made it a durable candidate for clinical development, particularly its prodrug form, CA4P. DMXAA, on the other hand, serves as a powerful research tool, illustrating the potential of STING agonists in cancer therapy, despite its species-specific limitations. The preclinical comparative data highlights the nuances in their efficacy, with differences in the onset and duration of their vascular disrupting effects. For researchers in drug development, the distinct pathways targeted by these two agents offer different opportunities and challenges for the design of novel anti-cancer therapies. Understanding these differences is crucial for the rational design of combination therapies and for the development of the next generation of vascular-targeting drugs.

References

Validating the Anti-Tumor Efficacy of Vadimezan (DMXAA) in Syngeneic Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-tumor effects of Vadimezan (DMXAA), a potent murine STING (Stimulator of Interferon Genes) agonist, in syngeneic mouse models. We present a comparative analysis of its mechanism of action, experimental data supporting its efficacy, and detailed protocols for key validation experiments. This document is intended to serve as a practical resource for researchers investigating STING pathway activation and developing novel cancer immunotherapies.

Introduction to this compound (DMXAA)

This compound, also known as DMXAA (5,6-dimethylxanthenone-4-acetic acid), is a small-molecule agent initially developed as a vascular disrupting agent (VDA).[1] Subsequent research revealed its potent anti-tumor effects are largely mediated through the activation of the STING pathway in murine models.[2][3] It is crucial to note that this compound is a murine-specific STING agonist and does not activate the human STING protein, a key factor in its clinical trial outcomes.[2][3] In mice, this compound has demonstrated significant anti-tumor activity across a range of syngeneic models, making it a valuable tool for preclinical cancer immunology research.[3]

The anti-tumor activity of this compound is multifaceted, involving:

  • Vascular Disruption: this compound induces apoptosis in tumor endothelial cells, leading to a rapid shutdown of blood flow within the tumor, causing hemorrhagic necrosis.[1][4]

  • Innate Immune Activation: As a STING agonist, this compound triggers the production of type I interferons (IFN-β) and a cascade of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and various chemokines that recruit immune cells to the tumor microenvironment.[1][2][3]

  • Adaptive Immune Response: The innate immune activation primes a robust anti-tumor adaptive immune response, characterized by the infiltration and activation of CD8+ cytotoxic T lymphocytes and natural killer (NK) cells.[5]

Comparative Efficacy of this compound in Syngeneic Models

The efficacy of this compound has been demonstrated in various syngeneic tumor models. The tables below summarize key quantitative data from representative studies.

Table 1: Tumor Growth Inhibition and Survival in this compound-Treated Mice
Syngeneic ModelCancer TypeTreatment RegimenTumor Growth InhibitionSurvival BenefitReference
CT26Colon Carcinoma30 mg/kg DMXAA, single i.p. doseSignificant tumor growth delaySignificant increase in survival[6]
B16-F10Melanoma25 mg/kg DMXAA, single i.p. doseSignificant suppression of tumor growthNot specified[7]
AE17-sOVAMesotheliomaThree doses of 25mg/kg DMXAA, intra-tumorally every 9 days100% cure rate in mice with small or large tumorsLong-term survival (>5 months)[8]
U251 (xenograft)Glioblastoma27.5 mg/kg ASA404, single i.p. doseSignificant delay in tumor growthNot specified[9]
LN-229 (xenograft)Glioblastoma25 mg/kg ASA404, twice weeklyTumor size decreaseNot specified[10]
Table 2: Immunomodulatory Effects of this compound in the Tumor Microenvironment
Syngeneic ModelImmune Cell PopulationChange after this compound TreatmentCytokine ChangeReference
B16-F10CD8+ T cellsIncreased from 1.85% to 36.8%TNF-α increased ~3.2-fold; IL-6 increased ~2.9-fold[1]
B16-F10NK cellsSignificant increaseNot specified[1]
CT26Not specifiedEndothelial apoptosis observedTNF-α increased ~20-fold at 2h, ~50-fold at 4h[6]
EG7Dendritic CellsActivation in tumor-draining lymph nodesIncreased levels of multiple cytokines including TNF-α, IL-6, RANTES, and IP-10[3]
L1C2MacrophagesInitial tumor infiltrationTNF-α levels increased 56-fold in tumor homogenates[11]
L1C2CD8+ T cellsSubsequent influx following macrophage infiltrationIP-10, IL-6, KC, MIP-2, MCP-1, and RANTES significantly upregulated[11]

Comparison with Human-Active STING Agonists

Given the murine specificity of this compound, it is essential to consider alternative STING agonists that are active in human cells for translational research.

Table 3: Comparison of this compound with Human-Active STING Agonists
CompoundTypeSpecies ActivityKey Preclinical FindingsClinical Development StatusReference
This compound (DMXAA) XanthenoneMurine-specificPotent anti-tumor activity in various syngeneic models through vascular disruption and STING activation.Failed Phase III trials in humans due to lack of efficacy.[2][3]
ADU-S100 (MIW815) Cyclic Dinucleotide (CDN)Human and MurineInduces tumor-specific CD8+ T cells and tumor clearance in murine models.Phase I trials initiated for advanced solid tumors and lymphoma.[12]
BMS-986301 Cyclic Dinucleotide (CDN)Not specifiedShowed >90% regression in injected and non-injected tumors in murine models.Preclinical.[12]
E7766 Macrocycle-bridged CDNPan-genotypic human STING activityPreclinical data demonstrates broad activity across human STING variants.Studied in a Phase I trial for advanced solid tumors.[13]
SB 11285 Small molecule CDNNot specifiedSynergistic effect with cyclophosphamide in murine models.Phase I/Ib trial for advanced solid tumors.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to validate the anti-tumor effects of this compound.

Protocol 1: In Vivo Tumor Growth Inhibition Study
  • Cell Culture: Culture a murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media and conditions until they reach approximately 80% confluency.

  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice, depending on the syngeneic cell line used.

  • Tumor Cell Implantation: Harvest tumor cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Treatment Group: Administer this compound (DMXAA) intraperitoneally (i.p.) at a dose of 25-30 mg/kg, dissolved in a suitable vehicle (e.g., PBS). The treatment schedule can be a single dose or multiple doses depending on the experimental design.

    • Control Group: Administer an equivalent volume of the vehicle i.p.

  • Data Collection: Continue to monitor tumor volume and body weight for the duration of the study. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if they show signs of significant morbidity.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistical significance between the treatment and control groups. Survival data can be analyzed using Kaplan-Meier curves.

Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Excision: At a predetermined time point after treatment, euthanize mice and surgically excise tumors.

  • Single-Cell Suspension Preparation:

    • Mince the tumor tissue into small pieces in a petri dish containing RPMI medium.

    • Digest the minced tissue using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, hyaluronidase, and DNase I) with gentle agitation at 37°C.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with PBS containing 2% fetal bovine serum (FCS).

  • Cell Staining:

    • Resuspend the single-cell suspension in FACS buffer (PBS with 2% FCS and 0.1% sodium azide).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-F4/80).

    • For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then on CD45+ immune cells to identify different lymphocyte and myeloid populations.

Protocol 3: Cytokine Analysis by ELISA
  • Sample Collection:

    • Tumor Homogenates: Excise tumors at various time points after this compound treatment, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the frozen tissue in a lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

    • Serum: Collect blood via cardiac puncture or tail vein bleeding, allow it to clot, and then centrifuge to separate the serum.

  • ELISA Procedure (for a specific cytokine, e.g., TNF-α):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Induced STING Signaling Pathway

STING_Pathway cluster_nucleus Inside Nucleus DMXAA This compound (DMXAA) STING Murine STING (ER Membrane) DMXAA->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFNb IFN-β Gene Transcription pIRF3->IFNb Induces Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) IFNb_protein IFN-β Secretion IFNb->IFNb_protein Immune_Response Anti-Tumor Immune Response IFNb_protein->Immune_Response pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Translocates to pNFkB->Cytokines Induces Cytokines_protein Cytokine Secretion Cytokines->Cytokines_protein Cytokines_protein->Immune_Response

Caption: this compound activates murine STING, leading to downstream signaling cascades involving TBK1-IRF3 and NF-κB, resulting in the production of type I interferons and pro-inflammatory cytokines that drive an anti-tumor immune response.

Experimental Workflow for Validating this compound's Anti-Tumor Effects

Experimental_Workflow start Start cell_culture Syngeneic Tumor Cell Culture start->cell_culture implantation Subcutaneous Tumor Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment This compound (DMXAA) Treatment (i.p.) randomization->treatment monitoring Continued Monitoring: Tumor Volume & Survival treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis: Tumor Growth Curves, Survival Analysis endpoint->analysis tissue_harvest Tumor & Spleen Harvest endpoint->tissue_harvest end End analysis->end flow_cytometry Flow Cytometry (TILs & Splenocytes) tissue_harvest->flow_cytometry elisa Cytokine Analysis (ELISA/Multiplex) tissue_harvest->elisa flow_cytometry->end elisa->end

Caption: A typical experimental workflow for assessing the in vivo anti-tumor efficacy and immunomodulatory effects of this compound in a syngeneic mouse model.

Conclusion

This compound (DMXAA) serves as a powerful tool for investigating the anti-tumor potential of STING activation in preclinical syngeneic mouse models. Its dual mechanism of action, combining vascular disruption with potent immune stimulation, leads to significant tumor regression and the generation of systemic anti-tumor immunity. However, its lack of activity in humans underscores the importance of species-specific differences in drug development and highlights the need for human-active STING agonists for clinical translation. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to validate novel STING-targeted cancer immunotherapies.

References

Preclinical Power Duo: Vadimezan and Checkpoint Inhibitors Poised to Reshape Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data highlights the potent synergy of Vadimezan (DMXAA), a dual-action agent, when combined with immune checkpoint inhibitors. This guide synthesizes key findings for researchers, scientists, and drug development professionals, offering a comparative look at this compound's performance, both as a monotherapy and in its prospective combination with checkpoint inhibitors, supported by experimental data and detailed methodologies.

This compound, a potent murine STING (Stimulator of Interferon Genes) agonist, has demonstrated significant antitumor effects in preclinical models.[1][2] Its unique mechanism of action, which includes both the disruption of tumor vasculature and the activation of innate immunity, makes it an ideal candidate for combination with checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies.[2][3] While direct head-to-head preclinical studies combining this compound with checkpoint inhibitors are emerging, the existing data on this compound monotherapy and the well-established principles of immuno-oncology provide a strong rationale for this powerful combination.

Dual-Pronged Attack: this compound's Mechanism of Action

This compound exerts its antitumor effects through two primary mechanisms:

  • Vascular Disruption: It selectively targets and disrupts the established blood vessels within the tumor, leading to a rapid shutdown of blood flow, hemorrhagic necrosis, and tumor cell death.[4]

  • STING Pathway Activation: As a STING agonist, this compound activates an innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines.[5][6] This, in turn, promotes the recruitment and activation of immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), within the tumor microenvironment.[2]

This dual activity transforms the tumor from an immunologically "cold" to a "hot" state, making it more susceptible to the effects of checkpoint inhibitors.

Synergistic Potential with Checkpoint Inhibitors

Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells more effectively. The combination of this compound with these agents is expected to be highly synergistic:

  • Increased T-cell Infiltration: By disrupting the tumor vasculature and inducing an inflammatory environment, this compound facilitates the infiltration of T cells into the tumor, providing more targets for checkpoint inhibitors.

  • Enhanced Antigen Presentation: this compound's activation of the STING pathway enhances the ability of dendritic cells to present tumor antigens to T cells, a crucial step for initiating an antitumor immune response that can be sustained by checkpoint blockade.[1]

  • Overcoming Resistance: For tumors that are resistant to checkpoint inhibitors alone due to a lack of T-cell infiltration, this compound can prime the tumor microenvironment for a robust response.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies on this compound, demonstrating its efficacy as a monotherapy and in combination with other modalities. This data provides a baseline for the expected enhancements with checkpoint inhibitor combination.

Table 1: Tumor Growth Inhibition with this compound Monotherapy

Cancer ModelAnimal ModelThis compound Dose & RegimenOutcomeReference
Mesothelioma (AE17-sOVA)C57BL/6 mice25 mg/kg, intra-tumorally, every 9 days for 3 doses100% cure rate in mice with small or large tumors.[1]
Melanoma (B16-F10)C57BL/6 mice25 mg/kg, intraperitoneally, single doseSignificant tumor growth inhibition.[2]

Table 2: Immune Cell Infiltration Following this compound Treatment

Cancer ModelAnimal ModelTreatmentKey Immune Cell Changes in TumorReference
Melanoma (B16-F10)C57BL/6 miceDMXAA (25 mg/kg) + BrachytherapyIncreased number of CD8+ and CD4+ T cells, and NK cells.[2]
Mesothelioma (AE17-sOVA)C57BL/6 miceDMXAA (25 mg/kg, i.t.)Increased proportion of tumor-specific T cells.[1]

Experimental Protocols

1. In Vivo Tumor Growth Studies

  • Cell Lines and Animal Models: Murine mesothelioma cell lines (e.g., AE17-sOVA) or melanoma cell lines (e.g., B16-F10) are used. Syngeneic mouse models (e.g., C57BL/6) are chosen to ensure a competent immune system.

  • Tumor Implantation: A specific number of tumor cells (e.g., 5 x 10^5 cells) are injected subcutaneously or orthotopically into the mice.

  • Treatment Administration: this compound (DMXAA) is dissolved in a suitable vehicle (e.g., PBS) and administered via various routes, including intraperitoneal (i.p.) or intratumoral (i.t.) injection, at specified doses and schedules. Checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) are typically administered i.p.

  • Tumor Measurement: Tumor growth is monitored regularly (e.g., every 2-3 days) by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of differences between groups.

2. Flow Cytometry for Immune Cell Analysis

  • Tumor and Spleen Harvesting: At the end of the study, tumors and spleens are harvested from the mice.

  • Single-Cell Suspension Preparation: Tissues are mechanically and/or enzymatically dissociated to obtain single-cell suspensions.

  • Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, CD11c).

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is then analyzed using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell populations within the tumor microenvironment and spleen.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and a typical experimental workflow in preclinical studies of this compound and checkpoint inhibitors.

Vadimezan_STING_Pathway This compound (DMXAA) Activates the STING Pathway This compound This compound (DMXAA) STING STING This compound->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN induces transcription Immune_Cells Dendritic Cells, NK Cells, T Cells Type_I_IFN->Immune_Cells activates & recruits Antitumor_Immunity Enhanced Antitumor Immunity Immune_Cells->Antitumor_Immunity

Caption: this compound activates the STING pathway, leading to enhanced antitumor immunity.

Checkpoint_Inhibitor_Mechanism Mechanism of Checkpoint Inhibitors (Anti-PD-1) cluster_TCell T Cell cluster_TumorCell Tumor Cell T_Cell Activated T Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding T_Cell_Activation T Cell Remains Active (Tumor Cell Killing) PD1->T_Cell_Activation Tumor_Cell Tumor Cell Inhibition Inhibition of T Cell Function PDL1->Inhibition Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks Binding

Caption: Anti-PD-1 antibodies block the PD-1/PD-L1 interaction, restoring T cell function.

Experimental_Workflow Preclinical Experimental Workflow cluster_Analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Treatment Initiation (this compound +/- Checkpoint Inhibitor) Tumor_Growth->Treatment Endpoint Endpoint Analysis Tumor_Growth->Endpoint Treatment->Tumor_Growth Tumor_Volume Tumor Volume Measurement Endpoint->Tumor_Volume Immune_Profiling Immune Cell Profiling (Flow Cytometry) Endpoint->Immune_Profiling Survival Survival Analysis Endpoint->Survival

Caption: A typical workflow for preclinical evaluation of this compound combination therapy.

Conclusion and Future Directions

The preclinical evidence strongly supports the combination of this compound with checkpoint inhibitors as a promising strategy to enhance antitumor immunity and improve therapeutic outcomes. This compound's ability to remodel the tumor microenvironment and activate innate immunity sets the stage for a more effective response to checkpoint blockade. Future preclinical studies should focus on direct comparisons of this combination in various tumor models to optimize dosing and scheduling. The translation of these findings into clinical trials is a critical next step in realizing the full potential of this powerful therapeutic duo.

References

A Comparative Analysis of Vadimezan and cGAMP on STING Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the anti-tumor response. Activation of STING by agonists has emerged as a promising strategy in cancer immunotherapy. This guide provides a detailed comparative analysis of two well-known STING agonists: Vadimezan (also known as DMXAA) and the natural endogenous ligand, cyclic GMP-AMP (cGAMP).

Executive Summary

This compound and cGAMP both function as STING agonists, but with a crucial distinction in their species specificity and mechanism of action on human STING. While cGAMP is a potent activator of both human and murine STING, this compound effectively activates murine STING but fails to activate its human counterpart.[1] This fundamental difference has been a major impediment to the clinical translation of this compound's early promise in preclinical mouse models. Furthermore, emerging evidence suggests that this compound may act as a partial agonist or even an antagonist of human STING, further complicating its potential therapeutic application in humans.

Data Presentation: Quantitative Comparison of this compound and cGAMP

The following tables summarize the available quantitative data comparing the activity of this compound and cGAMP on STING activation.

LigandSpeciesSTING Binding Affinity (Kd)Reference
This compound (DMXAA)Murine0.49 µM[2]
This compound (DMXAA)HumanNo detectable binding[2]
cGAMPHumanNot explicitly found in a direct comparative study
cGAMPMurineNot explicitly found in a direct comparative study

Table 1: Comparative Binding Affinity to STING. This table highlights the stark difference in binding of this compound to murine versus human STING. While a dissociation constant (Kd) for cGAMP binding to both species is not available from a single comparative study, it is well-established as the high-affinity natural ligand.

LigandCell TypeParameterValueReference
This compound (DMXAA)Murine MacrophagesIFN-β InductionPotent induction[3]
This compound (DMXAA)Human PBMCsIFN-β InductionNo significant induction[4]
cGAMPMurine CellsIFN-β InductionPotent induction
cGAMPHuman PBMCsIFN-β InductionPotent induction[5]
This compound (DMXAA)Human PBMCscGAMP-induced IFN-β productionSuppressive effect[5]

Table 2: Comparative Efficacy in Inducing Type I Interferon. This table illustrates the functional consequences of the differential binding. This compound is a potent inducer of IFN-β in murine cells, while it fails to do so in human cells and can even inhibit cGAMP-mediated IFN-β production.

Signaling Pathways and Mechanisms of Action

Both this compound and cGAMP bind to the ligand-binding domain of the STING dimer located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP cGAMP STING_ER STING (ER) cGAMP->STING_ER Binds This compound (murine) This compound (murine) This compound (murine)->STING_ER Binds STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates pTBK1->STING_Golgi Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Activates Transcription

Figure 1: Simplified STING signaling pathway upon agonist binding.

A key difference lies in the initial binding event. The structural differences between human and murine STING in the ligand-binding pocket are thought to be responsible for the species-specific activity of this compound.[2]

Experimental Protocols

Herein are detailed methodologies for key experiments cited in the comparative analysis of this compound and cGAMP.

STING Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Kd).

Protocol:

  • Sample Preparation: Recombinant human or murine STING protein is purified and dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This compound or cGAMP is dissolved in the same dialysis buffer.

  • ITC Experiment: The STING protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution while the heat released or absorbed is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

In Vitro STING Activation Assay: IFN-β Production

This assay measures the ability of STING agonists to induce the production of IFN-β in cultured cells.

Protocol:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Stimulation: Cells are treated with varying concentrations of this compound or cGAMP for a specified time (e.g., 6-24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • IFN-β Quantification: The concentration of IFN-β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis of STING Pathway Activation

This method is used to detect the phosphorylation of key signaling proteins in the STING pathway, such as STING itself, TBK1, and IRF3, as a marker of pathway activation.

Protocol:

  • Cell Lysis: Following stimulation with this compound or cGAMP, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Experimental Workflow for Agonist Comparison cluster_invitro In Vitro Analysis cluster_functional cluster_invivo In Vivo Analysis Cell_Culture Culture Murine/Human Cells Stimulation Stimulate with this compound or cGAMP Cell_Culture->Stimulation Functional_Assay Functional Assays Stimulation->Functional_Assay Binding_Assay Binding Affinity (ITC) Cytokine_Analysis Cytokine Production (ELISA) Functional_Assay->Cytokine_Analysis Signaling_Analysis Signaling Pathway (Western Blot) Functional_Assay->Signaling_Analysis Animal_Model Tumor-bearing Mouse Model Treatment Administer this compound or cGAMP Animal_Model->Treatment Efficacy_Assessment Assess Anti-tumor Efficacy Treatment->Efficacy_Assessment Immune_Profiling Immune Cell Profiling (FACS) Treatment->Immune_Profiling

Figure 2: General experimental workflow for comparing STING agonists.

Differential Effects and Clinical Implications

The inability of this compound to activate human STING is the primary reason for its failure in human clinical trials, despite showing significant anti-tumor activity in murine models.[1] This highlights the critical importance of considering species-specific differences in drug development.

Interestingly, some studies suggest that this compound can act as a partial agonist on human STING. In certain contexts, it has been shown to suppress the production of type I and II interferons induced by other STING agonists in human peripheral blood mononuclear cells.[5] This raises the possibility of a more complex interaction with the human STING pathway than simple inactivity.

Logical_Relationship Differential Activation of STING cGAMP cGAMP Murine_STING Murine STING cGAMP->Murine_STING Human_STING Human STING cGAMP->Human_STING This compound This compound This compound->Murine_STING This compound->Human_STING Activation_m Activation Murine_STING->Activation_m Activation_h Activation Human_STING->Activation_h cGAMP No_Activation_h No Activation/ Partial Agonism Human_STING->No_Activation_h This compound

Figure 3: Logical relationship of this compound and cGAMP on STING activation.

Conclusion

References

Vadimezan's Clinical Failure: A Tale of Two Species

Author: BenchChem Technical Support Team. Date: November 2025

The promising preclinical anti-tumor agent, Vadimezan (DMXAA), ultimately failed in human clinical trials due to a critical species-specific difference in its mechanism of action. While a potent activator of the innate immune system in mice, it is inert in humans. This guide provides a detailed comparison of this compound's activity in murine and human systems, supported by experimental data, to elucidate the reasons for its clinical trial failure.

This compound, a xanthenone-acetic acid derivative, demonstrated significant anti-tumor effects in numerous preclinical mouse models.[1] Its mechanism was attributed to its function as a vascular disrupting agent (VDA), inducing hemorrhagic necrosis and shutdown of blood flow within tumors.[2][3] This was accompanied by the robust production of pro-inflammatory cytokines and chemokines, leading to a potent anti-tumor immune response.[1][4] However, these promising results did not translate to human patients, with Phase III clinical trials failing to show efficacy.[2][5] The primary reason for this discrepancy lies in the differential activation of the STING (Stimulator of Interferon Genes) pathway between mice and humans.[1][4][6]

Differential STING Pathway Activation: The Core of the Discrepancy

The anti-tumor effects of this compound in mice are now understood to be primarily mediated through the activation of the STING signaling pathway.[4] this compound directly binds to and activates murine STING, triggering a downstream signaling cascade involving TBK1 and IRF3, which culminates in the production of Type I interferons (IFNs) and other inflammatory cytokines.[1] This innate immune activation is central to the observed vascular disruption and anti-tumor immunity.

Crucially, this compound does not bind to or activate human STING.[1][6] This fundamental difference in molecular interaction is the primary reason for the lack of efficacy observed in human clinical trials. The inability to initiate the STING-dependent signaling cascade in human cells means that the downstream anti-tumor effects seen in mice are absent in humans.

STING_Pathway_Activation Vadimezan_m Vadimezan_m Vadimezan_h Vadimezan_h

Comparative Performance Data

The stark contrast in this compound's activity between murine and human systems is evident in the experimental data. The following tables summarize key quantitative findings from preclinical and clinical studies.

Parameter Murine Models Human Clinical Trials Reference
STING Activation Potent AgonistNo Activation[1][4][6]
Type I IFN Induction HighNegligible[1]
Tumor Vascular Disruption SignificantMinimal to None[2][5]
Anti-Tumor Efficacy High (Tumor Regression)No Significant Improvement[2][7]

Table 1. Summary of this compound's Performance in Murine vs. Human Systems.

Cytokine Fold Induction in Murine Macrophages (Post-DMXAA) Fold Induction in Human PBMCs (Post-DMXAA) Reference
IFN-β >100~1[1]
TNF-α >50~1[1]
IP-10 (CXCL10) >200~1[1]

Table 2. Comparative Cytokine Induction by this compound.

Experimental Protocols

To understand the basis of the presented data, the methodologies for key experiments are outlined below.

STING Binding Assay
  • Objective: To determine the direct binding of this compound to murine and human STING.

  • Method: Surface plasmon resonance (SPR) is typically employed. Recombinant murine or human STING protein is immobilized on a sensor chip. Various concentrations of this compound are then flowed over the chip. The binding affinity is determined by measuring the change in the refractive index at the surface of the chip.

Cytokine Profiling
  • Objective: To quantify the induction of cytokines in response to this compound treatment.

  • Method: Murine macrophages (e.g., RAW264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured and stimulated with this compound. After a specified incubation period, the cell culture supernatant is collected. The concentration of various cytokines (e.g., IFN-β, TNF-α, IP-10) is measured using enzyme-linked immunosorbent assay (ELISA) or multiplex cytokine bead arrays.

In Vivo Tumor Growth Inhibition Studies
  • Objective: To assess the anti-tumor efficacy of this compound in vivo.

  • Method: Murine tumor models are established by subcutaneously implanting tumor cells (e.g., CT26 colon carcinoma) into syngeneic mice. Once tumors reach a palpable size, mice are treated with this compound or a vehicle control. Tumor volume is measured at regular intervals. At the end of the study, tumors are excised and weighed. Histological analysis can also be performed to assess for vascular disruption and necrosis.

Conclusion

The failure of this compound in human clinical trials serves as a critical lesson in drug development, highlighting the importance of understanding species-specific differences in drug targets and signaling pathways. While this compound showed great promise as a vascular disrupting and immunomodulatory agent in mice, its inability to activate the human STING protein rendered it ineffective in patients. This case underscores the necessity for thorough preclinical validation of a drug's mechanism of action in human-relevant systems before advancing to late-stage clinical trials. Future development of STING agonists for cancer therapy will need to ensure potent activation of the human STING protein to translate preclinical success into clinical benefit.

References

The Challenge of Activating Human STING: A Comparative Guide to Vadimezan and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The quest for effective cancer immunotherapies has identified the Stimulator of Interferon Genes (STING) pathway as a promising target. Activation of STING can trigger a potent anti-tumor immune response. Vadimezan (DMXAA), a xanthenone-based small molecule, showed significant promise in preclinical mouse models by activating STING and inducing robust anti-tumor effects. However, this success did not translate to human clinical trials, where DMXAA failed to demonstrate efficacy. This guide provides a comparative analysis of this compound and its analogs, detailing their differential activity on human and murine STING, and outlines the experimental approaches used to evaluate these compounds.

The primary reason for DMXAA's clinical failure lies in its species-specific activity. While it is a potent agonist of murine STING (mSTING), it does not activate human STING (hSTING)[1][2]. This discrepancy is attributed to key amino acid differences in the ligand-binding domain of the STING protein between the two species. Consequently, significant research efforts have been directed towards developing this compound analogs with improved activity on human STING, aiming to unlock the therapeutic potential of this pathway in cancer patients.

Comparative Activity of this compound Analogs

The development of this compound analogs has focused on modifying the xanthenone scaffold to enhance binding and activation of human STING. While many analogs have been synthesized and tested, publicly available quantitative data directly comparing their agonistic activity on both human and murine STING in a tabular format remains limited. Much of the research has shifted towards developing STING inhibitors based on the DMXAA scaffold or exploring entirely new chemical classes of STING agonists.

However, some studies have explored the structure-activity relationships of DMXAA derivatives. For instance, modifications at the C7 position of the xanthenone ring have been investigated, though the synthesized compounds in one study did not exhibit binding to human STING[3].

Interestingly, recent research has also explored the potential of DMXAA and its derivatives as STING inhibitors. One study identified two DMXAA analogs, compounds 11 and 27, which demonstrated inhibitory activity against both human and murine STING. The IC50 values for these compounds are presented below.

CompoundhSTING IC50 (µM)mSTING IC50 (µM)
Compound 11 19.9315.47
Compound 27 38.7530.81
Data from a study identifying DMXAA analogs as STING inhibitors.[4]

This finding highlights the complexity of targeting STING and suggests that subtle modifications to the this compound scaffold can switch the compound's activity from agonistic (in mice) to antagonistic.

STING Signaling Pathway and Experimental Workflows

The activation of STING by an agonist initiates a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This pathway is a central focus of experimental evaluation for novel STING agonists.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist STING Agonist (e.g., this compound Analog) STING STING Agonist->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization IFN Type I Interferon Genes pIRF3->IFN Transcription Activation Experimental_Workflow Compound This compound Analog BindingAssay STING Binding Assay (SPR or MST) Compound->BindingAssay CellAssay Cell-Based STING Activation Assay Compound->CellAssay ReporterAssay IFN-β Reporter Assay (Luciferase) CellAssay->ReporterAssay PhosphoAssay IRF3 Phosphorylation (Western Blot) CellAssay->PhosphoAssay DataAnalysis Data Analysis (EC50/IC50 Determination) ReporterAssay->DataAnalysis PhosphoAssay->DataAnalysis

References

Validating DMXAA-Induced Immune Memory in Tumor Rechallenge Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term efficacy of immunotherapeutic agents is paramount. This guide provides a comparative analysis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a potent murine STING agonist, in inducing durable anti-tumor immune memory, validated through tumor rechallenge studies. We present supporting experimental data, detailed protocols, and a comparison with other STING agonists to inform preclinical and translational research.

DMXAA has demonstrated significant efficacy in preclinical cancer models, not only in eradicating established tumors but also in generating a robust and lasting immunological memory. This protective immunity enables the host to recognize and eliminate subsequent tumor challenges, a critical attribute for any curative cancer therapy. This guide synthesizes data from multiple studies to objectively evaluate the performance of DMXAA and contextualize its potential within the broader landscape of STING-targeted cancer immunotherapy.

Comparative Efficacy of DMXAA in Inducing Anti-Tumor Immune Memory

The success of an immunotherapeutic agent is ultimately measured by its ability to generate a durable memory response. Tumor rechallenge studies are the gold standard for evaluating this endpoint in preclinical models. In these experiments, animals that have been cured of their primary tumors are subsequently re-inoculated with the same tumor cells. A successful immune memory response is characterized by the rejection of the secondary tumor.

The following table summarizes the quantitative outcomes of DMXAA treatment in various murine tumor models, highlighting its capacity to induce complete tumor regression and long-term protective immunity.

Tumor ModelMouse StrainDMXAA Dosage and AdministrationPrimary Tumor OutcomeRechallenge OutcomeSurvival Rate (Post-Rechallenge)Reference
AE17-sOVA (Mesothelioma)C57BL/625 mg/kg, intratumoral, 3 doses every 9 days100% cure rate100% tumor rejection100%[1][2][3][4][5][6][7][8]
LLC (Lewis Lung Carcinoma)C57BL/618 mg/kg, intraperitonealSignificant tumor inhibitionResistance to rechallengeNot specified[9]
L1C2 (Lung Carcinoma)BALB/c18 mg/kg, intraperitonealSignificant tumor inhibitionResistance to rechallengeNot specified[9]
TC-1 (Lung Carcinoma)C57BL/618 mg/kg, intraperitonealSignificant tumor inhibitionResistance to rechallengeNot specified[9]
AB12 (Mesothelioma)BALB/cNot specifiedAntitumor effectsNot specifiedNot specified[9]

Comparison with Other STING Agonists

While DMXAA is a powerful tool for preclinical studies in mice, its lack of activity on human STING has precluded its clinical development. This has spurred the development of other STING agonists, such as cyclic dinucleotides (CDNs) like cGAMP and synthetic analogs like ADU-S100, which are active in both murine and human cells. The following table provides a comparative overview of these agents in the context of inducing anti-tumor immunity.

STING AgonistMechanism of ActionActivity in Human CellsRechallenge Studies OutcomeKey Findings
DMXAA Binds directly to murine STINGNoHigh rates of tumor rejection and long-term survival in various murine models.[1][2][3][4][5][6][7][8]Potent inducer of Type I interferons and pro-inflammatory cytokines in mice; serves as a valuable proof-of-concept tool.
cGAMP (2'3'-cGAMP) Natural cyclic dinucleotide ligand for STINGYesInduces protective memory responses and resistance against tumor rechallenge.[10]Demonstrates antitumor activity and increases survival rates in murine models.[11] Can be delivered via nanoparticles to enhance efficacy.[10]
ADU-S100 (MIW815) Synthetic cyclic dinucleotide STING agonistYesIn combination with cyto-IL-15, offered immunoprotection against tumor rechallenge in 83% of cured mice.[12][13]Shows synergistic anti-tumor effects with other immunotherapies like checkpoint inhibitors and IL-15.[12][13] Has been evaluated in clinical trials.[14][15]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the DMXAA-activated STING signaling pathway and a typical workflow for a tumor rechallenge study.

STING_Pathway DMXAA-Induced STING Signaling Pathway DMXAA DMXAA STING STING (on ER membrane) DMXAA->STING Binds to murine STING TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Induces Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Induces Transcription Immune_Activation Immune Cell Activation (T cells, NK cells, Macrophages) IFN->Immune_Activation Cytokines->Immune_Activation

Caption: DMXAA-induced STING signaling pathway.

Tumor_Rechallenge_Workflow Tumor Rechallenge Experimental Workflow cluster_primary_challenge Primary Tumor Challenge cluster_rechallenge Tumor Rechallenge Tumor_Inoculation 1. Subcutaneous Tumor Cell Inoculation Tumor_Growth 2. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Treatment 3. DMXAA Treatment Tumor_Growth->Treatment Tumor_Regression 4. Tumor Regression & Cure Treatment->Tumor_Regression Rest_Period 5. Rest Period (e.g., >4 months) Tumor_Regression->Rest_Period Rechallenge_Inoculation 6. Contralateral Tumor Cell Re-inoculation Rest_Period->Rechallenge_Inoculation Rechallenge_Monitoring 7. Tumor Growth Monitoring Rechallenge_Inoculation->Rechallenge_Monitoring Outcome 8. Assessment of Tumor Rejection Rechallenge_Monitoring->Outcome

Caption: Workflow of a tumor rechallenge experiment.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for validating the efficacy of immunotherapeutic agents. The following section outlines a typical methodology for a murine tumor model and subsequent rechallenge study based on the reviewed literature.

Murine Tumor Model Establishment
  • Cell Culture:

    • Murine tumor cell lines (e.g., AE17-sOVA, B16-F10, CT26) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are harvested during the logarithmic growth phase for tumor inoculation.

  • Animal Models:

    • Syngeneic mouse strains (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old, are used to ensure immune compatibility.

    • Animals are housed in a specific pathogen-free facility with ad libitum access to food and water.

  • Tumor Inoculation:

    • Tumor cells are washed with phosphate-buffered saline (PBS) and resuspended at a concentration of 1 x 10^6 cells/100 µL of PBS.

    • Mice are anesthetized, and the flank is shaved and sterilized.

    • 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor growth is monitored every 2-3 days using a digital caliper.

    • Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.

    • Treatment is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³).

DMXAA Treatment and Monitoring
  • DMXAA Preparation:

    • DMXAA is dissolved in a suitable vehicle, such as a 5% sodium bicarbonate solution or PBS, to the desired concentration.

  • Administration:

    • For intratumoral (i.t.) administration, a specific dose (e.g., 25 mg/kg) is injected directly into the tumor.

    • For intraperitoneal (i.p.) administration, the DMXAA solution is injected into the peritoneal cavity.

    • The treatment schedule can vary, for example, three doses administered every nine days.[1][2][3][4][5][6][7][8]

  • Monitoring:

    • Tumor volume and the general health of the mice are monitored regularly throughout the treatment period.

    • Mice are considered cured when the tumor is no longer palpable.

Tumor Rechallenge Study
  • Rest Period:

    • Mice that have been cured of their primary tumors are rested for a significant period (e.g., >4 months) to allow for the establishment of long-term immune memory.[1][2][3][4][5][6][7][8]

  • Rechallenge:

    • The cured mice, along with a control group of age-matched naïve mice, are inoculated with the same tumor cell line.

    • The injection is typically performed on the contralateral flank to distinguish from the primary tumor site.

  • Outcome Assessment:

    • Tumor growth is monitored in both the rechallenged and naïve control groups.

    • Successful induction of immune memory is determined by the rejection of the tumor in the rechallenged group, while tumors grow progressively in the naïve control group.

    • Survival of the animals is monitored and recorded.

Conclusion

The data presented in this guide robustly validates the capacity of DMXAA to induce potent and durable anti-tumor immune memory in a variety of preclinical murine models. The high rates of tumor rejection upon rechallenge underscore the establishment of a functional and long-lasting immunological surveillance. While DMXAA's species specificity limits its direct clinical translation, it remains an invaluable research tool for elucidating the mechanisms of STING-mediated anti-tumor immunity. The comparative data with clinically relevant STING agonists like cGAMP and ADU-S100 highlight the potential of this therapeutic class to generate meaningful and lasting anti-cancer responses. The detailed protocols and workflow diagrams provided herein offer a practical framework for researchers aiming to evaluate and compare novel immunotherapeutic agents in the context of long-term protective immunity. Future research should continue to focus on optimizing the delivery and combinatorial strategies of human-active STING agonists to harness their full therapeutic potential in the clinic.

References

A Head-to-Head Comparison of Vadimezan Administration Routes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different Vadimezan (DMXAA, ASA404) administration routes based on available preclinical experimental data. The information is intended to aid in the design of future studies and the interpretation of existing data.

This compound is a tumor-vascular disrupting agent that has shown significant antitumor activity in murine models. Its mechanism of action in mice is primarily through the activation of the STIMULATOR of INTERFERON GENES (STING) pathway, leading to cytokine production and an innate immune response against the tumor.[1][2] It is important to note that this compound is a murine-specific STING agonist and does not activate the human STING pathway, a key factor in its clinical trial outcomes.[2] This guide focuses on the preclinical data in murine models to compare the impact of different administration routes on the pharmacokinetics, pharmacodynamics, and antitumor efficacy of this compound.

Comparative Analysis of Administration Routes

The primary routes of administration for this compound in preclinical studies have been intravenous (IV), intraperitoneal (IP), and oral gavage. Each route presents distinct advantages and disadvantages that influence the drug's profile and therapeutic efficacy.

Intravenous (IV) Administration

Intravenous administration of this compound ensures immediate and complete bioavailability, leading to a rapid onset of action. Preclinical studies have shown that IV administration can induce tumor regression, particularly in smaller tumors.[3] However, the therapeutic window and potential for toxicity are important considerations with this route.

Intraperitoneal (IP) Administration

Intraperitoneal injection is a commonly used route in murine cancer models. For this compound, IP administration has demonstrated robust antitumor activity, including complete tumor regression in some models.[4][5] This route allows for high local drug concentrations in the peritoneal cavity before systemic absorption, which may contribute to its efficacy against certain tumor types.

Oral Administration

Oral administration is the most convenient and least invasive route. Studies have shown that this compound has good oral bioavailability in mice.[6] However, single-dose oral administration has been found to have marginal antitumor activity compared to parenteral routes.[7] Pharmacokinetically guided dosing schedules, involving a loading dose followed by supplementary doses, have been shown to significantly enhance the antitumor efficacy of oral this compound.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies comparing different administration routes of this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Intraperitoneal (IP)Oral
Dose 25 mg/kg25 mg/kg30 mg/kg
Cmax (Maximum Plasma Concentration) ~400 µM~400 µMLower than IP
AUC (Area Under the Curve) -1.6-fold increase with supplementary doses73% Bioavailability
Half-life ~4 hours~4 hours-

Data compiled from multiple sources and may not be from a single head-to-head study.

Table 2: Antitumor Efficacy of this compound in Murine Tumor Models

Administration RouteTumor ModelDose and ScheduleOutcome
Intravenous (IV) Mesothelioma (AE17-sOVA)25 mg/kg followed by two 5 mg/kg doses at 3-day intervalsTumor reduction in small tumors, not in large tumors.[3]
Intraperitoneal (IP) Colon Adenocarcinoma (Colon 38)25 mg/kg single dose55% cure rate.[7]
Colon Adenocarcinoma (Colon 38)25 mg/kg loading dose + 5 mg/kg at 4 & 8h100% cure rate.[7]
Mesothelioma (AE17-sOVA)25 mg/kg, 4 injections 3 days apartSignificant tumor reduction.[3]
Oral Colon Adenocarcinoma (Colon 38)30 mg/kg single dose0% cure rate.[7]
Colon Adenocarcinoma (Colon 38)30 mg/kg loading dose + 15 mg/kg at 4 & 8h90% cure rate.[7]

Table 3: Pharmacodynamic Effects of this compound in Mice

Administration RouteParameterTime PointObservation
Intraperitoneal (IP) Tumor TNF-α levels2 hours~20-fold increase.[6]
Tumor TNF-α levels4 hoursFurther increase from 2-hour levels.[6]
Plasma 5-HIAA4 hoursDose-dependent increase
Plasma Nitrate4 hoursIncreased
Oral Tumor TNF-α levels-Lower and less prolonged than IP
Plasma 5-HIAA-Consistent with bioavailability
Plasma Nitrate-Not increased

Experimental Protocols

Murine Tumor Models
  • Colon 38 Adenocarcinoma: C57Bl/6 mice were subcutaneously implanted with Colon 38 tumor fragments.[7]

  • Mesothelioma (AE17-sOVA): C57BL/6J mice were subcutaneously injected with AE17-sOVA cells.[3]

  • B16-F10 Melanoma: C57BL/6 mice were subcutaneously injected with B16-F10 melanoma cells.[8]

Drug Preparation and Administration
  • This compound (DMXAA): The sodium salt of DMXAA was dissolved in phosphate-buffered saline (PBS) for injections or in water for oral gavage.

  • Intravenous (IV) injection: Administered via the tail vein.

  • Intraperitoneal (IP) injection: Injected into the peritoneal cavity.

  • Oral administration: Administered by gavage.

Pharmacokinetic Analysis

Plasma and tumor tissue concentrations of this compound were determined using high-performance liquid chromatography (HPLC).[7]

Pharmacodynamic Assessments
  • Tumor Necrosis Factor-alpha (TNF-α): Measured in tumor tissue extracts using ELISA.[6]

  • 5-Hydroxyindole-3-acetic acid (5-HIAA): A metabolite of serotonin, measured in plasma by HPLC as a marker of biological response.

  • Nitrate: Measured in plasma by HPLC as an indicator of nitric oxide production.

Antitumor Efficacy Evaluation

Tumor growth was monitored by caliper measurements, and tumor volume was calculated. Tumor growth delay and cure rates were used as endpoints.[7][8]

Visualizations

This compound Administration and Evaluation Workflow

G cluster_0 Drug Preparation cluster_1 Administration Routes cluster_2 Animal Model cluster_3 Assessments prep This compound (DMXAA) Sodium Salt iv Intravenous (IV) prep->iv ip Intraperitoneal (IP) prep->ip oral Oral Gavage prep->oral mice Tumor-Bearing Mice (e.g., Colon 38, Mesothelioma) iv->mice ip->mice oral->mice pk Pharmacokinetics (Plasma & Tumor Levels) mice->pk pd Pharmacodynamics (Cytokine Induction) mice->pd efficacy Antitumor Efficacy (Tumor Growth Delay, Cures) mice->efficacy STING_Pathway cluster_nucleus Nuclear Events DMXAA This compound (DMXAA) STING STING (Endoplasmic Reticulum) DMXAA->STING Binds & Activates (murine specific) TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates pIRF3_n p-IRF3 IFNb Type I Interferon (IFN-β) Gene Expression Cytokines Pro-inflammatory Cytokines & Chemokines pIRF3_n->IFNb pIRF3_n->Cytokines

References

Safety Operating Guide

Navigating the Safe Disposal of Vadimezan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond experimental success to the safe and compliant management of all laboratory materials. Vadimezan (also known as DMXAA), a tumor-vascular disrupting agent and a murine agonist of the stimulator of interferon genes (STING), requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and facilities.[4] The following are general but essential safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4] In the case of handling powdered forms or creating aerosols, a fume hood should be utilized to prevent inhalation.[4]

  • Ventilation: Handle this compound in a well-ventilated area.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For a small spill, absorb the material with an inert substance and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, or if you are unsure how to proceed, contact your institution's EHS office. All staff handling hazardous drugs should be trained in spill response.[5]

This compound Disposal Workflow

Due to its classification as a potentially hazardous chemical, this compound and any materials contaminated with it must be disposed of as hazardous waste.[6] Do not discard this compound or its containers in the regular trash or pour it down the drain.[4] The following workflow outlines the necessary steps for proper disposal:

Vadimezan_Disposal_Workflow cluster_preparation Preparation for Disposal cluster_collection Waste Collection cluster_documentation Documentation A Segregate this compound Waste B Label Waste Container Clearly A->B Properly identify contents C Store in a Designated Hazardous Waste Area B->C Ensure safe storage D Arrange for Professional Disposal C->D Contact certified waste vendor E Maintain Disposal Records D->E Keep a detailed log

A flowchart illustrating the step-by-step process for the safe and compliant disposal of this compound waste in a laboratory setting.

Step-by-Step Disposal Guidance:

  • Segregation and Labeling:

    • All unused or expired this compound, as well as any materials that have come into direct contact with it (e.g., gloves, absorbent pads, pipette tips, vials), must be segregated from general laboratory waste.[4]

    • Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and any other information required by your institution.[4]

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.

  • Professional Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4] They will coordinate with a licensed hazardous waste vendor to ensure compliant transportation and disposal.

Quantitative Data on this compound Handling

While specific quantitative data for disposal is not available, the following table summarizes solubility information which is critical for preparing solutions and for understanding how this compound might behave in the event of a spill.

SolventSolubility
DMSO~1 mg/mL
Dimethyl formamide (DMF)~14 mg/mL
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL

Data sourced from Cayman Chemical product information sheet.[6] It is not recommended to store aqueous solutions for more than one day.[6]

This compound's Signaling Pathway

This compound functions as a potent activator of the STING (Stimulator of Interferon Genes) pathway in mice, leading to the production of type I interferons and other cytokines.[1][2] This mechanism is central to its action as a tumor-vascular disrupting agent.[1][3] It is important to note that this compound does not activate human STING.[1][2]

STING_Signaling_Pathway cluster_activation Activation cluster_downstream Downstream Signaling cluster_response Cellular Response This compound This compound (in mice) STING STING This compound->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon Production IRF3->IFN induces transcription of

A simplified diagram of the STING signaling pathway activated by this compound in murine cells.

By adhering to these safety and disposal protocols, laboratory professionals can ensure a safe working environment and maintain compliance with regulatory standards, thereby building a foundation of trust and responsibility in their research endeavors.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Vadimezan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Vadimezan (DMXAA), a vascular disrupting agent. Adherence to these procedures is critical for minimizing exposure risk and ensuring proper disposal.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1]
Eye Protection Safety goggles with side-shieldsUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Skin and Body Protection Impervious clothing / Laboratory coatWear appropriate protective clothing to prevent skin exposure.[2][3] Remove contaminated clothing and wash it before reuse.[1][2]
Respiratory Protection Suitable respiratorUse respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3]

This compound Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure waste is managed in compliance with safety regulations.

Vadimezan_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Prepare this compound Solution C->D E Conduct Experiment D->E F Decontaminate Surfaces and Equipment (e.g., with alcohol) E->F G Doff PPE Correctly F->G H Segregate Hazardous Waste G->H I Label Waste Container 'Hazardous Waste' H->I J Store in a Designated, Closed Container I->J K Arrange for Professional Disposal J->K

This compound Safe Handling and Disposal Workflow

Accidental Release and First Aid Measures

In the event of an accidental release or exposure to this compound, immediate and appropriate action is crucial.

Accidental Release Measures:

  • Personal Precautions: Wear respiratory protection and avoid dust formation. Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[1] For spills involving solutions, absorb with a finely-powdered liquid-binding material like diatomite.[2]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[1]
Skin Contact Flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Check for and remove any contact lenses. Flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. Seek medical attention.[1][4]
Ingestion If swallowed, wash out the mouth with copious amounts of water. Do NOT induce vomiting. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical step in the safety protocol.

  • Waste Classification: this compound waste should be treated as hazardous chemical waste.[5][6]

  • Containerization: Collect waste in a sturdy, leak-proof, and clearly labeled container.[6] The label should include the words "Hazardous Waste" and the full chemical name.[5]

  • Storage: Keep waste containers tightly closed and store them in a designated, well-ventilated area, segregated from incompatible materials.[1][6]

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6]

  • Final Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management company. Never dispose of this compound down the drain or in the regular trash.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vadimezan
Reactant of Route 2
Vadimezan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.